(-)-ZK 216348
Description
Properties
IUPAC Name |
4-(2,3-dihydro-1-benzofuran-7-yl)-2-hydroxy-4-methyl-N-(4-methyl-1-oxo-2,3-benzoxazin-6-yl)-2-(trifluoromethyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N2O5/c1-13-17-11-15(7-8-16(17)20(30)34-29-13)28-21(31)23(32,24(25,26)27)12-22(2,3)18-6-4-5-14-9-10-33-19(14)18/h4-8,11,32H,9-10,12H2,1-3H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZVKIJRJRBQJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=O)C2=C1C=C(C=C2)NC(=O)C(CC(C)(C)C3=CC=CC4=C3OCC4)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669073-68-1 | |
| Record name | ZK-216348 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0669073681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Mechanism of Action of (-)-ZK 216348
Introduction
This compound is a nonsteroidal selective glucocorticoid receptor (GR) agonist that has demonstrated a significant dissociation between its anti-inflammatory effects and the typical side effects associated with classical glucocorticoids.[1] This document provides a comprehensive overview of the mechanism of action of this compound, presenting key quantitative data, experimental methodologies, and visual representations of its signaling pathways. The primary therapeutic advantage of this compound lies in its preferential induction of transrepression over transactivation, which is believed to be the underlying reason for its improved side-effect profile.[1][2]
Core Mechanism of Action: Dissociated Glucocorticoid Receptor Agonism
Glucocorticoids exert their effects by binding to the glucocorticoid receptor, which then translocates to the nucleus to modulate gene expression.[3][4] This modulation occurs through two primary mechanisms:
-
Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of these genes.[2][3] This mechanism is associated with many of the undesirable side effects of glucocorticoid therapy, such as hyperglycemia and skin atrophy.[1][2]
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1.[2][3] This process is responsible for the majority of the anti-inflammatory effects of glucocorticoids.[1]
This compound is classified as a selective glucocorticoid receptor agonist (SEGRA) because it preferentially activates the transrepression pathway while having a reduced capacity to induce transactivation.[1][2] This dissociation of action is the key to its improved therapeutic index compared to classical glucocorticoids like prednisolone.[1]
Signaling Pathway of this compound
The binding of this compound to the GR initiates a conformational change in the receptor, leading to its translocation into the nucleus. Once in the nucleus, the this compound-GR complex primarily engages in transrepression, effectively downregulating the expression of pro-inflammatory genes.
Figure 1. Simplified signaling pathway of this compound.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
In Vitro Binding Affinities and Functional Activity
| Target | Assay Type | Species | IC50 (nM) | Reference |
| Glucocorticoid Receptor (GR) | Binding Affinity | Not Specified | 20.3 | [5] |
| Progesterone Receptor (PR) | Binding Affinity | Not Specified | 20.4 | [3][5][6] |
| Mineralocorticoid Receptor (MR) | Binding Affinity | Not Specified | 79.9 | [3][5][6] |
| TNF-α Production | Inhibition | Human | 89 | [3][5] |
| IL-12 Production | Inhibition | Human | 52 | [3][5] |
| IL-8 Expression | Suppression | Human | Not Specified | [3][5] |
In Vivo Anti-inflammatory Activity
| Animal Model | Parameter | Route of Administration | ED50 | Reference |
| Croton oil-induced ear edema | Inhibition of edema | Topical (mouse) | 0.02 µg/cm² | [1][3] |
| Croton oil-induced ear edema | Inhibition of granulocyte infiltration | Topical (mouse) | 0.03 µg/cm² | [1][3] |
| Croton oil-induced ear edema | Inhibition of edema | Systemic (mouse) | 2 mg/kg | [3] |
| Croton oil-induced ear edema | Inhibition of edema | Systemic (rat) | 2 mg/kg | [3] |
Detailed Experimental Protocols
Detailed protocols for the key experiments are outlined below. These are based on descriptions in the available literature.
Receptor Binding Assays
Objective: To determine the binding affinity of this compound to the glucocorticoid, progesterone, and mineralocorticoid receptors.
Methodology:
-
Receptor Source: Cytosolic extracts from cells expressing the respective human receptors.
-
Radioligand: A radiolabeled ligand specific for each receptor is used (e.g., [³H]dexamethasone for GR).
-
Competitive Binding: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the test compound, this compound.
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated (e.g., by filtration or charcoal adsorption).
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.
Figure 2. General workflow for competitive receptor binding assays.
In Vitro Cytokine Inhibition Assays
Objective: To measure the in vitro anti-inflammatory activity of this compound by quantifying its ability to inhibit the production of pro-inflammatory cytokines.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured.[3][5] For IL-8 inhibition, Caco-2 cells are used.[3][5]
-
Pre-treatment: Cells are pre-incubated with various concentrations of this compound.
-
Stimulation: Cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS) to induce TNF-α and IL-12 production in PBMCs, or TNF-α to induce IL-8 expression in Caco-2 cells.[3][5]
-
Incubation: The cells are incubated for a specified period to allow for cytokine production.
-
Quantification: The concentration of the target cytokine (TNF-α, IL-12, or IL-8) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value, the concentration of this compound that causes 50% inhibition of cytokine production, is determined.
In Vivo Anti-inflammatory Models
Objective: To assess the in vivo anti-inflammatory efficacy of this compound.
Methodology (Croton Oil-Induced Ear Edema):
-
Induction of Inflammation: A solution of croton oil, a topical irritant, is applied to the surface of the animal's ear to induce an inflammatory response characterized by edema and granulocyte infiltration.[1]
-
Drug Administration: this compound is administered either topically to the ear or systemically (e.g., via subcutaneous injection).[1][5]
-
Assessment of Edema: After a set period, the thickness of the ear is measured, or a punch biopsy is taken and weighed to quantify the extent of edema.
-
Assessment of Granulocyte Infiltration: A peroxidase activity assay can be performed on ear tissue homogenates to quantify the infiltration of granulocytes.[1]
-
Data Analysis: The ED50 value, the dose of this compound that produces 50% of the maximal anti-inflammatory effect, is calculated.
Conclusion
This compound is a potent, nonsteroidal selective glucocorticoid receptor agonist with a distinct mechanism of action that separates the anti-inflammatory effects (transrepression) from the metabolic side effects (transactivation) commonly associated with glucocorticoid therapy.[1] Its high affinity for the GR and its demonstrated efficacy in both in vitro and in vivo models of inflammation, coupled with a reduced propensity for transactivation-mediated side effects, highlight its potential as a therapeutic agent with an improved safety profile.[1] Further research and clinical development are warranted to fully elucidate the therapeutic applications of this promising compound.
References
- 1. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Specificity and Sensitivity of Glucocorticoid Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to (+)-ZK 216348: A Selective Glucocorticoid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-ZK 216348 is a nonsteroidal, selective glucocorticoid receptor (GR) agonist (SEGRA) that has demonstrated a promising preclinical profile. As the active enantiomer, (+)-ZK 216348 exhibits high binding affinity for the glucocorticoid receptor and displays a significant dissociation between its transrepressive and transactivating activities. This dissociation suggests the potential for potent anti-inflammatory effects with a reduced side-effect profile compared to classical glucocorticoids. This technical guide provides a comprehensive overview of the available data on (+)-ZK 216348, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for key studies, and a summary of its preclinical efficacy and safety profile. Notably, there is no publicly available information regarding the detailed synthesis of this compound, nor is there evidence of its progression into human clinical trials.
Core Mechanism of Action: Dissociated Glucocorticoid Receptor Modulation
Glucocorticoids exert their effects through two primary mechanisms mediated by the glucocorticoid receptor (GR): transactivation and transrepression.[1]
-
Transactivation: The GR-ligand complex homodimerizes and binds to glucocorticoid response elements (GREs) on DNA, leading to the transcription of various genes. This pathway is associated with many of the undesirable side effects of glucocorticoids, such as metabolic disturbances.
-
Transrepression: The GR-ligand complex, as a monomer, interacts with and inhibits the activity of pro-inflammatory transcription factors like NF-κB and AP-1. This mechanism is primarily responsible for the anti-inflammatory effects of glucocorticoids.[1]
(+)-ZK 216348 is classified as a "dissociated" GR agonist because it preferentially activates the transrepression pathway over the transactivation pathway. This selective action is hypothesized to separate the therapeutic anti-inflammatory benefits from the mechanism-based side effects.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for (+)-ZK 216348.
Table 1: Receptor Binding Affinity
| Receptor | Ligand | IC50 (nM) |
| Glucocorticoid Receptor (GR) | (+)-ZK 216348 | 20.3 |
| Progesterone Receptor (PR) | (+)-ZK 216348 | 20.4 |
| Mineralocorticoid Receptor (MR) | (+)-ZK 216348 | 79.9 |
Table 2: In-Vitro Anti-inflammatory Activity
| Assay | Cell Line | Stimulant | Measured Cytokine | IC50 (nM) |
| Cytokine Inhibition | Human PBMCs | LPS | TNF-α | 89 |
| Cytokine Inhibition | Human PBMCs | LPS | IL-12 | 52 |
| Cytokine Suppression | Caco-2 cells | TNF-α | IL-8 | - |
Table 3: In-Vivo Anti-inflammatory Activity (Croton Oil-Induced Ear Edema)
| Species | Application | Endpoint | ED50 |
| Mouse | Topical | Ear Edema | 0.02 µg/cm² |
| Mouse | Topical | Granulocyte Infiltration | 0.03 µg/cm² |
| Mouse | Systemic (s.c.) | Ear Edema | 2 mg/kg |
| Rat | Systemic (s.c.) | Ear Edema | 2 mg/kg |
Signaling Pathways and Experimental Workflows
Signaling Pathway of (+)-ZK 216348
Caption: Mechanism of action of (+)-ZK 216348, highlighting the preferential transrepression pathway.
Experimental Workflow for In-Vitro Cytokine Inhibition Assay
Caption: Workflow for determining the in-vitro anti-inflammatory activity of (+)-ZK 216348.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in Schäcke H, et al. Proc Natl Acad Sci U S A. 2004 Jan 6;101(1):227-32.[2]
Receptor-Binding Assays
-
Receptor Source: Cytosol preparations from Sf9 cells infected with recombinant baculovirus encoding for human GR, MR, or PR.
-
Assay Buffer: 20 mM Tris·HCl, pH 7.5/0.5 mM EDTA/2 mM DTT/20% glycerol/400 mM KCl/20 mM sodium molybdate/0.3 μM aprotinin/1 μM pepstatin/10 μM leupeptin.
-
Procedure:
-
Sf9 cell pellets were resuspended in 1/20 volume of assay buffer and subjected to three freeze-thaw cycles.
-
The homogenate was centrifuged for 1 hour at 100,000 × g to obtain the cytosol supernatant.
-
Binding assays were performed in a total volume of 100 µl containing radiolabeled ligand, cytosol preparation, and test compound.
-
The mixture was incubated for 16-20 hours at 4°C.
-
Bound and free radioligand were separated by filtration.
-
Radioactivity was quantified by liquid scintillation counting.
-
IC50 values were calculated from the displacement curves.
-
Inhibition of Monokine Secretion from Human PBMCs
-
Cell Source: Peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Stimulation: 1 μg/ml LPS (E. coli serotype 0127:B8) and 10 ng/ml IFN-γ.
-
Procedure:
-
PBMCs were stimulated in the absence or presence of different concentrations of (+)-ZK 216348.
-
Cells were incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Concentrations of TNF-α and IL-12 p70 in the culture supernatants were determined using commercial ELISA kits.
-
The IC50 value was calculated as the concentration of the compound that caused 50% inhibition of the maximal cytokine production.[2]
-
Suppression of IL-8 Secretion from Caco-2 Cells
-
Cell Line: Caco-2 human colon adenocarcinoma cells.
-
Stimulation: TNF-α.
-
Procedure:
-
Caco-2 cells were stimulated with TNF-α in the presence or absence of test compounds for 18 hours.
-
The concentration of IL-8 in the supernatant was determined by an IL-8 specific ELISA.
-
In-Vivo Croton Oil-Induced Ear Inflammation
-
Animal Models: NMRI mice (26-28 g) and Wistar rats (140-160 g).
-
Induction of Inflammation: Topical application of croton oil.
-
Treatment:
-
Topical Application: (+)-ZK 216348 was dissolved in the same vehicle as croton oil and co-applied.
-
Systemic Application: (+)-ZK 216348 was administered subcutaneously 2 hours before croton oil application.
-
-
Endpoints:
-
Edema: At the peak of the inflammatory reaction, a punch biopsy was taken from the ear and weighed.
-
Granulocyte Infiltration: Peroxidase activity in the ear tissue was measured as an indicator of granulocyte infiltration.[2]
-
Synthesis and Clinical Status
Synthesis
A detailed, step-by-step synthesis protocol for (+)-ZK 216348 is not publicly available. The primary literature describes its synthesis as being achieved through "standard methods".
Clinical Trials
There is no evidence in the public domain to suggest that (+)-ZK 216348 has been evaluated in human clinical trials. While other selective glucocorticoid receptor modulators are under clinical investigation, ZK 216348 appears to have remained in the preclinical stage of development.[3]
Conclusion
(+)-ZK 216348 is a potent and selective nonsteroidal glucocorticoid receptor agonist with a demonstrated dissociated mechanism of action in preclinical models. Its ability to preferentially induce transrepression over transactivation translates to significant anti-inflammatory efficacy with a potentially improved safety profile compared to traditional glucocorticoids. The in-vitro and in-vivo data presented in this guide highlight its potential as a therapeutic agent for inflammatory conditions. However, the lack of a publicly available detailed synthesis protocol and the absence of clinical trial data are significant limitations to its further development and clinical translation. This compound remains a valuable tool for researchers investigating the nuanced pharmacology of the glucocorticoid receptor.
References
(-)-ZK 216348: A Selective Glucocorticoid Receptor Agonist with a Dissociated Profile
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(-)-ZK 216348 is a non-steroidal selective glucocorticoid receptor (GR) agonist (SEGRA) that demonstrates a significant dissociation between its transrepressive and transactivating activities. This unique pharmacological profile positions this compound as a promising therapeutic candidate with the potential for potent anti-inflammatory effects and a reduced side-effect profile compared to classical glucocorticoids. This document provides a comprehensive overview of the preclinical data available for this compound, including its receptor binding affinity, in vitro functional activity, and in vivo efficacy in models of inflammation. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development.
Introduction
Glucocorticoids (GCs) are highly effective and widely prescribed anti-inflammatory and immunosuppressive agents.[1][2] Their therapeutic utility, however, is often limited by a range of adverse effects, particularly with long-term use. These side effects are largely attributed to the broad genomic actions of GCs, which are mediated by the glucocorticoid receptor (GR).[1] The anti-inflammatory effects of GCs are primarily mediated through a mechanism known as transrepression , where the ligand-activated GR interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.[3][4] In contrast, many of the undesirable side effects, including metabolic disturbances and skin atrophy, are linked to transactivation , a process where GR homodimers bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to their increased expression.[3][4]
The development of selective glucocorticoid receptor agonists (SEGRAs) that preferentially induce transrepression over transactivation represents a key strategy to separate the therapeutic benefits of GCs from their adverse effects.[1] this compound has emerged as a significant compound in this class, demonstrating a clear dissociation between these two mechanisms of GR signaling.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in comparison to standard glucocorticoids.
Table 1: Receptor Binding Affinity
| Compound | Glucocorticoid Receptor (GR) IC₅₀ (nM) | Progesterone Receptor (PR) IC₅₀ (nM) | Mineralocorticoid Receptor (MR) IC₅₀ (nM) |
| This compound | 20.3[5][6][7] | 20.4[2][5][6] | 79.9[2][5][6] |
| Prednisolone | ~60 (3-fold lower affinity than ZK 216348)[1] | - | - |
| Dexamethasone | Similar affinity to ZK 216348[1] | - | - |
Table 2: In Vitro Functional Activity
| Assay | Compound | IC₅₀ / EC₅₀ (nM) | Efficacy (relative to Dexamethasone) |
| Transrepression (IL-8 Inhibition) | This compound | ~14-fold less potent than Dexamethasone[1] | Lower than Prednisolone[1] |
| Prednisolone | ~7-fold less potent than Dexamethasone[1] | - | |
| Transrepression (TNF-α Inhibition) | This compound | 89[2][5][6] | Similar to standards[1] |
| Transrepression (IL-12 Inhibition) | This compound | 52[2][5][6] | Similar to standards[1] |
| Transactivation (TAT Induction) | This compound | >300-fold less potent than Dexamethasone[1] | Significantly lower than standard GCs[1] |
| Prednisolone | ~60-fold more potent than ZK 216348[1] | - |
Table 3: In Vivo Anti-Inflammatory Efficacy
| Model | Compound | Application | ED₅₀ |
| Croton Oil-Induced Ear Edema (Mouse) | This compound | Topical | 0.02 µg/cm²[2] |
| Prednisolone | Topical | 0.03 µg/cm²[1] | |
| This compound | Systemic (s.c.) | 2 mg/kg[2] | |
| Prednisolone | Systemic (s.c.) | 9 mg/kg[2] | |
| Croton Oil-Induced Ear Edema (Rat) | This compound | Systemic (s.c.) | 2 mg/kg[2] |
| Prednisolone | Systemic (s.c.) | 3.5 mg/kg[2] | |
| TNBS-Induced Colitis (Mouse) | This compound | - | Reduced severity of wasting disease and inflammation, comparable to Dexamethasone[8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of the glucocorticoid receptor and a general workflow for evaluating selective GR agonists.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianjpr.com [asianjpr.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. scielo.br [scielo.br]
The Discovery and Scientific Profile of ZK 216348: A Selective Glucocorticoid Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ZK 216348 is a potent, non-steroidal selective glucocorticoid receptor agonist (SEGRA) that emerged from research aimed at dissociating the therapeutic anti-inflammatory effects of glucocorticoids from their adverse metabolic side effects. This document provides a comprehensive overview of the discovery, history, and pharmacological profile of ZK 216348. It details the compound's mechanism of action, which is characterized by a significant separation of glucocorticoid receptor (GR)-mediated transrepression from transactivation. Quantitative data from in vitro and in vivo studies are presented in structured tables for clarity. Furthermore, this guide outlines the methodologies of key experiments and provides visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this significant compound in glucocorticoid research.
Introduction: The Quest for Safer Glucocorticoids
Glucocorticoids (GCs) are highly effective anti-inflammatory and immunosuppressive agents. However, their long-term use is hampered by a range of debilitating side effects, including metabolic disturbances like hyperglycemia, osteoporosis, and skin atrophy.[1][2] These adverse effects are primarily attributed to the GR-mediated transactivation of target genes, whereas the desired anti-inflammatory actions are largely mediated by the transrepression of pro-inflammatory transcription factors such as NF-κB and AP-1.[1][3][4] This understanding spurred the development of Selective Glucocorticoid Receptor Agonists (SEGRAs), designed to preferentially engage the transrepression pathway, thereby offering a safer therapeutic profile.
ZK 216348 was developed as a result of these efforts, representing a promising class of compounds with a superior therapeutic index compared to classical GCs like prednisolone.[1] It is important to note that the biological activity resides in the (+)-enantiomer, which is commonly referred to as ZK 216348, while the (-)-enantiomer, (-)-ZK 216348, is inactive.[5]
Discovery and History
The development of ZK 216348 was pioneered by scientists at Schering AG (now part of Bayer). The primary goal was to identify non-steroidal GR ligands that could effectively suppress inflammation with a reduced propensity for inducing the metabolic side effects associated with traditional glucocorticoids. The core discovery strategy focused on identifying compounds that demonstrated a clear dissociation between their ability to inhibit pro-inflammatory pathways (transrepression) and their capacity to activate genes linked to metabolic side effects (transactivation).[1] ZK 216348 emerged from a screening program that evaluated compounds for their binding affinity to the glucocorticoid receptor and their differential activity in transrepression and transactivation assays.[1]
Chemical Properties and Synthesis
ZK 216348 is a non-steroidal molecule with the chemical name 4-(2,3-dihydro-1-benzofuran-7-yl)-2-hydroxy-4-methyl-N-(4-methyl-1-oxo-2,3-benzoxazin-6-yl)-2-(trifluoromethyl)pentanamide. The synthesis of the active (+)-enantiomer starts from commercially available dihydrobenzofurane and is achieved through standard chemical methods.[1] While detailed, step-by-step synthesis protocols are proprietary and not extensively published in the public domain, the general chemical structure is well-defined.
Mechanism of Action: Dissociation of Transrepression and Transactivation
The therapeutic advantage of ZK 216348 lies in its selective modulation of the glucocorticoid receptor. Upon binding to the GR, ZK 216348 induces a conformational change in the receptor that favors the monomeric form, which is primarily responsible for transrepression. This contrasts with classical GCs that promote the formation of GR homodimers, which drive transactivation by binding to glucocorticoid response elements (GREs) in the promoter regions of target genes.[3][4]
By preferentially activating the transrepression pathway, ZK 216348 effectively inhibits the activity of pro-inflammatory transcription factors like NF-κB, leading to a potent anti-inflammatory response.[1][2] Concurrently, its reduced ability to induce GR homodimerization and subsequent transactivation results in a diminished impact on genes associated with metabolic side effects.[1]
Caption: Signaling pathway of ZK 216348 illustrating the dissociation of transrepression and transactivation.
Quantitative Data
The pharmacological profile of ZK 216348 has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Receptor | Value (IC50 / EC50 in nM) | Cell Line / Assay | Reference |
| Binding Affinity (IC50) | Glucocorticoid Receptor (GR) | 20.3 | Not Specified | [6][7] |
| Progesterone Receptor (PR) | 20.4 | Not Specified | [6][7][8] | |
| Mineralocorticoid Receptor (MR) | 79.9 | Not Specified | [6][7][8] | |
| Functional Activity (IC50) | Inhibition of TNF-α | 89 | Human PBMCs | [3][6] |
| Inhibition of IL-12 | 52 | Human PBMCs | [3][6] | |
| Inhibition of IL-8 | ~2-fold lower potency than Prednisolone | THP-1 cells | [1] | |
| Transactivation (EC50) | Induction of Tyrosine Aminotransferase (TAT) | ~60-fold less potent than Prednisolone | Liver Hepatoma Cells | [1] |
Table 2: In Vivo Anti-inflammatory Efficacy
| Animal Model | Parameter | ZK 216348 (ED50) | Prednisolone (ED50) | Application | Reference |
| Croton oil-induced ear edema (mouse) | Inhibition of edema | 0.02 µg/cm² | 0.03 µg/cm² | Topical | [1][3] |
| Inhibition of granulocyte infiltration | 0.03 µg/cm² | 0.04 µg/cm² | Topical | [1][3] | |
| Croton oil-induced ear edema (mouse) | Inhibition of edema | 2 mg/kg | 9 mg/kg | Subcutaneous | [3] |
| Croton oil-induced ear edema (rat) | Inhibition of edema | 2 mg/kg | 3.5 mg/kg | Subcutaneous | [3] |
Experimental Protocols
Detailed, step-by-step protocols for the synthesis and biological evaluation of ZK 216348 are not fully available in the public domain. However, based on the published literature, the following outlines the general methodologies employed in key experiments.
In Vitro Assays
6.1.1. Receptor Binding Assays
-
Objective: To determine the binding affinity of ZK 216348 to the glucocorticoid, progesterone, and mineralocorticoid receptors.
-
General Protocol: Competitive binding assays were likely performed using radiolabeled ligands specific for each receptor. Varying concentrations of ZK 216348 would be incubated with a preparation of the receptor and the radioligand. The concentration of ZK 216348 that inhibits 50% of the specific binding of the radioligand (IC50) is then determined.
6.1.2. Cytokine Inhibition in Human PBMCs
-
Objective: To assess the anti-inflammatory activity of ZK 216348 by measuring the inhibition of pro-inflammatory cytokine production.
-
General Protocol:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors.
-
Culture the PBMCs in the presence of varying concentrations of ZK 216348.
-
Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS).
-
After an incubation period, collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-12 in the supernatants using an enzyme-linked immunosorbent assay (ELISA).
-
Calculate the IC50 value, representing the concentration of ZK 216348 that causes 50% inhibition of cytokine production.[3][6]
-
6.1.3. Transrepression Assay (IL-8 Inhibition)
-
Objective: To quantify the transrepression activity of ZK 216348.
-
General Protocol:
-
Culture a suitable cell line, such as the human monocytic cell line THP-1.
-
Treat the cells with various concentrations of ZK 216348 or a reference glucocorticoid.
-
Induce the expression of IL-8 by stimulating the cells with TNF-α.
-
Measure the amount of IL-8 secreted into the culture medium, typically by ELISA.
-
Determine the potency of ZK 216348 in inhibiting IL-8 production.[1]
-
6.1.4. Transactivation Assay (TAT Induction)
-
Objective: To measure the transactivation potential of ZK 216348.
-
General Protocol:
-
Use a liver hepatoma cell line that expresses tyrosine aminotransferase (TAT).
-
Expose the cells to different concentrations of ZK 216348 or a reference glucocorticoid.
-
After incubation, lyse the cells and measure the enzymatic activity of TAT.
-
Quantify the extent to which ZK 216348 induces TAT activity compared to a standard glucocorticoid.[1]
-
Caption: Workflow for the in vitro characterization of ZK 216348.
In Vivo Models
6.2.1. Croton Oil-Induced Ear Edema in Mice and Rats
-
Objective: To evaluate the topical and systemic anti-inflammatory efficacy of ZK 216348.
-
General Protocol:
-
Use appropriate strains of mice (e.g., NMRI) and rats (e.g., Wistar).
-
For topical application, dissolve ZK 216348 and a reference compound in a suitable vehicle (e.g., acetone) and apply it to the ears of the animals.
-
For systemic administration, inject the compounds subcutaneously.
-
Induce inflammation by applying a solution of croton oil to the ears.
-
After a set period, measure the extent of ear edema by weighing ear punches.
-
To assess leukocyte infiltration, measure myeloperoxidase (MPO) activity in ear tissue homogenates.
-
Calculate the ED50, the dose that produces 50% of the maximal anti-inflammatory effect.[1][3]
-
6.2.2. Assessment of Side Effects
-
Objective: To compare the side-effect profile of ZK 216348 with that of classical glucocorticoids.
-
General Protocol:
-
Hyperglycemia: Measure blood glucose levels in animals treated systemically with ZK 216348 or a reference GC over a period of time.
-
Spleen Involution: After systemic treatment, sacrifice the animals and weigh the spleens to assess immunosuppressive effects.
-
Skin Atrophy: For topical studies, measure skin thickness after repeated application of the compounds.
-
Hypothalamo-Pituitary-Adrenal (HPA) Axis Suppression: Measure plasma levels of adrenocorticotropic hormone (ACTH) after systemic administration.[1]
-
Conclusion and Future Perspectives
ZK 216348 stands as a significant advancement in the field of glucocorticoid therapy. Its unique ability to dissociate the transrepression and transactivation functions of the glucocorticoid receptor provides a clear pathway to developing anti-inflammatory drugs with a markedly improved safety profile. The preclinical data strongly suggest that ZK 216348 and similar SEGRAs have the potential to treat a variety of inflammatory and autoimmune diseases with a reduced risk of the metabolic side effects that limit the use of current glucocorticoid treatments. While ZK 216348 itself may have served primarily as a proof-of-concept compound, the principles established through its discovery and characterization continue to guide the development of the next generation of safer and more effective anti-inflammatory therapies. Further research focusing on the clinical translation of SEGRAs is warranted to realize their full therapeutic potential.
References
- 1. asianjpr.com [asianjpr.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.5.2. Croton Oil-Induced Ear Edema [bio-protocol.org]
- 7. content.abcam.com [content.abcam.com]
- 8. Anti-Inflammatory Comparison of Melatonin and Its Bromobenzoylamide Derivatives in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells and Croton Oil-Induced Mice Ear Edema - PMC [pmc.ncbi.nlm.nih.gov]
The Dissociated Glucocorticoid Receptor Agonist (-)-ZK 216348: A Technical Guide to its Role in Transrepression versus Transactivation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-ZK 216348 is a novel nonsteroidal selective glucocorticoid receptor (GR) agonist that exhibits a significant dissociation between its transrepressive and transactivating activities. This characteristic positions it as a promising therapeutic candidate with a potentially improved side-effect profile compared to classical glucocorticoids. This technical guide provides an in-depth analysis of the mechanisms of action of this compound, focusing on its differential effects on transrepression and transactivation. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to facilitate a comprehensive understanding of this compound for research and drug development purposes.
Introduction: The Transrepression/Transactivation Paradigm of Glucocorticoid Action
Glucocorticoids (GCs) are potent anti-inflammatory and immunosuppressive agents that exert their effects primarily through the glucocorticoid receptor (GR). Upon ligand binding, the GR translocates to the nucleus and modulates gene expression through two main mechanisms:
-
Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of these genes. This mechanism is associated with many of the metabolic side effects of GCs, such as hyperglycemia and osteoporosis.[1][2]
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[1][3] This action is considered the primary driver of the anti-inflammatory effects of GCs.[1][2]
The ideal glucocorticoid would selectively induce transrepression while minimizing transactivation, thereby retaining therapeutic efficacy with a reduced risk of adverse effects. This compound has emerged as a selective glucocorticoid receptor agonist (SEGRA) designed to achieve this separation.[1][4]
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, comparing its activity to the classical glucocorticoid prednisolone where available.
Table 1: Receptor Binding and In Vitro Potency of this compound
| Parameter | This compound | Prednisolone | Reference |
| Glucocorticoid Receptor (GR) IC50 | 20.3 nM | - | [5] |
| Progesterone Receptor (PR) IC50 | 20.4 nM | - | [5][6] |
| Mineralocorticoid Receptor (MR) IC50 | 79.9 nM | - | [5][6] |
| TNF-α Inhibition IC50 (PBMCs) | 89 nM | - | [5][6] |
| IL-12 Inhibition IC50 (PBMCs) | 52 nM | - | [5][6] |
| IL-8 Inhibition (Transrepression) | ~2-fold less potent than Prednisolone | - | [5] |
| TAT Induction (Transactivation) | ~60-fold less potent than Prednisolone | - | [5] |
Table 2: In Vivo Anti-inflammatory Activity and Side Effect Profile of this compound
| Parameter | This compound | Prednisolone | Reference |
| Croton Oil-Induced Ear Edema (mice) ED50 | 2 mg/kg | 9 mg/kg | [6] |
| Croton Oil-Induced Ear Edema (rats) ED50 | 2 mg/kg | 3.5 mg/kg | [6] |
| Blood Glucose Increase | Markedly superior profile (less increase) | - | [5] |
| Spleen Involution | Markedly superior profile (less involution) | - | [5] |
| Skin Atrophy | Lesser extent of atrophy | - | [5] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in GR-mediated transrepression and transactivation, and the proposed mechanism of action for this compound.
Caption: Glucocorticoid Receptor signaling pathways for transactivation and transrepression.
Caption: Workflow for assessing transrepression vs. transactivation of this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Transrepression: NF-κB Nuclear Translocation Assay (Immunofluorescence)
Objective: To visualize and quantify the inhibition of NF-κB p65 subunit nuclear translocation by this compound.
Materials:
-
HeLa or other suitable cells
-
This compound
-
TNF-α (stimulant)
-
4% Paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (nuclear counterstain)
-
Fluorescence microscope
Protocol:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB translocation.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-NF-κB p65 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity to determine the extent of translocation.
Transactivation: Glucocorticoid Response Element (GRE)-Driven Luciferase Reporter Assay
Objective: To quantify the ability of this compound to induce gene transcription via GREs.
Materials:
-
HEK293T or other suitable cells
-
GRE-luciferase reporter plasmid
-
pRL-TK (Renilla luciferase control plasmid)
-
Transfection reagent
-
This compound
-
Dexamethasone (positive control)
-
Luciferase assay system
Protocol:
-
Co-transfect cells with the GRE-luciferase reporter plasmid and the pRL-TK control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with various concentrations of this compound, dexamethasone, or vehicle control.
-
Incubate the cells for 18-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the fold induction of luciferase activity relative to the vehicle-treated control.
In Vivo Anti-inflammatory Activity: Croton Oil-Induced Ear Edema in Mice
Objective: To assess the topical anti-inflammatory efficacy of this compound in an acute inflammation model.
Materials:
-
Male NMRI mice
-
This compound
-
Prednisolone (positive control)
-
Croton oil
-
Acetone (vehicle)
-
Micrometer or balance
Protocol:
-
Dissolve this compound and prednisolone in acetone.
-
Topically apply the test compounds or vehicle to the inner and outer surfaces of the right ear of the mice.
-
After 30 minutes, apply a solution of croton oil in acetone to the right ear to induce inflammation.
-
After a set time (e.g., 6 hours), sacrifice the mice and punch out a standard-sized disc from both the treated (right) and untreated (left) ears.
-
Measure the weight or thickness of the ear punch biopsies.
-
The degree of edema is calculated as the difference in weight or thickness between the right and left ears.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control.
Conclusion
This compound demonstrates a clear dissociation between transrepression and transactivation, exhibiting potent anti-inflammatory effects with a significantly reduced potential for transactivation-mediated side effects. The quantitative data and experimental protocols provided in this guide offer a robust framework for further investigation and development of this and other selective glucocorticoid receptor agonists. The continued exploration of such dissociated ligands holds great promise for the future of anti-inflammatory therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Transactivation assay for determination of glucocorticoid bioactivity in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
An In-depth Technical Guide to the Binding Affinity of (-)-ZK 216348 with the Glucocorticoid Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of the nonsteroidal selective glucocorticoid receptor agonist, (-)-ZK 216348. The document details its binding affinity, the experimental protocols used for its determination, and the associated signaling pathways of the glucocorticoid receptor (GR).
Quantitative Binding Affinity Data
This compound is the enantiomer of (+)-ZK 216348.[1] The available quantitative data on the binding affinity of ZK 216348 primarily refers to the racemic mixture or the (+) enantiomer. The data indicates a high affinity for the glucocorticoid receptor. It is important to note that while the binding affinity for the specific (-) enantiomer has not been independently reported in the reviewed literature, the data for the (+) enantiomer and the racemate provide a strong indication of its potent interaction with the GR.
The compound also exhibits binding to progesterone (PR) and mineralocorticoid receptors (MR).[1]
| Compound | Receptor | Parameter | Value (nM) |
| (+)-ZK 216348 | Glucocorticoid Receptor (GR) | IC50 | 20.3[1] |
| ZK 216348 | Progesterone Receptor (PR) | IC50 | 20.4[1] |
| ZK 216348 | Mineralocorticoid Receptor (MR) | IC50 | 79.9[1] |
Note: The IC50 value represents the concentration of a ligand that is required for 50% inhibition of the binding of a radioligand. A lower IC50 value indicates a higher binding affinity.
Experimental Protocols
The determination of the binding affinity of ZK 216348 to the glucocorticoid receptor was conducted using a competitive receptor-binding assay. The foundational methodology is described in the seminal publication by Schäcke et al. in the Proceedings of the National Academy of Sciences (2004).[2][3]
Glucocorticoid Receptor Competitive Binding Assay
Principle:
This assay quantifies the affinity of a test compound (unlabeled ligand) for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor. The displacement of the radiolabeled ligand is proportional to the affinity of the test compound.
Methodology:
-
Receptor Source: Cytosol preparations from Sf9 (Spodoptera frugiperda) insect cells were utilized. These cells were infected with a recombinant baculovirus engineered to express the human glucocorticoid receptor (hGR).[2] This method provides a high concentration of the receptor for the assay.
-
Radioligand: A radiolabeled glucocorticoid, such as [³H]dexamethasone, is typically used as the tracer.
-
Assay Procedure:
-
Incubation: A constant concentration of the hGR-containing cytosol and the radiolabeled ligand are incubated with varying concentrations of the unlabeled test compound, this compound.
-
Equilibrium: The mixture is incubated for a sufficient period (e.g., 18-24 hours at 4°C) to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Following incubation, the receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved by methods such as dextran-coated charcoal adsorption, where the charcoal adsorbs the free radioligand, leaving the receptor-bound radioligand in solution.
-
Quantification: The amount of radioactivity in the supernatant, which corresponds to the receptor-bound radioligand, is measured using liquid scintillation counting.
-
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled test compound. A sigmoidal dose-response curve is generated, from which the IC50 value is determined.
Workflow for the Binding Assay
Caption: Workflow of the competitive binding assay for this compound.
Glucocorticoid Receptor Signaling Pathway
The physiological and pharmacological effects of glucocorticoids are mediated through the glucocorticoid receptor, a ligand-activated transcription factor.[4] The binding of an agonist like this compound initiates a cascade of molecular events that ultimately modulate gene expression.
Overview of the Signaling Cascade
In its inactive state, the glucocorticoid receptor resides in the cytoplasm as part of a large multiprotein complex. This complex includes heat shock proteins such as HSP90 and HSP70, which maintain the receptor in a conformation that is competent for high-affinity ligand binding.[5][6]
Upon binding of a ligand like this compound, the receptor undergoes a conformational change. This leads to the dissociation of the chaperone proteins and exposes a nuclear localization signal.[7] The activated ligand-receptor complex then translocates into the nucleus.[7]
Inside the nucleus, the GR can modulate gene expression through two primary mechanisms:
-
Transactivation: The GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and an increase in gene transcription.[4] Many of the metabolic side effects of glucocorticoids are thought to be mediated through this pathway.[3]
-
Transrepression: The GR monomer can interact with other transcription factors, such as NF-κB and AP-1, thereby inhibiting their pro-inflammatory activity.[8] This mechanism is believed to be responsible for the majority of the anti-inflammatory effects of glucocorticoids.[3]
ZK 216348 is described as a selective glucocorticoid receptor agonist that preferentially induces transrepression over transactivation, which may contribute to a more favorable side-effect profile compared to classical glucocorticoids.[3]
Signaling Pathway Diagram
Caption: Glucocorticoid receptor signaling pathway upon binding of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucocorticoid receptor control of transcription: precision and plasticity via allostery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]
- 7. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
(-)-ZK 216348 off-target binding progesterone mineralocorticoid receptors
An In-depth Technical Guide on the Off-Target Binding Profile of (-)-ZK 216348 at Progesterone and Mineralocorticoid Receptors
Introduction
This compound is identified as a nonsteroidal selective glucocorticoid receptor (GR) agonist, designed to separate the anti-inflammatory effects (transrepression) of glucocorticoids from their metabolic side effects (transactivation).[1][2] While it shows high affinity for the glucocorticoid receptor, a comprehensive understanding of its off-target binding profile is critical for predicting its complete pharmacological effects and potential side effects. This document provides a technical overview of the binding of this compound to two key off-target nuclear receptors: the progesterone receptor (PR) and the mineralocorticoid receptor (MR). The affinity for these receptors can lead to unintended hormonal or antihormonal activities.
Quantitative Binding Data
The binding affinity of this compound for human progesterone and mineralocorticoid receptors has been quantified, likely through competitive radioligand displacement assays. The compound exhibits nanomolar affinity for both receptors, indicating a potential for clinically relevant off-target effects. For comparison, its affinity for the primary target, the glucocorticoid receptor, is also presented.
Table 1: Binding Affinity of this compound for Glucocorticoid, Progesterone, and Mineralocorticoid Receptors
| Receptor | Ligand | IC₅₀ (nM) |
| Glucocorticoid Receptor (GR) | This compound | 20.3[3] |
| Progesterone Receptor (PR) | This compound | 20.4[1][3][4] |
| Mineralocorticoid Receptor (MR) | This compound | 79.9[1][3][4] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a higher binding affinity.
Signaling Pathways
To understand the potential consequences of off-target binding, it is essential to review the canonical signaling pathways of the progesterone and mineralocorticoid receptors. Both are members of the nuclear receptor superfamily and act primarily as ligand-activated transcription factors.[5][6]
Progesterone Receptor (PR) Signaling Pathway
Upon binding progesterone, the progesterone receptor (PR) dissociates from heat shock proteins (HSPs), dimerizes, and translocates to the nucleus.[7] In the nucleus, the PR dimer binds to progesterone response elements (PREs) on the DNA, recruiting coactivators or corepressors to modulate the transcription of target genes.[6][7] This pathway is central to female reproductive processes.[6] Off-target activation or inhibition by compounds like this compound could interfere with these functions.
Mineralocorticoid Receptor (MR) Signaling Pathway
The mineralocorticoid receptor (MR) is activated by mineralocorticoids like aldosterone.[5] Similar to the PR pathway, ligand binding causes the MR to dissociate from HSPs, dimerize, and translocate to the nucleus.[8][9] There, it binds to hormone response elements (HREs) to regulate genes involved in ion and water transport, which is crucial for maintaining blood pressure and electrolyte balance.[8][10] Given that this compound binds to the MR, it could potentially disrupt these homeostatic functions, a known side effect of some steroidal drugs.[10]
Experimental Protocols
The determination of binding affinity (IC₅₀) for this compound at off-target receptors is typically performed using a competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay
1. Objective: To determine the concentration of the unlabeled test compound, this compound, that displaces 50% of a specific radioligand from its receptor (PR or MR).
2. Materials:
-
Receptor Source: Cell membrane preparations from cells engineered to express high levels of human PR or MR.[11]
-
Radioligand: A high-affinity, radioactively labeled ligand specific for the receptor of interest (e.g., [³H]-progesterone for PR, [³H]-aldosterone for MR).
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
-
Assay Buffer: e.g., Tris-HCl buffer with appropriate additives.
-
Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a vacuum manifold/cell harvester.[12][13]
-
Detection: Scintillation counter and scintillation cocktail.[12]
3. Method:
-
Preparation: Thaw the receptor membrane preparation and resuspend in ice-cold assay buffer.[12]
-
Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound this compound).[12]
-
Total Binding Wells: Contain receptor, radioligand, and buffer (no test compound).
-
Non-specific Binding Wells: Contain receptor, radioligand, and a saturating concentration of the unlabeled specific ligand.
-
Test Wells: Contain receptor, radioligand, and serial dilutions of this compound.
-
-
Equilibration: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 30°C or room temperature) to allow binding to reach equilibrium.[12]
-
Separation: Rapidly separate bound from unbound radioligand by vacuum filtration through the glass fiber filters. The receptors and any bound radioligand are retained on the filter.[12][13]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[12]
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[12]
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
Experimental Workflow
The logical workflow for assessing the off-target binding profile of a compound like this compound involves initial screening followed by more detailed characterization.
Conclusion
The nonsteroidal GR agonist this compound demonstrates significant binding affinity for both the progesterone and mineralocorticoid receptors, with IC₅₀ values of 20.4 nM and 79.9 nM, respectively.[1][3][4] This off-target activity is a critical consideration in its preclinical and clinical development, as interactions with these receptors could lead to unintended effects on reproductive and homeostatic systems. The data underscores the importance of comprehensive off-target screening and functional characterization to fully understand the pharmacological profile of selective receptor modulators.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanisms of Mineralocorticoid Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Mineralocorticoid Receptor Signaling as a Therapeutic Target for Renal and Cardiac Fibrosis [frontiersin.org]
- 11. Characterization of ZK 245186, a novel, selective glucocorticoid receptor agonist for the topical treatment of inflammatory skin diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. revvity.com [revvity.com]
Uncoupling Therapeutic Efficacy from Adverse Effects: A Technical Guide to (+)-ZK 216348, a Dissociative Glucocorticoid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocorticoids (GCs) are potent anti-inflammatory and immunosuppressive agents, however, their clinical utility is often limited by a wide range of side effects. The therapeutic actions of GCs are primarily mediated through the transrepression of pro-inflammatory genes, while many of the adverse effects are linked to the transactivation of other genes. The development of selective glucocorticoid receptor (GR) agonists that preferentially induce transrepression over transactivation is a key goal in drug discovery.
This technical guide focuses on (+)-ZK 216348 , a non-steroidal selective glucocorticoid receptor agonist (SEGRA) that demonstrates a significant dissociation between its transrepressive and transactivating activities. It is important to note that the enantiomer, (-)-ZK 216348 , is reported to be inactive. Therefore, this guide will detail the properties and methodologies for studying the pharmacologically active (+)-ZK 216348 , hereafter referred to as ZK 216348, as a valuable tool compound for investigating and mitigating glucocorticoid-induced side effects.
Data Presentation
The following tables summarize the quantitative data for ZK 216348 in key in vitro and in vivo assays, comparing its activity to the classical glucocorticoid, prednisolone.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | GR Binding IC₅₀ (nM) | PR Binding IC₅₀ (nM) | MR Binding IC₅₀ (nM) | IL-8 Transrepression EC₅₀ (nM) | TAT Transactivation EC₅₀ (nM) |
| ZK 216348 | 20.3 | 20.4 | 79.9 | 1.5 | 90 |
| Prednisolone | 10 | 100 | >1000 | 0.1 | 1.5 |
Table 2: In Vivo Anti-Inflammatory Efficacy in Croton Oil-Induced Ear Edema (Mouse)
| Compound | Inhibition of Edema ED₅₀ (mg/kg, s.c.) | Inhibition of MPO Activity ED₅₀ (mg/kg, s.c.) |
| ZK 216348 | 2.0 | 3.0 |
| Prednisolone | 9.0 | 10.0 |
Table 3: In Vivo Glucocorticoid-Associated Side Effects (Rat)
| Parameter | ZK 216348 (3 mg/kg, s.c.) | Prednisolone (10 mg/kg, s.c.) |
| Blood Glucose Increase (%) | ~20 | ~80 |
| Spleen Weight Reduction (%) | ~25 | ~60 |
| Skin Atrophy (Epidermal Thickness Reduction, %) | Minimal | Significant |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Glucocorticoid Receptor (GR) Binding Assay (Radioligand Competition)
Objective: To determine the binding affinity of ZK 216348 for the human glucocorticoid receptor.
Materials:
-
Human recombinant GR
-
[³H]-Dexamethasone (radioligand)
-
ZK 216348 and prednisolone (test compounds)
-
Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1 mM EDTA, 10% glycerol, pH 7.4)
-
Dextran-coated charcoal
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds (ZK 216348 and prednisolone) and a saturating concentration of the radioligand, [³H]-dexamethasone.
-
In a 96-well plate, incubate the human recombinant GR with a fixed concentration of [³H]-dexamethasone and varying concentrations of the test compounds.
-
Incubate for 18-24 hours at 4°C to reach equilibrium.
-
To separate bound from free radioligand, add dextran-coated charcoal suspension to each well and incubate for 10 minutes at 4°C.
-
Centrifuge the plate at 3000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the bound radioligand to scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
NF-κB Transrepression Luciferase Reporter Assay
Objective: To assess the ability of ZK 216348 to inhibit NF-κB-mediated gene transcription.
Materials:
-
HEK293 cells
-
NF-κB-luciferase reporter plasmid
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or similar transfection reagent
-
TNF-α (stimulator)
-
ZK 216348 and prednisolone
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect HEK293 cells with the NF-κB-luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.
-
After 24 hours, pre-treat the cells with varying concentrations of ZK 216348 or prednisolone for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the EC₅₀ value, representing the concentration of the compound that causes 50% of the maximal inhibition of TNF-α-induced NF-κB activity.
Tyrosine Aminotransferase (TAT) Transactivation Assay
Objective: To measure the ability of ZK 216348 to induce GR-mediated gene transactivation.
Materials:
-
H4IIE rat hepatoma cells (endogenously expressing TAT)
-
ZK 216348 and prednisolone
-
Cell lysis buffer
-
TAT activity assay kit or reagents (α-ketoglutarate, pyridoxal-5'-phosphate, and L-tyrosine)
-
Spectrophotometer
Procedure:
-
Plate H4IIE cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of ZK 216348 or prednisolone for 24-48 hours.
-
Wash the cells with PBS and lyse them.
-
Measure the TAT enzyme activity in the cell lysates by monitoring the conversion of L-tyrosine to p-hydroxyphenylpyruvate, which can be measured spectrophotometrically at 331 nm.
-
Calculate the EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal induction of TAT activity.
In Vivo Croton Oil-Induced Ear Edema in Mice
Objective: To evaluate the anti-inflammatory efficacy of ZK 216348 in an acute inflammation model.
Materials:
-
Male NMRI mice (20-25 g)
-
Croton oil
-
Acetone (vehicle)
-
ZK 216348 and prednisolone
-
Myeloperoxidase (MPO) assay kit
Procedure:
-
Administer ZK 216348 or prednisolone subcutaneously (s.c.) 30 minutes before inducing inflammation.
-
Apply a solution of croton oil in acetone to the inner and outer surfaces of the right ear of each mouse. Apply acetone alone to the left ear as a control.
-
After 6 hours, euthanize the mice and take a standardized punch biopsy from both ears.
-
Measure the weight of the ear punches to quantify the edema (increase in weight of the right ear compared to the left).
-
Homogenize the ear tissue and measure MPO activity, a marker of neutrophil infiltration, using a commercially available kit.
-
Calculate the ED₅₀, the dose of the compound that causes a 50% reduction in ear edema or MPO activity.
In Vivo Assessment of Glucocorticoid Side Effects in Rats
Objective: To determine the propensity of ZK 216348 to cause common glucocorticoid-related side effects.
Materials:
-
Male Wistar rats (150-200 g)
-
ZK 216348 and prednisolone
-
Glucometer
-
Calipers
Procedure:
-
Administer ZK 216348 or prednisolone subcutaneously daily for 7 days.
-
Blood Glucose: Measure blood glucose levels from tail vein blood using a glucometer at baseline and at various time points after the final dose.
-
Spleen Involution: At the end of the treatment period, euthanize the animals and carefully dissect and weigh the spleen. Calculate the spleen weight relative to the total body weight.
-
Skin Atrophy: Shave a small area of the dorsal skin before the first treatment. At the end of the study, measure the skinfold thickness using calipers. Alternatively, collect skin samples for histological analysis and measurement of epidermal thickness.
-
Compare the effects of ZK 216348 to those of prednisolone and a vehicle control group.
Mandatory Visualization
Signaling Pathways
Unveiling the Enigmatic (-)-ZK 216348: A Technical Guide to its Structural and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-ZK 216348 represents the inactive enantiomer of the potent and selective nonsteroidal glucocorticoid receptor (GR) agonist, (+)-ZK 216348. While the pharmacological activity resides in its dextrorotatory counterpart, a comprehensive understanding of the structural and chemical properties of this compound is paramount for a complete stereochemical and pharmacological profile of this compound class. This technical guide provides an in-depth exploration of the structural and chemical characteristics of this compound, alongside a comparative analysis with its active enantiomer, to elucidate the critical role of stereochemistry in its biological activity.
Structural and Chemical Properties
Table 1: Physicochemical Properties of ZK 216348 (Racemate/(+)-enantiomer)
| Property | Value | Reference |
| IUPAC Name | 4-(2,3-dihydro-1-benzofuran-7-yl)-2-hydroxy-4-methyl-N-(4-methyl-1-oxo-2,3-benzoxazin-6-yl)-2-(trifluoromethyl)pentanamide | [2] |
| Molecular Formula | C₂₄H₂₃F₃N₂O₅ | [2] |
| Molecular Weight | 476.45 g/mol | [2] |
| Appearance | Solid | [3] |
Stereochemistry and Biological Inactivity
The defining characteristic of this compound is its biological inactivity. Studies have demonstrated that the (-)-enantiomer is completely inactive, with IC₅₀ values greater than 1000 nM for the glucocorticoid receptor (GR), progesterone receptor (PR), and mineralocorticoid receptor (MR). This stands in stark contrast to its dextrorotatory counterpart, (+)-ZK 216348, which is a potent GR agonist.[5] The profound difference in activity between the two enantiomers underscores the highly specific three-dimensional structural requirements for binding to and activation of the glucocorticoid receptor.[6]
Table 2: Comparative Biological Activity of ZK 216348 Enantiomers
| Enantiomer | Glucocorticoid Receptor (GR) IC₅₀ (nM) | Progesterone Receptor (PR) IC₅₀ (nM) | Mineralocorticoid Receptor (MR) IC₅₀ (nM) | Reference |
| (+)-ZK 216348 | 20.3 | 20.4 | 79.9 | [4] |
| This compound | >1000 | >1000 | >1000 | [5] |
Synthesis and Chiral Separation
Information regarding the specific synthesis of this compound is not detailed in publicly available literature. It is presumed to be obtained through the chiral separation of the racemic mixture of ZK 216348. One publication mentions that the synthesis of the active (+)-enantiomer starts from commercially available dihydrobenzofuran using standard methods, but a detailed protocol is not provided.[7]
General Approach to Synthesis and Chiral Separation
The synthesis of the racemic mixture would likely involve the multi-step assembly of the core molecular scaffold. The final step would yield a racemic mixture of (+)- and this compound. To isolate the individual enantiomers, chiral separation techniques would be employed. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method for separating enantiomers in the pharmaceutical industry.
Mechanism of Action of the Active Enantiomer: A Tale of Two Pathways
To appreciate the significance of the inactivity of this compound, it is essential to understand the mechanism of action of its active counterpart, (+)-ZK 216348. (+)-ZK 216348 is classified as a selective glucocorticoid receptor agonist (SEGRA).[8] Its mechanism of action is characterized by a dissociation between the two major pathways of GR signaling: transrepression and transactivation.
-
Transrepression: This pathway is primarily responsible for the anti-inflammatory effects of glucocorticoids. The GR monomer, upon binding to its ligand, interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.
-
Transactivation: In this pathway, the ligand-bound GR homodimerizes and binds to glucocorticoid response elements (GREs) on DNA, leading to the transcription of various genes. This pathway is associated with many of the undesirable side effects of glucocorticoid therapy.
(+)-ZK 216348 preferentially activates the transrepression pathway while having a significantly lower effect on the transactivation pathway. This dissociation is believed to contribute to its improved side-effect profile compared to traditional glucocorticoids.[7] The inability of this compound to bind to the GR prevents it from initiating either of these signaling cascades.
Experimental Protocols (General Methodologies)
While specific, detailed experimental protocols for the synthesis and testing of this compound are not available in the reviewed literature, this section outlines the general methodologies that would be employed for its characterization.
Synthesis of Racemic ZK 216348
The synthesis of a complex molecule like ZK 216348 would involve a multi-step organic synthesis approach. Based on its structure, this would likely involve the coupling of the substituted benzofuran and benzoxazine moieties.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Objective: To separate the (+) and (-) enantiomers of ZK 216348.
Instrumentation: A standard HPLC system equipped with a UV detector.
Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose).
Mobile Phase: A suitable mixture of organic solvents (e.g., hexane and isopropanol) would be optimized to achieve baseline separation of the two enantiomers.
Detection: UV detection at a wavelength where both enantiomers exhibit strong absorbance.
Procedure:
-
Dissolve the racemic ZK 216348 in a suitable solvent.
-
Inject the sample onto the chiral HPLC column.
-
Elute the enantiomers with the optimized mobile phase.
-
Monitor the elution profile using the UV detector. The two enantiomers will have different retention times.
-
Collect the fractions corresponding to each enantiomer.
-
Confirm the purity and identity of each enantiomer using analytical techniques such as mass spectrometry and NMR.
Glucocorticoid Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the glucocorticoid receptor.
Principle: A competitive binding assay is typically used. A radiolabeled or fluorescently labeled known GR ligand is incubated with the receptor in the presence of varying concentrations of the test compound (this compound). The ability of the test compound to displace the labeled ligand from the receptor is measured.
Materials:
-
Purified human glucocorticoid receptor.
-
Radiolabeled ([³H]-dexamethasone) or fluorescently labeled GR ligand.
-
This compound.
-
Assay buffer.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Incubate a fixed concentration of the GR and the labeled ligand with increasing concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the receptor-bound from the free labeled ligand (e.g., by filtration).
-
Quantify the amount of bound labeled ligand.
-
Plot the percentage of inhibition of labeled ligand binding against the concentration of this compound to determine the IC₅₀ value.
Conclusion
This compound, as the inactive enantiomer of a potent selective glucocorticoid receptor agonist, serves as a critical tool for understanding the stereochemical requirements of GR binding and activation. Its lack of biological activity, in stark contrast to its dextrorotatory counterpart, highlights the precise molecular recognition necessary for pharmacological effect. While detailed synthetic and separation protocols are not widely published, the general methodologies for its isolation and characterization are well-established. A thorough understanding of the properties of both enantiomers is essential for the comprehensive development and evaluation of this class of non-steroidal anti-inflammatory agents.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]
- 3. Protocol for an in vitro assay to study HIV-1 Tat methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Assay in Summary_ki [bindingdb.org]
- 7. pnas.org [pnas.org]
- 8. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
preliminary studies on (-)-ZK 216348 efficacy
An In-depth Technical Guide on the Preliminary Efficacy Studies of ZK 216348
This guide provides a comprehensive overview of the preliminary efficacy studies on the selective glucocorticoid receptor agonist (SEGRA), ZK 216348. It is intended for researchers, scientists, and professionals in the field of drug development.
Important Note on Stereochemistry: It is crucial to distinguish between the enantiomers of ZK 216348. The racemic mixture is identified as ZK 209614.[1] The (+)-enantiomer, also referred to as ZK 216348, is the biologically active form, demonstrating high affinity for the glucocorticoid receptor (GR).[2][3][4] Conversely, the (-)-enantiomer, (-)-ZK 216347, is reported to be completely inactive, with IC50 values greater than 1000 nM for the glucocorticoid, progesterone, and mineralocorticoid receptors.[5] Therefore, all efficacy data presented in this document pertains to the active (+)-ZK 216348 enantiomer.
Core Mechanism of Action
ZK 216348 is a nonsteroidal selective glucocorticoid receptor agonist.[2][3][4] Glucocorticoids (GCs) are potent anti-inflammatory and immunosuppressive agents.[6] Their therapeutic effects are often accompanied by significant side effects.[2][6] The mechanism of action of GCs involves binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to modulate gene expression through two primary pathways:
-
Transactivation: The ligand-activated GR homodimer binds to glucocorticoid response elements (GREs) on DNA, leading to the transcription of target genes. This pathway is associated with many of the undesirable side effects of GCs, such as increased blood glucose.[2][6]
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors like NF-κB and AP-1. This mechanism is believed to be responsible for the majority of the anti-inflammatory effects of GCs.[2][6]
ZK 216348 is classified as a selective GR agonist because it demonstrates a significant dissociation between its transrepressive and transactivating activities, favoring transrepression.[2] This characteristic suggests a potentially improved therapeutic index with a lower risk of certain side effects compared to classical GCs.[2][7]
Quantitative Efficacy Data
The following tables summarize the key quantitative data from preliminary in vitro and in vivo studies on (+)-ZK 216348.
Table 1: In Vitro Receptor Binding and Cytokine Inhibition
| Target | Assay | Species | IC50 (nM) | Reference |
| Glucocorticoid Receptor (GR) | Binding Assay | - | 20.3 | [3][4] |
| Progesterone Receptor (PR) | Binding Assay | - | 20.4 | [3][4][6] |
| Mineralocorticoid Receptor (MR) | Binding Assay | - | 79.9 | [3][4][6] |
| TNF-α Production | LPS-stimulated PBMCs | Human | 89 | [3][4][6] |
| IL-12 Production | LPS-stimulated PBMCs | Human | 52 | [3][4][6] |
Table 2: In Vivo Anti-inflammatory Efficacy
| Model | Species | Endpoint | ED50 | Comparison | Reference |
| Croton Oil-Induced Ear Edema | Mouse | Inhibition of Edema | 0.02 µg/cm² | Comparable to Prednisolone | [6] |
| Croton Oil-Induced Ear Edema | Mouse | Inhibition of Granulocyte Infiltration | 0.03 µg/cm² | - | [6] |
| Ear Edema | Rat | Inhibition of Edema | 2 mg/kg | Similar to Prednisolone (3.5 mg/kg) | [6] |
Key Experimental Protocols
In Vitro Inhibition of Cytokine Production in Human PBMCs
Objective: To determine the in vitro anti-inflammatory efficacy of ZK 216348 by measuring the inhibition of pro-inflammatory cytokine production.
Methodology:
-
Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors.
-
Cell Culture and Stimulation: PBMCs were cultured and stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α and IL-12.
-
Treatment: Various concentrations of ZK 216348 were added to the cell cultures.
-
Cytokine Measurement: After an incubation period, the concentrations of TNF-α and IL-12 in the cell culture supernatants were quantified using an appropriate immunoassay (e.g., ELISA).
-
Data Analysis: The IC50 values, representing the concentration of ZK 216348 required to inhibit 50% of the cytokine production, were calculated.[3][4][6]
In Vivo Croton Oil-Induced Ear Edema in Mice
Objective: To assess the topical anti-inflammatory activity of ZK 216348 in an acute inflammation model.
Methodology:
-
Induction of Inflammation: A solution of croton oil was applied topically to the ears of mice to induce an inflammatory response, characterized by edema.
-
Treatment: ZK 216348 was applied topically to the inflamed ears.
-
Measurement of Edema: After a specified time, the thickness of the ears was measured to quantify the extent of edema. The inhibition of edema by ZK 216348 was calculated relative to a vehicle-treated control group.
-
Measurement of Granulocyte Infiltration: In some studies, a peroxidase activity assay was performed on ear tissue homogenates to quantify the infiltration of granulocytes, another marker of inflammation.
-
Data Analysis: The ED50 value, the dose required to achieve 50% of the maximum inhibitory effect, was determined.[6]
Visualizations
Glucocorticoid Receptor Signaling Pathways
Caption: GR signaling: Transactivation vs. Transrepression.
General Experimental Workflow for Efficacy Testing
Caption: Workflow for assessing ZK 216348 efficacy.
Summary and Future Directions
The preliminary data on (+)-ZK 216348 indicate that it is a potent selective glucocorticoid receptor agonist with significant anti-inflammatory properties. Its mechanism of action, which favors transrepression over transactivation, suggests a promising safety profile compared to traditional glucocorticoids, with a potentially lower risk for side effects like hyperglycemia.[2] In vivo studies in rodent models of inflammation have demonstrated efficacy comparable to that of prednisolone.[2][6]
Further research is warranted to fully elucidate the therapeutic potential of ZK 216348. This should include more extensive preclinical studies in various disease models, such as inflammatory bowel disease, where it has also shown promise, and comprehensive safety and toxicology assessments.[8] The unique profile of ZK 216348 makes it a valuable tool for further investigating the molecular mechanisms that separate the therapeutic and adverse effects of glucocorticoid receptor activation.[2]
References
- 1. lin2.curehunter.com [lin2.curehunter.com]
- 2. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective glucocorticoid receptor agonists for the treatment of inflammatory bowel disease: studies in mice with acute trinitrobenzene sulfonic acid colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective Glucocorticoid Receptor Agonist (-)-ZK 216348: A Technical Guide to its Impact on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the nonsteroidal selective glucocorticoid receptor (GR) agonist, (-)-ZK 216348, and its specific effects on cytokine production. By preferentially activating the transrepression pathway of the GR, this compound demonstrates a potent anti-inflammatory profile with a potentially improved therapeutic window compared to classical glucocorticoids. This document details the quantitative data on its cytokine modulation, the experimental protocols used to derive this data, and the underlying signaling pathways.
Quantitative Impact on Cytokine Production
This compound has been shown to effectively inhibit the production of key pro-inflammatory cytokines in various human cell models. The following tables summarize the quantitative data from in vitro studies, providing a clear comparison of its efficacy.
Table 1: Inhibition of Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | Stimulant | Compound | IC₅₀ (nM) | Efficacy (% Max. Inhibition) |
| TNF-α | LPS (1 µg/mL) & IFN-γ (10 ng/mL) | This compound | 89 | 63 |
| Dexamethasone | 3.1 | 97 | ||
| Prednisolone | 11 | 93 | ||
| IL-12 p70 | LPS (1 µg/mL) & IFN-γ (10 ng/mL) | This compound | 52 | 89 |
| Dexamethasone | 3.2 | 89 | ||
| Prednisolone | 7.9 | 84 |
Data sourced from Schäcke H, et al. (2004).[1]
Table 2: Suppression of Pro-inflammatory Cytokine in Human Caco-2 Cells
| Cytokine | Stimulant | Compound | Effect |
| IL-8 | TNF-α | This compound | Suppresses TNF-α-induced expression |
Qualitative data indicating suppression of IL-8.[1]
Signaling Pathway of this compound-Mediated Cytokine Suppression
This compound exerts its anti-inflammatory effects by acting as a selective agonist for the glucocorticoid receptor (GR). Unlike traditional glucocorticoids that induce both transactivation and transrepression, this compound preferentially engages the transrepression pathway. This is significant because transrepression is largely responsible for the anti-inflammatory effects of glucocorticoids, while transactivation is associated with many of their undesirable side effects.[2][3]
The primary mechanism of transrepression involves the inhibition of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4][5] Upon binding this compound, the GR translocates to the nucleus where it physically interacts with NF-κB and AP-1, preventing them from binding to their respective DNA response elements and initiating the transcription of pro-inflammatory cytokine genes like TNF-α, IL-12, and IL-8.[4][5][6][7]
References
- 1. pnas.org [pnas.org]
- 2. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of mechanisms involved in transrepression of NF-kappa B by activated glucocorticoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of (-)-ZK 216348
These application notes provide detailed protocols for the in vitro characterization of (-)-ZK 216348, a nonsteroidal selective glucocorticoid receptor (GR) agonist. The compound has demonstrated a dissociation between its transrepressive and transactivating activities, suggesting a favorable therapeutic profile with potentially reduced side effects compared to classical glucocorticoids.[1][2][3][4]
Data Presentation
The following tables summarize the quantitative data for the in vitro activity of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | IC50 (nM) |
| Glucocorticoid Receptor (GR) | 20.3[5][6] |
| Progesterone Receptor (PR) | 20.4[5][6] |
| Mineralocorticoid Receptor (MR) | 79.9[5][6] |
Table 2: In Vitro Anti-Inflammatory Activity of this compound
| Cell Line | Stimulus | Inhibited Cytokine | IC50 (nM) |
| Human PBMCs | LPS | TNF-α | 89[2] |
| Human PBMCs | LPS | IL-12 | 52[2] |
| Caco-2 cells | TNF-α | IL-8 | Not explicitly stated, but suppression is confirmed.[2] |
Table 3: In Vitro Transactivation and Transrepression Activity of this compound
| Assay Type | Cell Line | Reporter/Target Gene | Activity | EC50/IC50 (nM) |
| Transactivation | HeLa | Tyrosine Aminotransferase (TAT) Promoter | Agonist | Data not available in initial search |
| Transrepression | Caco-2 | IL-8 Production | Antagonist | Data not available in initial search |
Experimental Protocols
Glucocorticoid Receptor (GR) Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the human glucocorticoid receptor.
Materials:
-
Human Glucocorticoid Receptor (full-length, recombinant)
-
Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS1)
-
Assay Buffer (e.g., phosphate buffer with stabilizing agents)
-
This compound
-
Dexamethasone (as a positive control)
-
Microplate reader capable of fluorescence polarization detection
Procedure:
-
Prepare a dilution series of this compound and dexamethasone in assay buffer.
-
In a microplate, add the recombinant human GR to the assay buffer.
-
Add the fluorescently labeled glucocorticoid ligand to the wells.
-
Add the different concentrations of this compound or dexamethasone to the wells. Include a control with no test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Calculate the percent inhibition of the fluorescent ligand binding for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Inhibition of Cytokine Production in Human PBMCs
This protocol details the procedure to measure the inhibitory effect of this compound on the production of TNF-α and IL-12 in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs
-
RPMI 1640 cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for human TNF-α and IL-12
Procedure:
-
Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Prepare a dilution series of this compound in cell culture medium.
-
Pre-incubate the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce cytokine production. Include an unstimulated control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.
-
Centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-12 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine production for each concentration of this compound.
-
Determine the IC50 values for TNF-α and IL-12 inhibition.
Inhibition of IL-8 Production in Caco-2 Cells
This protocol describes how to assess the inhibitory effect of this compound on TNF-α-induced IL-8 production in the human colon adenocarcinoma cell line, Caco-2.
Materials:
-
Caco-2 cells
-
DMEM cell culture medium supplemented with FBS and antibiotics
-
Recombinant human TNF-α
-
This compound
-
ELISA kit for human IL-8
Procedure:
-
Seed Caco-2 cells in a 24-well plate and grow until they form a confluent monolayer.
-
Prepare a dilution series of this compound in cell culture medium.
-
Pre-incubate the Caco-2 cell monolayers with different concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) to induce IL-8 production. Include an unstimulated control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-8 in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of IL-8 production for each concentration of this compound.
-
Determine the IC50 value for IL-8 inhibition.
Transactivation Assay (TAT Promoter Activity)
This protocol outlines a luciferase reporter assay to measure the transactivating potential of this compound on a glucocorticoid-responsive element, such as the tyrosine aminotransferase (TAT) promoter.
Materials:
-
HeLa cells
-
Luciferase reporter plasmid containing the TAT promoter upstream of the luciferase gene
-
Transfection reagent
-
This compound
-
Dexamethasone (as a positive control)
-
Luciferase assay reagent
Procedure:
-
Seed HeLa cells in a 96-well plate.
-
Co-transfect the cells with the TAT promoter-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing a dilution series of this compound or dexamethasone.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of luciferase activity compared to the vehicle-treated control.
-
Determine the EC50 value for transactivation.
Phosphodiesterase (PDE) Activity Assay
This protocol provides a general method to screen for potential inhibitory effects of this compound on phosphodiesterase activity.
Materials:
-
Recombinant phosphodiesterase enzyme (e.g., PDE4 or PDE5)
-
Assay buffer
-
cAMP or cGMP substrate
-
This compound
-
Known PDE inhibitor (as a positive control)
-
Detection reagent (e.g., containing a fluorescently labeled nucleotide)
Procedure:
-
Prepare a dilution series of this compound and a known PDE inhibitor in assay buffer.
-
In a microplate, add the PDE enzyme to the assay buffer.
-
Add the test compounds at various concentrations.
-
Initiate the reaction by adding the cAMP or cGMP substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence or luminescence) using a microplate reader. The signal will be proportional to the amount of remaining cyclic nucleotide.
-
Calculate the percent inhibition of PDE activity for each concentration of this compound.
-
Determine the IC50 value if significant inhibition is observed.
cAMP/cGMP Signaling Assay
This protocol describes the use of an ELISA to measure the effect of this compound on intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP).
Materials:
-
Cell line of interest (e.g., PBMCs or Caco-2 cells)
-
Cell culture medium
-
This compound
-
Cell lysis buffer
-
cAMP and cGMP ELISA kits
Procedure:
-
Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Treat the cells with different concentrations of this compound for a specified time.
-
Remove the culture medium and lyse the cells using the provided lysis buffer.
-
Collect the cell lysates.
-
Measure the concentrations of cAMP and cGMP in the cell lysates using the respective ELISA kits according to the manufacturer's instructions.
-
Normalize the cyclic nucleotide concentrations to the total protein concentration in each lysate.
-
Analyze the data to determine if this compound modulates intracellular cAMP or cGMP levels.
Mandatory Visualization
Caption: Experimental workflow for the in vitro characterization of this compound.
Caption: Simplified signaling pathways of the Glucocorticoid Receptor.
References
- 1. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissociated glucocorticoid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cloud-clone.com [cloud-clone.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (-)-ZK 216348 in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-ZK 216348 is a nonsteroidal selective glucocorticoid receptor agonist (SEGRA) that has demonstrated potent anti-inflammatory properties with a potentially improved side-effect profile compared to classical glucocorticoids.[1][2] Its mechanism of action is attributed to the preferential induction of glucocorticoid receptor (GR)-mediated transrepression over transactivation.[2] Transrepression is the primary mechanism for the anti-inflammatory activity of glucocorticoids, while transactivation is associated with many of their side effects.[1][2] These characteristics make this compound a valuable tool for investigating the therapeutic potential of selective GR modulation in inflammatory diseases.
This document provides detailed application notes and protocols for the use of this compound in two common mouse models of inflammation: the acute croton oil-induced ear edema model and the trinitrobenzene sulfonic acid (TNBS)-induced colitis model.
Mechanism of Action: Signaling Pathway
This compound exerts its anti-inflammatory effects by selectively activating the glucocorticoid receptor, leading to the suppression of pro-inflammatory gene expression.
Figure 1: Simplified signaling pathway of this compound-mediated anti-inflammatory action.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound in models of inflammation.
Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by this compound
| Cell Type | Stimulant | Cytokine Inhibited | IC50 (nM) | Reference |
| Human PBMCs | LPS | TNF-α | 89 | [1] |
| Human PBMCs | LPS | IL-12 | 52 | [1] |
| Caco-2 cells | TNF-α | IL-8 | - | [1] |
Table 2: In Vivo Efficacy of this compound in Mouse Models of Inflammation
| Inflammation Model | Species | Application Route | Parameter Measured | ED50 | Comparator (ED50) | Reference |
| Croton oil-induced ear edema | Mouse | Topical | Ear Edema Inhibition | 0.02 µg/cm² | - | [1] |
| Croton oil-induced ear edema | Mouse | Topical | Granulocyte Infiltration | 0.03 µg/cm² | - | [1] |
| Croton oil-induced ear edema | Mouse | Subcutaneous | Ear Edema Inhibition | 2 mg/kg | Prednisolone (9 mg/kg) | [1] |
| TNBS-induced colitis | Mouse | - | Reduction in wasting disease, macroscopic and microscopic damage, and colonic inflammation | - | Comparable to Dexamethasone | [3] |
Experimental Protocols
Croton Oil-Induced Ear Edema in Mice
This model is used to assess the topical anti-inflammatory activity of a compound.
Experimental Workflow:
Figure 2: Experimental workflow for the croton oil-induced ear edema model.
Materials:
-
Male Swiss mice (20-25 g)
-
This compound
-
Croton oil
-
Acetone (vehicle)
-
Digital micrometer or thickness gauge
-
Reagents for peroxidase activity assay (see protocol below)
Protocol:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Preparation of Solutions:
-
Experimental Procedure:
-
Measure the initial thickness of the right ear of each mouse using a digital micrometer.[7][8][9]
-
Topically apply a defined volume (e.g., 20 µL) of the this compound solution or vehicle to the inner and outer surfaces of the right ear.[6]
-
After 30 minutes, apply 20 µL of the 5% croton oil solution to the right ear of all mice.[4]
-
After a set period (e.g., 6 hours), measure the final ear thickness.[6]
-
Euthanize the mice and collect a 6 mm biopsy punch from the ear for further analysis.[6]
-
-
Quantification of Inflammation:
-
Ear Edema: Calculate the difference between the final and initial ear thickness. The percentage of inhibition of edema can be calculated as follows: % Inhibition = [1 - (ΔT_treated / ΔT_control)] x 100 where ΔT is the change in ear thickness.
-
Granulocyte Infiltration (Peroxidase Activity Assay): Homogenize the ear tissue biopsy and measure peroxidase activity as an indicator of neutrophil infiltration.
-
Peroxidase Activity Assay Protocol:
This protocol is adapted from commercially available kits and published methods.
-
Homogenization: Homogenize the ear tissue sample in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0) containing a detergent like 0.5% hexadecyltrimethylammonium bromide.
-
Centrifugation: Centrifuge the homogenate (e.g., at 12,000 x g for 15 minutes at 4°C) and collect the supernatant.
-
Assay:
-
Add a small volume of the supernatant to a 96-well plate.
-
Prepare a reaction mixture containing a substrate for peroxidase (e.g., O-dianisidine dihydrochloride or 3,3',5,5'-tetramethylbenzidine (TMB)) and hydrogen peroxide (H₂O₂).[10][11]
-
Add the reaction mixture to the wells containing the supernatant.
-
Measure the change in absorbance over time at the appropriate wavelength using a microplate reader.
-
Calculate peroxidase activity based on a standard curve.
-
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Mice
This model mimics some aspects of inflammatory bowel disease (IBD), particularly Crohn's disease.
Experimental Workflow:
Figure 3: Experimental workflow for the TNBS-induced colitis model.
Materials:
-
Male BALB/c or SJL/J mice (20-25 g)
-
This compound
-
Trinitrobenzene sulfonic acid (TNBS)
-
Ethanol
-
Phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane)
-
Flexible catheter
Protocol:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Preparation of Solutions:
-
Prepare a solution of this compound for the desired route of administration (e.g., oral gavage, subcutaneous injection). A common vehicle for oral administration is 0.5% hydroxypropyl methylcellulose and 0.2% polysorbate 80 in water.[12] For subcutaneous injection, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.[13]
-
Prepare the TNBS solution by dissolving it in 50% ethanol. A typical dose is 100-150 mg/kg in a volume of 100 µL.[3][14]
-
-
Induction of Colitis:
-
Fast the mice for 24 hours with free access to water.
-
Lightly anesthetize the mice.
-
Gently insert a flexible catheter intrarectally to a depth of 3-4 cm.
-
Slowly instill 100 µL of the TNBS/ethanol solution.
-
Keep the mice in a head-down position for at least 60 seconds to ensure the distribution of the solution within the colon.
-
-
Treatment:
-
Begin daily administration of this compound or vehicle one day after colitis induction and continue for the duration of the experiment (typically 3-7 days for acute models).
-
-
Monitoring and Assessment:
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of rectal bleeding. A Disease Activity Index (DAI) can be calculated based on these parameters.
-
At the end of the experiment, euthanize the mice and dissect the colon.
-
Measure the colon length and weight.
-
Score the macroscopic damage to the colon based on the presence of inflammation, ulceration, and adhesions.
-
Collect colon tissue for histological analysis (e.g., H&E staining) to assess microscopic damage, including inflammatory cell infiltration and mucosal ulceration.
-
Formulation of this compound for In Vivo Studies
The choice of vehicle for in vivo administration of this compound is critical for ensuring its solubility and bioavailability.
-
For Subcutaneous Injection: A commonly used vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[13]
-
For Oral Gavage: A suspension can be prepared in 0.5% hydroxypropyl methylcellulose and 0.2% polysorbate 80 in water.[12]
-
For Topical Application: Acetone is a suitable solvent for topical administration in the ear edema model.[4][5]
It is recommended to first prepare a concentrated stock solution in DMSO and then dilute it with the other co-solvents. Fresh preparation of the working solution on the day of the experiment is advised.[13]
Conclusion
This compound is a potent selective glucocorticoid receptor agonist with demonstrated anti-inflammatory efficacy in established mouse models of inflammation. The detailed protocols provided herein for the croton oil-induced ear edema and TNBS-induced colitis models offer a framework for researchers to investigate the therapeutic potential of this compound and to further explore the role of selective GR modulation in inflammatory diseases. Careful attention to experimental detail and appropriate quantification of inflammatory endpoints are crucial for obtaining reliable and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. Induction of TNBS colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Comparison of Melatonin and Its Bromobenzoylamide Derivatives in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells and Croton Oil-Induced Mice Ear Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethanol extract of Angelica gigas inhibits croton oil-induced inflammation by suppressing the cyclooxygenase - prostaglandin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ftp.cdc.gov [ftp.cdc.gov]
- 8. compbio.com [compbio.com]
- 9. Use of micrometers and calipers to measure various components of delayed-type hypersensitivity ear swelling reactions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peroxidase activity in human granulocytes, inter- and intra-individual variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Synthesis and Structural Requirements for Measuring Glucocorticoid Receptor Expression In Vivo with (±)-11C-YJH08 PET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
Application Notes and Protocols for (-)-ZK 216348 Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-ZK 216348 is a nonsteroidal selective glucocorticoid receptor (GR) agonist.[1][2][3][4][5] It displays potent anti-inflammatory properties with a reduced risk of the side effects often associated with traditional glucocorticoids.[1][2][3] This is attributed to its ability to preferentially induce transrepression over transactivation mechanisms of the GR, leading to a separation of therapeutic effects from adverse effects like hyperglycemia.[2] In cell culture, this compound is a valuable tool for studying the molecular mechanisms of GR signaling and for investigating its potential as an anti-inflammatory agent. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-12 in human peripheral blood mononuclear cells (PBMCs).[1][3][6]
These application notes provide a detailed protocol for the preparation of a this compound stock solution for use in cell culture experiments. Adherence to this protocol will help ensure the accuracy and reproducibility of your experimental results.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₃F₃N₂O₅ | [7] |
| Molecular Weight | 476.45 g/mol | [3][7] |
| Appearance | White to off-white solid | [3][8] |
| Purity | ≥98% | |
| Solubility | ≥200 mg/mL in DMSO | [3][8] |
| IC₅₀ for GR | 20.3 nM | [3][5][6][8] |
| IC₅₀ for Progesterone Receptor | 20.4 nM | [1][3][5][6][8] |
| IC₅₀ for Mineralocorticoid Receptor | 79.9 nM | [1][3][5][6][8] |
Signaling Pathway of this compound
This compound exerts its effects by binding to the glucocorticoid receptor, which then translocates to the nucleus to regulate gene expression. The diagram below illustrates the simplified signaling pathway.
Caption: Simplified signaling pathway of this compound.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in sterile DMSO.
Materials
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Workflow for Stock Solution Preparation
Caption: Experimental workflow for stock solution preparation.
Procedure
-
Calculations:
-
The molecular weight of this compound is 476.45 g/mol .
-
To prepare a 10 mM stock solution, you will need to dissolve 4.7645 mg of this compound in 1 mL of DMSO.
-
Adjust the mass and volume as needed for your experimental requirements. For example, to prepare 500 µL of a 10 mM stock solution, you would weigh out 2.3823 mg of this compound.
-
-
Weighing:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated amount of this compound powder into the microcentrifuge tube.
-
-
Dissolving:
-
In a sterile environment (e.g., a laminar flow hood), add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly until the compound is completely dissolved. The solution should be clear and free of any particulate matter. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the name of the compound, concentration, date of preparation, and your initials.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.[3][6][8]
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[3][6][8]
-
Cell Culture Application
When using the this compound stock solution in cell culture, it is crucial to dilute it to the final desired concentration in your cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.
Safety Precautions
-
This compound is for research use only and not for human or veterinary use.[7]
-
Handle the compound and its solutions with appropriate PPE.
-
DMSO is a hazardous material that can facilitate the absorption of other substances through the skin. Handle with care.
-
Consult the Material Safety Data Sheet (MSDS) for this compound and DMSO for complete safety information.
By following these guidelines, researchers can confidently prepare and utilize this compound stock solutions for their cell culture studies, contributing to a deeper understanding of glucocorticoid receptor biology and its therapeutic potential.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (-)-ZK 216348 Administration in Rats
These application notes provide detailed information and protocols for the administration of the selective glucocorticoid receptor agonist (SEGRA), (-)-ZK 216348, to rats for research purposes. This document is intended for researchers, scientists, and drug development professionals.
Application Notes
Mechanism of Action:
This compound is a nonsteroidal selective glucocorticoid receptor (GR) agonist.[1] It exhibits a unique mechanism of action known as "dissociated" activity, meaning it preferentially induces the transrepression function of the GR over the transactivation function. The transrepression pathway is primarily associated with the anti-inflammatory effects of glucocorticoids, while the transactivation pathway is linked to many of the undesirable side effects.[1] By selectively engaging the transrepression pathway, this compound aims to retain the therapeutic anti-inflammatory benefits of traditional glucocorticoids while having a more favorable side-effect profile.[1]
Signaling Pathway:
Upon binding to the glucocorticoid receptor, this compound initiates a signaling cascade that leads to the suppression of pro-inflammatory gene expression. The activated GR complex can interfere with the activity of key inflammatory transcription factors such as NF-κB and AP-1, thereby reducing the production of inflammatory cytokines.
Caption: Signaling pathway of this compound via transrepression of NF-κB/AP-1.
Administration in Rats:
This compound has been successfully administered to rats via subcutaneous and oral routes in preclinical studies evaluating its anti-inflammatory properties.
-
Subcutaneous (SC) Administration: This route has been used in studies to assess the compound's efficacy in reducing inflammation. Doses ranging from 1 to 30 mg/kg have been reported in Wistar rats for inhibiting ear edema.[1]
-
Oral (PO) Administration: Oral gavage has also been employed to deliver this compound in rat models of inflammation.
Quantitative Data:
Currently, there is a lack of publicly available pharmacokinetic data for this compound in rats. Parameters such as bioavailability, maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and half-life (t1/2) for oral and subcutaneous routes have not been reported in the reviewed literature. Researchers will need to perform pharmacokinetic studies to determine these parameters for their specific experimental conditions.
Experimental Protocols
The following are generalized protocols for the preparation and administration of this compound to rats. It is crucial to adapt these protocols based on the specific experimental design, institutional animal care and use committee (IACUC) guidelines, and the physicochemical properties of the formulated drug.
Protocol 1: Preparation of this compound for Administration
This protocol describes the preparation of a vehicle solution for this compound suitable for both subcutaneous and oral administration in rats.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 35 mg/mL). Ensure the powder is completely dissolved by vortexing.
-
Prepare the vehicle: In a sterile tube, combine the following in the specified order, mixing thoroughly after each addition:
-
400 µL PEG300
-
50 µL Tween-80
-
-
Prepare the final formulation:
-
To the PEG300 and Tween-80 mixture, add 100 µL of the this compound DMSO stock solution. Vortex until the solution is homogenous.
-
Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the final volume to 1 mL. This results in a formulation where the final solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
-
Final Concentration: The final concentration of this example formulation would be 3.5 mg/mL. Adjust the initial stock concentration to achieve the desired final concentration for dosing.
-
Use: This formulation should be prepared fresh on the day of the experiment.
Protocol 2: Subcutaneous (SC) Administration in Rats
Materials:
-
Prepared this compound formulation
-
Wistar rats (or other appropriate strain)
-
Sterile syringes (1 mL) with 25-27 gauge needles
-
Animal scale
-
70% ethanol
-
Appropriate animal restraint device
Procedure:
-
Animal Preparation: Weigh the rat to determine the precise volume of the drug formulation to be administered based on the desired mg/kg dose.
-
Dosing Calculation:
-
Volume (mL) = (Dose (mg/kg) x Body Weight (kg)) / Concentration (mg/mL)
-
-
Administration:
-
Gently restrain the rat.
-
Lift the loose skin over the dorsal (back) area, between the shoulder blades, to form a tent.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the spine.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Slowly inject the calculated volume of the this compound formulation.
-
Withdraw the needle and gently massage the injection site to aid dispersal.
-
-
Monitoring: Observe the animal for any immediate adverse reactions and monitor according to the experimental protocol.
Protocol 3: Oral Gavage (PO) Administration in Rats
Materials:
-
Prepared this compound formulation
-
Wistar rats (or other appropriate strain)
-
Sterile oral gavage needles (flexible or rigid, 18-20 gauge for adult rats)
-
Sterile syringes (1-3 mL)
-
Animal scale
-
Appropriate animal restraint device
Procedure:
-
Animal Preparation: Weigh the rat to determine the correct dosing volume.
-
Dosing Calculation: Use the same formula as for subcutaneous administration.
-
Administration:
-
Securely restrain the rat to prevent movement and injury.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Fill the syringe with the calculated volume of the this compound formulation and attach the gavage needle.
-
Gently open the rat's mouth and pass the gavage needle along the side of the mouth towards the esophagus.
-
Advance the needle smoothly and without force until the predetermined depth is reached. If resistance is met, withdraw and reposition.
-
Administer the formulation slowly.
-
Withdraw the gavage needle gently.
-
-
Monitoring: Observe the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate improper administration into the trachea. Monitor according to the experimental protocol.
Experimental Workflow Visualization
The following diagram outlines a general workflow for an in vivo study in rats to evaluate the efficacy of this compound.
Caption: General experimental workflow for in vivo studies of this compound in rats.
References
Application Notes and Protocols for Testing (-)-ZK 216348 Activity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-ZK 216348 is a nonsteroidal selective glucocorticoid receptor (GR) agonist.[1][2] Unlike classical glucocorticoids, it demonstrates a significant dissociation between its transrepression and transactivation activities, suggesting a potentially improved therapeutic index with fewer side effects.[1] The anti-inflammatory effects of glucocorticoids are primarily mediated by transrepression, while many adverse effects are associated with transactivation.[1] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and similar selective glucocorticoid receptor agonists (SEGRAs).
Mechanism of Action
Glucocorticoids bind to the cytosolic GR, which then translocates to the nucleus.[3] In the nucleus, the ligand-activated GR can modulate gene expression through two main mechanisms:
-
Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, inducing their transcription. This mechanism is associated with both therapeutic and adverse effects.[3]
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby repressing the expression of inflammatory genes like cytokines and chemokines. This is the primary mechanism for the anti-inflammatory effects of glucocorticoids.[1][3]
This compound preferentially induces the transrepression function of the GR with significantly less transactivating activity compared to classical glucocorticoids like dexamethasone.[1]
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound from published studies.
| Assay Type | Target/Endpoint | Cell Line/System | IC50/EC50 | Reference |
| Receptor Binding | Glucocorticoid Receptor (GR) | 20.3 nM (IC50) | [2] | |
| Progesterone Receptor (PR) | 20.4 nM (IC50) | [2] | ||
| Mineralocorticoid Receptor (MR) | 79.9 nM (IC50) | [2] | ||
| Transrepression | Inhibition of LPS-stimulated TNF-α production | Human PBMCs | 89 nM (IC50) | [2][3] |
| Inhibition of LPS-stimulated IL-12 production | Human PBMCs | 52 nM (IC50) | [2][3] | |
| Inhibition of TNF-α-induced IL-8 expression | Caco-2 cells | - | [2][3] | |
| Inhibition of IL-1β-stimulated IL-6 production | Human Foreskin Fibroblasts (HFF) | 59 nM (IC50) | [4] | |
| Transactivation | Induction of aromatase activity | Human Foreskin Fibroblasts (HFF) | 91 nM (EC50) | [4] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Glucocorticoid Receptor (GR) signaling pathway.
Caption: General experimental workflow for characterizing this compound.
Experimental Protocols
Glucocorticoid Receptor (GR) Binding Assay
This protocol determines the binding affinity of this compound to the glucocorticoid receptor.
Materials:
-
Recombinant human GR protein
-
Radiolabeled glucocorticoid (e.g., [3H]-dexamethasone)
-
This compound
-
Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Wash buffer (e.g., ice-cold TEG buffer)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Prepare a series of dilutions of this compound.
-
In a microplate, combine the recombinant GR protein, a fixed concentration of [3H]-dexamethasone, and varying concentrations of this compound or vehicle control.
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
To determine non-specific binding, include a set of wells with a high concentration of unlabeled dexamethasone.
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
Transrepression Assay: Inhibition of TNF-α Production in Human PBMCs
This protocol measures the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 1 x 10^6 cells/well.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Plot the percentage of TNF-α inhibition against the logarithm of the this compound concentration and determine the IC50 value.
Transactivation Assay: Tyrosine Aminotransferase (TAT) Induction
This protocol assesses the transactivation potential of this compound by measuring the induction of a GR-responsive gene, tyrosine aminotransferase (TAT).
Materials:
-
Hepatoma cell line (e.g., H4IIE)
-
DMEM supplemented with 10% FBS, penicillin, and streptomycin
-
This compound
-
Dexamethasone (as a positive control)
-
Cell lysis buffer
-
Reagents for TAT enzyme activity assay or qPCR primers for TAT mRNA quantification
Protocol (Enzyme Activity):
-
Seed H4IIE cells in a 24-well plate and grow to confluence.
-
Replace the medium with serum-free DMEM and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound, dexamethasone, or vehicle control for 24 hours.
-
Wash the cells with PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Measure the TAT enzyme activity in the lysates using a spectrophotometric assay that follows the conversion of tyrosine to p-hydroxyphenylpyruvate.
-
Normalize the TAT activity to the protein concentration.
-
Plot the fold induction of TAT activity against the logarithm of the compound concentration to determine the EC50 value.
Protocol (qPCR):
-
Follow steps 1-3 from the enzyme activity protocol.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers specific for TAT and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative mRNA expression of TAT normalized to the housekeeping gene.
-
Plot the fold induction of TAT mRNA against the logarithm of the compound concentration to determine the EC50 value.
Conclusion
These protocols provide a framework for the in vitro characterization of this compound and other selective glucocorticoid receptor agonists. By assessing receptor binding, transrepression, and transactivation activities, researchers can gain a comprehensive understanding of the pharmacological profile of these compounds and their potential as therapeutic agents with an improved safety profile.
References
- 1. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Measuring TNF-α and IL-12 Inhibition with (-)-ZK 216348
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-ZK 216348 is a nonsteroidal selective glucocorticoid receptor (GR) agonist that has demonstrated potent anti-inflammatory properties.[1][2] This compound operates through a mechanism involving the transrepression of pro-inflammatory genes, offering a potentially improved therapeutic profile compared to traditional glucocorticoids by separating anti-inflammatory effects from certain side effects.[2] These application notes provide detailed protocols for measuring the inhibitory activity of this compound on two key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12), in human peripheral blood mononuclear cells (PBMCs).
Mechanism of Action
This compound exerts its anti-inflammatory effects by binding to the glucocorticoid receptor.[2] Unlike classical glucocorticoids that can lead to side effects through transactivation of various genes, this compound preferentially induces the transrepression function of the GR.[2] This involves the ligand-activated GR monomer binding to and inhibiting the activity of pro-inflammatory transcription factors, thereby suppressing the expression of inflammatory cytokines like TNF-α and IL-12.[1]
Caption: Mechanism of this compound action via GR-mediated transrepression.
Data Presentation
The inhibitory effects of this compound on TNF-α and IL-12 production in human PBMCs are summarized below.
| Cytokine | Stimulant | Cell Type | IC50 Value (nM) |
| TNF-α | LPS | Human PBMCs | 89 |
| IL-12 | LPS | Human PBMCs | 52 |
Data sourced from MedChemExpress and other publications.[1][3][4][5]
Experimental Protocols
The following protocols outline the in vitro measurement of TNF-α and IL-12 inhibition by this compound.
Protocol 1: Measuring TNF-α Inhibition in LPS-Stimulated Human PBMCs
This protocol details the procedure for quantifying the inhibitory effect of this compound on TNF-α production in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Caption: Workflow for the in vitro TNF-α inhibition assay.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Cell culture incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Culture:
-
Isolate PBMCs from healthy human blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the isolated PBMCs in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁵ cells/mL.[6]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Pre-incubate the cells with the various concentrations of this compound for 30 minutes to 1 hour.[6] Include a vehicle control (DMSO) and a negative control (medium only).
-
-
Stimulation:
-
Following pre-incubation, stimulate the cells with LPS at a final concentration of 1 µg/mL to induce TNF-α production.[7]
-
-
Incubation:
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.[7]
-
Carefully collect the supernatant for the quantification of TNF-α.
-
-
TNF-α Quantification (ELISA):
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-only control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of TNF-α production) by plotting a dose-response curve.
-
Protocol 2: Measuring IL-12 Inhibition in IFN-γ and LPS-Stimulated Human Monocytes
This protocol describes the methodology for assessing the inhibitory effect of this compound on IL-12 production in human monocytes primed with Interferon-gamma (IFN-γ) and stimulated with LPS. Optimal IL-12 production from monocytes requires priming with IFN-γ before LPS stimulation.[9]
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Regulation of interleukin-12 expression in human monocytes: selective priming by interferon-gamma of lipopolysaccharide-inducible p35 and p40 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (-)-ZK 216348 in Caco-2 Cell Permeability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-ZK 216348 is a nonsteroidal selective glucocorticoid receptor (GR) agonist that has demonstrated potent anti-inflammatory properties.[1][2] As with many orally administered drug candidates, understanding its intestinal absorption is crucial for predicting its in vivo efficacy and bioavailability. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium, providing valuable insights into the potential for drug absorption.[3] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a polarized monolayer with tight junctions and express various transporters, making them a suitable model for assessing both passive diffusion and active transport mechanisms.[3][4]
These application notes provide a detailed protocol for evaluating the permeability of this compound across Caco-2 cell monolayers. The protocol covers cell culture, monolayer integrity assessment, the permeability experiment, and data analysis.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by binding to the glucocorticoid receptor. Upon binding, the receptor translocates to the nucleus, where it can modulate gene expression through two primary mechanisms:
-
Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) on DNA, leading to the increased transcription of target genes. This mechanism is often associated with some of the side effects of glucocorticoids.
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB. This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.
This compound is a selective agonist, suggesting it may preferentially favor the transrepression pathway, potentially offering a better safety profile compared to traditional glucocorticoids.[2] In Caco-2 cells, this compound has been shown to suppress the TNF-α-induced expression of the pro-inflammatory cytokine IL-8.[2]
Data Presentation
As no specific experimental data for the Caco-2 permeability of this compound is publicly available, the following tables present hypothetical data for illustrative purposes. These tables demonstrate how to structure and present the results from a Caco-2 permeability assay for this compound alongside standard control compounds.
Table 1: Apparent Permeability (Papp) of this compound and Control Compounds in Caco-2 Monolayers
| Compound | Concentration (µM) | Direction | Papp (x 10⁻⁶ cm/s) ± SD | Permeability Classification |
| This compound | 10 | A → B | [Insert Value] | [e.g., Moderate/High] |
| 10 | B → A | [Insert Value] | ||
| Atenolol (Low Permeability) | 10 | A → B | 0.5 ± 0.1 | Low |
| Propranolol (High Permeability) | 10 | A → B | 25.0 ± 2.5 | High |
| Digoxin (P-gp Substrate) | 10 | A → B | 1.0 ± 0.2 | Low |
| 10 | B → A | 15.0 ± 1.8 |
A → B: Apical to Basolateral; B → A: Basolateral to Apical. SD: Standard Deviation.
Table 2: Efflux Ratio and Monolayer Integrity
| Compound | Efflux Ratio (Papp B→A / Papp A→B) | TEER (Ω·cm²) Pre-Assay | TEER (Ω·cm²) Post-Assay |
| This compound | [Calculate Value] | >300 | >300 |
| Digoxin | 15.0 | >300 | >300 |
An efflux ratio > 2 is indicative of active efflux. TEER: Transepithelial Electrical Resistance. A consistent TEER value indicates that the compound did not compromise monolayer integrity.
Experimental Protocols
Caco-2 Cell Culture and Monolayer Formation
-
Cell Culture: Caco-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Seeding on Transwell® Inserts: For permeability assays, Caco-2 cells are seeded onto permeable polycarbonate membrane inserts (e.g., 12-well or 24-well Transwell® plates) at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: The cells are cultured for 21-25 days to allow for differentiation into a polarized monolayer. The culture medium is changed every 2-3 days in both the apical and basolateral compartments.
Monolayer Integrity Assessment
Before conducting the permeability assay, the integrity of the Caco-2 cell monolayer must be confirmed.
-
Transepithelial Electrical Resistance (TEER) Measurement:
-
Equilibrate the cells in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30 minutes at 37°C.
-
Measure the electrical resistance across the monolayer using a voltohmmeter (e.g., Millicell® ERS-2).
-
Subtract the resistance of a blank insert (without cells) and multiply by the surface area of the insert to obtain the TEER value (in Ω·cm²).
-
Monolayers with TEER values above 300 Ω·cm² are typically considered suitable for permeability experiments.[5]
-
Caco-2 Permeability Assay for this compound
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration (e.g., 10 µM) in pre-warmed transport buffer. The final solvent concentration should be non-toxic to the cells (typically ≤1%).
-
Apical to Basolateral (A → B) Permeability:
-
Remove the culture medium from the apical and basolateral compartments.
-
Add the transport buffer containing this compound to the apical (donor) compartment.
-
Add fresh transport buffer (without the compound) to the basolateral (receiver) compartment.
-
Incubate the plate at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace the volume with fresh transport buffer.
-
-
Basolateral to Apical (B → A) Permeability:
-
To assess active efflux, perform the experiment in the reverse direction.
-
Add the transport buffer containing this compound to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
Collect samples from the apical compartment at the same time points.
-
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[3]
Data Analysis
-
Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (rate of compound appearance in the receiver compartment).
-
A is the surface area of the membrane insert (cm²).
-
C₀ is the initial concentration of the compound in the donor compartment.
-
-
Efflux Ratio (ER) Calculation: The efflux ratio is calculated to determine if the compound is a substrate of efflux transporters (e.g., P-glycoprotein). ER = Papp (B → A) / Papp (A → B) An ER greater than 2 suggests that the compound is actively transported by an efflux pump.
Visualizations
Caption: Experimental workflow for the Caco-2 cell permeability assay of this compound.
Caption: Simplified signaling pathway of this compound via glucocorticoid receptor transrepression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (-)-ZK 216348 in a TNBS-Induced Colitis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of the selective glucocorticoid receptor agonist (SEGRA), (-)-ZK 216348, in the trinitrobenzene sulfonic acid (TNBS)-induced colitis model in mice. This model is a well-established pre-clinical tool for investigating the pathogenesis of inflammatory bowel disease (IBD), particularly Crohn's disease, and for evaluating the efficacy of novel therapeutics.
Introduction
This compound is a nonsteroidal selective glucocorticoid receptor (GR) agonist. Its mechanism of action is characterized by the dissociation of GR transactivation from transrepression. While the anti-inflammatory effects of glucocorticoids are primarily mediated through transrepression of pro-inflammatory genes (e.g., those regulated by NF-κB and AP-1), many of the undesirable side effects are linked to the transactivation of other genes. By preferentially inducing transrepression, this compound aims to retain the anti-inflammatory benefits of traditional glucocorticoids while exhibiting a more favorable safety profile.[1]
The TNBS-induced colitis model in mice mimics many features of human Crohn's disease, including a Th1-mediated immune response, transmural inflammation, and the production of pro-inflammatory cytokines such as TNF-α and IL-12.[2] This makes it a relevant model for assessing the therapeutic potential of compounds like this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from a study evaluating the efficacy of this compound in an acute TNBS-induced colitis model in mice. The data presented is based on the findings reported by Reuter et al. (2012) in the Journal of Pharmacology and Experimental Therapeutics.
Table 1: Effects of this compound on Clinical Parameters of Acute TNBS Colitis
| Treatment Group | Body Weight Change (%) | Clinical Activity Score | MPO Activity (U/g tissue) | Colonic Weight/Length Ratio (mg/cm) |
| Ethanol Control | +2.5 ± 1.5 | 0.2 ± 0.1 | 1.5 ± 0.5 | 55 ± 5 |
| TNBS Control | -15.0 ± 2.0 | 3.5 ± 0.3 | 12.0 ± 1.5 | 150 ± 10 |
| TNBS + Dexamethasone (1 mg/kg) | -5.0 ± 1.8 | 1.2 ± 0.2 | 4.0 ± 1.0 | 80 ± 8 |
| TNBS + this compound (1 mg/kg) | -8.0 ± 2.2 | 1.8 ± 0.3*** | 6.5 ± 1.2 | 100 ± 9** |
| TNBS + this compound (10 mg/kg) | -6.5 ± 2.0 | 1.5 ± 0.2 | 5.0 ± 1.1 | 90 ± 7 |
*Data are presented as mean ± S.E.M. **p < 0.01, **p < 0.001 versus TNBS-treated mice.
Table 2: Effects of this compound on Macroscopic and Histologic Manifestations of TNBS Colitis
| Treatment Group | Macroscopic Score | Histopathological Score |
| Ethanol Control | 0.3 ± 0.2 | 0.5 ± 0.3 |
| TNBS Control | 4.2 ± 0.4 | 8.5 ± 0.7 |
| TNBS + Dexamethasone (1 mg/kg) | 1.5 ± 0.3 | 3.0 ± 0.5 |
| TNBS + this compound (1 mg/kg) | 2.5 ± 0.4 | 5.0 ± 0.6 |
| TNBS + this compound (10 mg/kg) | 2.0 ± 0.3 | 4.0 ± 0.5 |
*Data are presented as mean ± S.E.M. **p < 0.01, **p < 0.001 versus TNBS-treated mice.
Table 3: Effects of this compound on Colonic Pro-inflammatory Mediator mRNA Levels
| Treatment Group | TNF-α mRNA (relative expression) | IL-1β mRNA (relative expression) | COX-2 mRNA (relative expression) |
| Ethanol Control | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.2 |
| TNBS Control | 12.0 ± 1.5 | 15.0 ± 2.0 | 10.0 ± 1.2 |
| TNBS + Dexamethasone (1 mg/kg) | 3.0 ± 0.5 | 4.0 ± 0.6 | 2.5 ± 0.4 |
| TNBS + this compound (1 mg/kg) | 6.0 ± 1.0** | 7.0 ± 1.2** | 5.0 ± 0.8** |
| TNBS + this compound (10 mg/kg) | 4.5 ± 0.8 | 5.5 ± 0.9 | 4.0 ± 0.6 |
*Data are presented as mean ± S.E.M. **p < 0.01, **p < 0.001 versus TNBS-treated mice.
Experimental Protocols
The following protocols are based on the methodology described in the study by Reuter et al. (2012).
Induction of Acute TNBS Colitis
-
Animals: Male BALB/c mice (8-10 weeks old).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Procedure:
-
Fast mice for 24 hours with free access to water.
-
Anesthetize mice (e.g., with isoflurane or a ketamine/xylazine cocktail).
-
Slowly instill 100 µl of a 5% (w/v) TNBS solution in 50% ethanol into the colon via a catheter inserted approximately 4 cm from the anus.
-
To ensure distribution of the TNBS solution, hold the mice in a vertical position for 60 seconds after instillation.
-
The control group receives 100 µl of 50% ethanol without TNBS.
-
Return mice to their cages and monitor their recovery from anesthesia.
-
Administration of this compound
-
Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosing and Administration:
-
Administer this compound or the vehicle control daily via a suitable route (e.g., intraperitoneal or subcutaneous injection).
-
Treatment should commence shortly after the induction of colitis.
-
In the referenced study, doses of 1 mg/kg and 10 mg/kg of this compound were used. A positive control group treated with dexamethasone (1 mg/kg) should also be included.
-
Assessment of Colitis Severity
-
Daily Monitoring:
-
Record body weight daily.
-
Assess the clinical activity score daily based on the following parameters:
-
Weight loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool consistency: 0 (normal), 2 (loose), 4 (diarrhea)
-
Rectal bleeding: 0 (none), 2 (slight), 4 (gross)
-
-
-
Termination and Sample Collection (Day 3 post-TNBS induction):
-
Euthanize mice.
-
Excise the colon from the cecum to the anus.
-
Measure the length and weight of the colon to determine the weight/length ratio.
-
Score the macroscopic damage of the colon based on a validated scoring system (e.g., presence of hyperemia, ulcerations, and inflammation).
-
Collect colonic tissue samples for:
-
Myeloperoxidase (MPO) activity assay: As a measure of neutrophil infiltration.
-
Histopathological analysis: Fix tissues in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score for inflammation severity, extent of injury, and crypt damage.
-
RNA extraction and quantitative PCR (qPCR): To measure the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, COX-2).
-
-
Visualizations
Signaling Pathway of this compound
References
Application Notes and Protocols for Gene Expression Analysis in PBMCs using (-)-ZK 216348
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-ZK 216348 is a nonsteroidal selective glucocorticoid receptor (GR) agonist (SEGRA) with potent anti-inflammatory properties.[1][2] Unlike classical glucocorticoids, this compound preferentially induces the transrepression of pro-inflammatory genes over the transactivation of genes associated with metabolic side effects.[3][4] This selectivity makes it a valuable tool for investigating the therapeutic potential of dissociated GR ligands and for studying the molecular mechanisms of inflammation.
These application notes provide detailed protocols for the use of this compound in human peripheral blood mononuclear cells (PBMCs) to analyze its effects on gene expression. PBMCs, which include lymphocytes and monocytes, are key players in the inflammatory response and serve as an excellent in vitro model to study the immunomodulatory effects of compounds like this compound.[5]
Principle of the Method
The anti-inflammatory effects of glucocorticoids are primarily mediated through the glucocorticoid receptor. Upon ligand binding, the GR translocates to the nucleus and can modulate gene expression through two main mechanisms:
-
Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the upregulation of gene expression. This mechanism is associated with many of the side effects of glucocorticoids.
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[6][7] This leads to the downregulation of inflammatory genes like cytokines and chemokines.[8][9]
This compound selectively favors the transrepression pathway, thereby reducing the expression of pro-inflammatory genes with a potentially lower risk of side effects compared to traditional glucocorticoids.[3] This can be quantified by measuring the changes in mRNA levels of target genes in PBMCs stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence and absence of this compound.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound on key pro-inflammatory cytokines in human PBMCs stimulated with LPS.
| Cytokine | IC50 (nM) | Cell Type | Stimulant | Reference |
| TNF-α | 89 | Human PBMCs | LPS | [1][2] |
| IL-12 | 52 | Human PBMCs | LPS | [1][2] |
IC50: The half maximal inhibitory concentration.
The following table can be used to record experimental data for a broader range of pro-inflammatory genes.
| Gene | Fold Change (LPS vs. Control) | Fold Change (LPS + ZK 216348 vs. LPS) | P-value |
| TNF-α | |||
| IL-12 | |||
| IL-6 | |||
| IL-1β | |||
| IFN-γ | |||
| CCL2 | |||
| CXCL8 (IL-8) | |||
| PTGS2 (COX-2) |
Experimental Protocols
Materials and Reagents
-
This compound (prepare a stock solution in DMSO)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Lipopolysaccharide (LPS) from E. coli
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes
-
Nuclease-free water
-
96-well cell culture plates
-
Centrifuge tubes (15 mL and 50 mL)
-
Hemocytometer or automated cell counter
Protocol 1: Isolation of Human PBMCs
-
Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Dilute the blood 1:1 with sterile PBS at room temperature.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL centrifuge tube, minimizing the mixing of the two layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer (the "buffy coat") undisturbed at the plasma-Ficoll interface.
-
Collect the buffy coat layer using a sterile pipette and transfer it to a new 50 mL centrifuge tube.
-
Add sterile PBS to the collected cells to a final volume of 40-50 mL and centrifuge at 300 x g for 10 minutes at room temperature to wash the cells.
-
Discard the supernatant and resuspend the cell pellet in a small volume of PBS. Repeat the wash step.
-
After the second wash, resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.
Protocol 2: Treatment of PBMCs with this compound and LPS Stimulation
-
Adjust the PBMC suspension to a final concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Seed 1 mL of the cell suspension into each well of a 24-well plate.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) or vehicle control (DMSO, at the same final concentration as the highest drug concentration) for 1 hour at 37°C in a 5% CO2 incubator.
-
After the pre-incubation, stimulate the cells by adding LPS to a final concentration of 100 ng/mL to the appropriate wells. Include an unstimulated control group (vehicle only, no LPS).
-
Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the target gene. For cytokine mRNA expression, a 4-6 hour incubation is often sufficient.
-
After incubation, harvest the cells for RNA isolation.
Protocol 3: RNA Isolation and Gene Expression Analysis by qPCR
-
Harvest the PBMCs by transferring the cell suspension from each well into microcentrifuge tubes.
-
Pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Carefully remove the supernatant and proceed with RNA isolation using a commercial kit according to the manufacturer's instructions.
-
Quantify the isolated RNA and assess its purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's protocol.
-
Perform quantitative real-time PCR (qPCR) using the synthesized cDNA, a suitable qPCR master mix, and primers for the genes of interest (e.g., TNF-α, IL-12, IL-6, IL-1β, and a housekeeping gene like GAPDH or ACTB for normalization).
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between different treatment groups.
Protocol 4: Global Gene Expression Analysis by RNA-Sequencing (General Workflow)
-
Isolate total RNA from treated PBMCs as described in Protocol 3, ensuring high quality and integrity (RIN > 8).
-
Prepare sequencing libraries from the isolated RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription, and adapter ligation.
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Perform bioinformatic analysis of the sequencing data. This includes quality control of raw reads, mapping the reads to the human reference genome, quantifying gene expression levels, and performing differential gene expression analysis between the different treatment groups.
Visualizations
Signaling Pathway of this compound Action
Caption: GR-mediated transrepression by this compound.
Experimental Workflow
Caption: Workflow for PBMC gene expression analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. S-EPMC2660744 - Discovery of selective glucocorticoid receptor modulators by multiplexed reporter screening. - OmicsDI [omicsdi.org]
- 6. Peripheral blood mononuclear cells preferentially activate 11-oxygenated androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Checks and Balances: the Glucocorticoid Receptor and NFκB in Good Times and Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ex vivo stimulation of peripheral blood mononuclear cells (PBMC) for innate lymphocytes [protocols.io]
Application Notes and Protocols for Long-Term In Vivo Administration of (-)-ZK 216348
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-ZK 216348 is a nonsteroidal selective glucocorticoid receptor agonist (SEGRA) that exhibits a novel mechanism of action. Unlike traditional glucocorticoids, this compound demonstrates a significant dissociation between the transrepression and transactivation functions of the glucocorticoid receptor (GR).[1][2] The anti-inflammatory effects of glucocorticoids are primarily mediated by transrepression, where the GR monomer inhibits pro-inflammatory transcription factors. In contrast, many of the undesirable side effects are associated with transactivation, which involves the dimerization of the GR and the subsequent activation of target genes.[2][3] By preferentially inducing transrepression, this compound aims to retain the anti-inflammatory efficacy of classical glucocorticoids while exhibiting a markedly improved side-effect profile, particularly with long-term administration.[1]
These application notes provide a summary of the known long-term in vivo effects of this compound, detailed experimental protocols from key preclinical studies, and a visualization of its proposed mechanism of action.
Data Presentation
The following tables summarize the quantitative data available on the in vitro and in vivo effects of this compound compared to traditional glucocorticoids.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | This compound | Prednisolone | Dexamethasone | Reference |
| Receptor Binding Affinity (IC50, nM) | ||||
| Glucocorticoid Receptor (GR) | 20.3 | ~60 | ~20 | [1] |
| Progesterone Receptor (PR) | 20.4 | - | - | [3] |
| Mineralocorticoid Receptor (MR) | 79.9 | - | - | [3] |
| Functional Activity (IC50, nM) | ||||
| Inhibition of TNF-α production (PBMCs) | 89 | - | - | [3] |
| Inhibition of IL-12 production (PBMCs) | 52 | - | - | [3] |
| Inhibition of IL-8 secretion (Caco-2 cells) | ~2x lower potency than Prednisolone | - | ~14x higher potency than ZK 216348 | [1] |
| Transactivation Activity | ||||
| Induction of Tyrosine Aminotransferase (TAT) | ~60-fold less potent than Prednisolone | - | >300-fold more potent than ZK 216348 | [1] |
Table 2: In Vivo Anti-Inflammatory Efficacy
| Animal Model | Parameter | This compound | Prednisolone | Reference |
| Croton oil-induced ear edema (mouse) | Inhibition of edema (ED50) | 0.02 µg/cm² | Comparable to ZK 216348 | [3] |
| Inhibition of granulocyte infiltration (ED50) | 0.03 µg/cm² | Comparable to ZK 216348 | [3] | |
| Systemic administration in ear edema model (mouse) | Inhibition of edema (ED50) | 2 mg/kg | 9 mg/kg | [3] |
| Systemic administration in ear edema model (rat) | Inhibition of edema (ED50) | 2 mg/kg | 3.5 mg/kg | [3] |
| TNBS-induced colitis (mouse) | Reduction in disease severity | Comparable to Dexamethasone | - | [4] |
Table 3: In Vivo Side-Effect Profile (Long-Term Administration)
| Side Effect | This compound | Prednisolone (PRED) | Comments | Reference |
| Blood Glucose Increase | Markedly superior profile (less increase) | Significant increase | Systemic administration. | [1] |
| Spleen Involution | Markedly superior profile (less involution) | Significant involution | Systemic administration. | [1] |
| Skin Atrophy | Less pronounced loss of skin thickness | More significant skin atrophy | Long-term topical treatment. | [2] |
| Adrenocorticotropic Hormone (ACTH) Suppression | Similar suppression | Similar suppression | Systemic treatment in rats. | [1] |
| Diabetogenic Effects | No GC-associated diabetogenic effects | - | TNBS-induced colitis model in mice. | [4] |
| Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression | No HPA axis suppression | - | TNBS-induced colitis model in mice. | [4] |
Signaling Pathways and Mechanisms
The primary mechanism of this compound's improved therapeutic index lies in its ability to selectively modulate the downstream signaling of the glucocorticoid receptor.
References
- 1. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Selective glucocorticoid receptor agonists for the treatment of inflammatory bowel disease: studies in mice with acute trinitrobenzene sulfonic acid colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(-)-ZK 216348 solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of (-)-ZK 216348 in experiments. Find answers to frequently asked questions and troubleshooting guidance for common laboratory challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a nonsteroidal selective glucocorticoid receptor (GR) agonist.[1][2] Its primary mechanism of action is to bind to the glucocorticoid receptor with high affinity, comparable to dexamethasone.[1] A key feature of this compound is its ability to dissociate the transrepression and transactivation functions of the GR.[1] It preferentially induces the transrepression pathway, which is largely responsible for the anti-inflammatory effects of glucocorticoids, while having a reduced effect on the transactivation pathway that is associated with many side effects.[1]
Q2: What is the binding affinity of this compound for the glucocorticoid receptor and other receptors?
A2: this compound binds to the glucocorticoid receptor (GR) with an IC50 of 20.3 nM.[2][3] It also exhibits binding to the progesterone receptor (PR) and mineralocorticoid receptor (MR) with IC50 values of 20.4 nM and 79.9 nM, respectively.[2][3] It is important to note that the (-)-enantiomer is the active form, while the (+)-enantiomer shows no significant binding to these receptors.[1][4]
Q3: What are the recommended solvents for dissolving this compound?
A3: For in vitro studies, DMSO is the recommended solvent. For in vivo experiments, multi-component solvent systems are often necessary to achieve the desired concentration and ensure biocompatibility.
Solubility Data
| Solvent/System | Concentration | Notes |
| DMSO | 200 mg/mL (419.77 mM) | Ultrasonic assistance may be needed. Use freshly opened, low-water content DMSO for best results.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.5 mg/mL (7.35 mM) | Prepare a stock in DMSO first, then sequentially add and mix the other components.[3] |
| 10% DMSO, 90% Corn Oil | ≥ 7.5 mg/mL (15.74 mM) | Prepare a stock in DMSO first before mixing with corn oil.[5] |
Troubleshooting Guide
Issue: My this compound is not dissolving properly in DMSO.
-
Solution 1: Use fresh DMSO. DMSO is hygroscopic and absorbed water can significantly decrease the solubility of many compounds.[2] Use a new, sealed bottle of anhydrous DMSO.
-
Solution 2: Apply sonication. Brief periods of sonication in a water bath can help to break up particulates and facilitate dissolution.[2]
-
Solution 3: Gentle warming. Gentle warming (e.g., to 37°C) can increase solubility. However, be cautious and check the compound's stability at elevated temperatures for extended periods.
Issue: I am observing precipitation of this compound in my cell culture media.
-
Solution 1: Check the final DMSO concentration. The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity and precipitation. High initial stock concentrations allow for smaller volumes to be added to the media.
-
Solution 2: Pre-warm the media. Adding a cold solution to warmer media can sometimes cause a compound to precipitate. Ensure both your compound solution and the cell culture media are at the same temperature before mixing.
-
Solution 3: Increase the serum concentration. If your experimental design allows, increasing the serum percentage in your media can sometimes help to keep hydrophobic compounds in solution.
Issue: I am having trouble with the formulation for my in vivo study.
-
Solution 1: Prepare the formulation fresh. It is recommended to prepare the working solution for in vivo experiments on the day of use.[3]
-
Solution 2: Follow the correct order of addition. When using co-solvents, the order of addition is critical. Always start by dissolving the compound in DMSO to create a stock solution, and then add the other solvents sequentially, ensuring the solution is mixed well after each addition.[3]
-
Solution 3: Use heat and/or sonication. If precipitation or phase separation occurs during the preparation of the in vivo formulation, gentle heating and/or sonication can be used to aid dissolution.[3]
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
Procedure:
-
Weigh out 4.76 mg of this compound and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][3][7]
-
Signaling Pathway and Experimental Workflow
The following diagram illustrates the differential signaling pathways of the Glucocorticoid Receptor (GR) when activated by classical glucocorticoids versus a selective agonist like this compound.
Caption: Glucocorticoid Receptor signaling pathways.
The following diagram illustrates a typical experimental workflow for evaluating the anti-inflammatory effects of this compound in vitro.
Caption: In vitro experimental workflow.
References
- 1. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. ZK-216348 Datasheet DC Chemicals [dcchemicals.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of (-)-ZK 216348
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the in vivo bioavailability of the selective glucocorticoid receptor agonist (SEGRA), (-)-ZK 216348.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
Q2: What are the potential reasons for the low in vivo bioavailability of this compound?
A2: Several factors can contribute to the low bioavailability of a compound like this compound. These can be broadly categorized as:
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Poor aqueous solubility: Many drug candidates exhibit low solubility in water, which limits their dissolution in the gastrointestinal tract and subsequent absorption.
-
Low permeability: The compound may have difficulty crossing biological membranes, such as the intestinal epithelium.
-
First-pass metabolism: After absorption from the gut, the drug may be extensively metabolized in the liver before it reaches systemic circulation.[5]
-
Efflux by transporters: The compound might be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein.[6][7]
-
Chemical instability: The compound may degrade in the acidic environment of the stomach or be broken down by enzymes in the gastrointestinal tract.
Q3: What initial steps can I take to assess the bioavailability of my this compound formulation?
A3: A pilot pharmacokinetic (PK) study in an animal model is the most direct way to assess bioavailability. This typically involves administering the compound via the intended route (e.g., oral) and an intravenous (IV) route to a cohort of animals. Blood samples are collected at various time points and the drug concentration is measured. The absolute bioavailability (F%) can then be calculated by comparing the Area Under the Curve (AUC) from the oral and IV routes.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your in vivo experiments with this compound.
| Problem | Potential Cause | Troubleshooting Suggestions |
| High variability in plasma concentrations between subjects. | Inconsistent oral absorption due to formulation issues (e.g., precipitation, aggregation). Food effects influencing absorption. Inter-individual differences in metabolism. | 1. Optimize the formulation to ensure homogeneity and stability. 2. Standardize feeding protocols for animal studies (e.g., fasted vs. fed state). 3. Increase the number of animals per group to improve statistical power. |
| Low or undetectable plasma concentrations after oral administration. | Poor aqueous solubility limiting dissolution. Low permeability across the intestinal epithelium. Extensive first-pass metabolism. | 1. Improve Solubility: Consider formulation strategies such as creating a nanosuspension, solid lipid nanoparticles, or a self-micro emulsifying drug delivery system (SMEDDS).[8][9][10] 2. Enhance Permeability: Investigate the use of permeation enhancers, though this should be done with caution to avoid toxicity.[11] 3. Address Metabolism: Co-administration with an inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) could be explored in preclinical models to understand the impact of first-pass metabolism.[6][7] |
| Discrepancy between in vitro potency and in vivo efficacy. | Insufficient drug exposure at the target site due to poor bioavailability. Rapid clearance of the compound from the body. | 1. Conduct a thorough pharmacokinetic/pharmacodynamic (PK/PD) analysis to correlate drug concentration with the observed effect. 2. Re-evaluate the dosing regimen (dose and frequency) based on the pharmacokinetic profile. 3. Consider alternative routes of administration (e.g., subcutaneous, intraperitoneal) that bypass first-pass metabolism to establish a baseline for efficacy.[12] |
Experimental Protocols
Protocol 1: Basic Formulation for In Vivo Oral Dosing in Rodents
This protocol provides a starting point for formulating this compound for oral gavage in mice or rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose (CMC) in water, 20% v/v Captisol® in water)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Accurately weigh the required amount of this compound.
-
If using a suspension, wet the powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while continuously triturating or homogenizing to ensure a uniform suspension.
-
If using a solution, dissolve the compound in the chosen solvent system with the aid of stirring or sonication.
-
Check the pH of the final formulation and adjust if necessary, keeping in mind the stability of the compound.
-
Visually inspect the formulation for homogeneity before each administration.
Note: The choice of vehicle is critical and should be based on the physicochemical properties of this compound. Preliminary solubility and stability tests in different vehicles are highly recommended.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of this compound.
Experimental Workflow
Caption: Workflow for assessing the oral bioavailability of this compound.
Logical Relationship
Caption: Factors influencing the oral bioavailability of this compound.
References
- 1. Selective glucocorticoid receptor agonists for the treatment of inflammatory bowel disease: studies in mice with acute trinitrobenzene sulfonic acid colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Editorial 15th Anniversary of Pharmaceutics—Improvement of Drug Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioavailability enhancement strategies: basics, formulation approaches and regulatory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: (-)-ZK 216348 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the selective glucocorticoid receptor agonist, ZK 216348.
Frequently Asked Questions (FAQs)
1. What is ZK 216348 and what is its primary mechanism of action?
ZK 216348 is a nonsteroidal selective glucocorticoid receptor (GR) agonist.[1][2] Its primary mechanism of action is to bind to the glucocorticoid receptor with high affinity, leading to the transrepression of pro-inflammatory genes.[2] Unlike classical glucocorticoids, ZK 216348 shows a significant dissociation between its transrepression and transactivation activities, which is thought to contribute to its improved side-effect profile.[2]
2. What is the difference between (+)-ZK 216348 and (-)-ZK 216348?
This is a critical point for experimental design. (+)-ZK 216348 is the active enantiomer that binds to the glucocorticoid receptor with high affinity.[2][3] In contrast, this compound is reported to be completely inactive, with an IC50 greater than 1000 nM for the glucocorticoid, progesterone, and mineralocorticoid receptors.[3] Ensure you are using the correct enantiomer for your experiments.
3. What are the known binding affinities of (+)-ZK 216348 for various receptors?
(+)-ZK 216348 binds to the glucocorticoid receptor (GR) with high affinity. It also shows binding to the progesterone (PR) and mineralocorticoid (MR) receptors.[1][4][5][6]
Table 1: Receptor Binding Affinities of (+)-ZK 216348
| Receptor | IC50 (nM) |
| Glucocorticoid Receptor (GR) | 20.3[4][5] |
| Progesterone Receptor (PR) | 20.4[1][4][5] |
| Mineralocorticoid Receptor (MR) | 79.9[1][4][5] |
4. What are some reported in vitro effective concentrations of (+)-ZK 216348?
The effective concentration of (+)-ZK 216348 can vary depending on the cell type and the specific assay.
Table 2: In Vitro Effective Concentrations of (+)-ZK 216348
| Cell Type | Assay | Readout | IC50 / EC50 (nM) |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS-stimulated cytokine production | Inhibition of TNF-α | 89[1][4][5] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS-stimulated cytokine production | Inhibition of IL-12 | 52[1][4][5] |
| Caco-2 cells | TNF-α-induced cytokine expression | Suppression of IL-8 | - |
| HFF cells | IL-1 stimulated cytokine production | Inhibition of IL-6 | 59[7] |
| HFF cells | Aromatase activity induction | Production of beta estradiol | 91 (EC50)[7] |
| HeLa cells | MMTV activation | Luciferase activity | > 2000 (EC50)[7] |
5. What are some reported in vivo effective doses of (+)-ZK 216348?
In vivo efficacy has been demonstrated in rodent models of inflammation.
Table 3: In Vivo Efficacy of (+)-ZK 216348
| Animal Model | Application | Effect | ED50 |
| Mouse (Croton oil-induced ear edema) | Topical | Inhibition of ear edema | 0.02 µg/cm²[1] |
| Mouse (Croton oil-induced ear edema) | Topical | Inhibition of granulocyte infiltration | 0.03 µg/cm²[1] |
| Mouse | Subcutaneous | Inhibition of ear edema | 2 mg/kg[1] |
| Rat | Subcutaneous | Inhibition of ear edema | 2 mg/kg[1] |
Troubleshooting Guide
Issue 1: Difficulty dissolving ZK 216348.
-
Question: My ZK 216348 is not dissolving properly in DMSO. What should I do?
-
Answer: ZK 216348 is soluble in DMSO, but may require assistance.[6] One supplier notes that sonication may be necessary to fully dissolve the compound.[4] They also caution that hygroscopic DMSO can negatively impact solubility, so it is recommended to use a fresh, unopened vial of DMSO.[4][7]
Issue 2: Inconsistent or unexpected experimental results.
-
Question: I am observing high variability or no effect in my experiments with ZK 216348. What could be the cause?
-
Answer: There are several potential reasons for inconsistent results:
-
Incorrect Enantiomer: As stated previously, ensure you are using the active (+)-ZK 216348 enantiomer and not the inactive this compound.[3]
-
Compound Stability: Proper storage is crucial for maintaining the compound's activity. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from light and moisture.[4][5] For short-term storage of the solid compound, 0-4°C is recommended, while long-term storage should be at -20°C.[6]
-
Cell Culture Conditions: Ensure your cell culture conditions are optimal and consistent. Factors such as cell passage number, confluency, and serum concentration in the media can influence cellular responses to glucocorticoid receptor agonists.
-
Issue 3: Observing off-target effects.
-
Question: I am concerned about potential off-target effects in my experiments. How selective is ZK 216348?
-
Answer: While ZK 216348 is considered a selective GR agonist, it does exhibit binding to the progesterone and mineralocorticoid receptors, albeit at different affinities (see Table 1).[1][4][5][6] At higher concentrations, there is a possibility of engaging these other receptors. It is advisable to perform a dose-response experiment to determine the optimal concentration that maximizes GR-mediated effects while minimizing potential off-target effects.
Experimental Protocols & Visualizations
Signaling Pathway of ZK 216348
The primary anti-inflammatory effects of ZK 216348 are mediated through the transrepression pathway of the glucocorticoid receptor.
Caption: ZK 216348 signaling pathway leading to transrepression.
General Experimental Workflow for In Vitro Studies
The following diagram outlines a general workflow for assessing the in vitro efficacy of ZK 216348.
Caption: General workflow for in vitro experiments with ZK 216348.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing (-)-ZK 216348 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (-)-ZK 216348 in cell-based assays. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a nonsteroidal, selective glucocorticoid receptor (GR) agonist.[1][2] Its primary mechanism of action is to bind to the glucocorticoid receptor and preferentially induce transrepression, which is associated with anti-inflammatory effects, with significantly less transactivation activity, which is linked to many of the side effects of classical glucocorticoids.[2][3] This dissociation between transrepression and transactivation gives it a potentially improved therapeutic index.[1][3]
Q2: There appears to be confusion in literature regarding this compound and (+)-ZK 216348. Which is the active form?
A2: The (+)-enantiomer, often referred to as ZK 216348, is the biologically active form that binds to the glucocorticoid receptor with high affinity. The (-)-enantiomer is reported to be inactive. For the purposes of this guide, all information pertains to the active (+)-enantiomer, which is the compound of interest for research.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound should be stored at -20°C for up to several years. For short-term storage (days to weeks), it can be kept at 0-4°C.[4] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] It is advisable to protect the compound from light and moisture.[4][5]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in DMSO.[4] For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No observable anti-inflammatory effect (e.g., no reduction in cytokine production) | 1. Sub-optimal concentration of this compound: The concentration used may be too low to elicit a response in your specific cell type. 2. Cell line insensitivity: The cell line may have low or non-functional glucocorticoid receptor (GR) expression. 3. Compound degradation: Improper storage or handling may have led to the degradation of the compound. 4. Assay timing: The incubation time may be too short to observe a significant effect on gene expression or protein secretion. | 1. Perform a dose-response curve: Test a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal effective concentration for your assay. 2. Confirm GR expression: Verify GR expression in your cell line using techniques like Western blot or qPCR. Consider using a cell line known to be responsive to glucocorticoids as a positive control. 3. Use a fresh stock: Prepare a fresh stock solution of this compound from a new aliquot. 4. Optimize incubation time: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. |
| High level of cell death or cytotoxicity observed | 1. Concentration of this compound is too high: While generally showing low cytotoxicity at effective concentrations, very high concentrations may induce cell death. Studies have shown no significant apoptosis in IEC-6 cells at concentrations of 1-20 µM.[6] 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. | 1. Lower the concentration range: Based on your initial dose-response, select a lower, non-toxic concentration range for subsequent experiments. Perform a cell viability assay (e.g., MTT or Trypan Blue) to determine the cytotoxic threshold in your specific cell line. 2. Reduce final solvent concentration: Ensure the final DMSO concentration is typically below 0.1%. Include a vehicle control (medium with the same final DMSO concentration without the compound) in your experiments. |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Pipetting errors: Inaccurate dispensing of the compound or reagents. 3. Edge effects: Evaporation from the outer wells of the microplate. | 1. Ensure a single-cell suspension: Thoroughly resuspend cells before seeding to avoid clumping. 2. Use calibrated pipettes: Ensure proper pipetting technique for accurate and consistent dispensing. 3. Minimize edge effects: Avoid using the outermost wells of the plate for experimental samples or fill them with sterile PBS or media to maintain humidity. |
| Unexpected or off-target effects | 1. Binding to other receptors: this compound can also bind to progesterone (PR) and mineralocorticoid (MR) receptors, although with lower affinity than to GR.[1][5] | 1. Consider receptor specificity: Be aware of the potential for off-target effects, especially at higher concentrations. Use specific antagonists for PR and MR if you suspect their involvement in the observed effects. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line/System | Value | Reference |
| GR Binding Affinity (IC50) | Human Glucocorticoid Receptor | 20.3 nM | [5][7] |
| PR Binding Affinity (IC50) | Human Progesterone Receptor | 20.4 nM | [1][5] |
| MR Binding Affinity (IC50) | Human Mineralocorticoid Receptor | 79.9 nM | [1][5] |
| TNF-α Inhibition (IC50) | Human Peripheral Blood Mononuclear Cells (PBMCs) | 89 nM | [1] |
| IL-12 Inhibition (IC50) | Human Peripheral Blood Mononuclear Cells (PBMCs) | 52 nM | [1] |
| IL-8 Inhibition | Caco-2 cells (TNF-α induced) | Suppression observed | [1] |
Table 2: In Vivo Activity of this compound
| Model | Parameter | Value | Reference |
| Croton oil-induced ear edema (mouse) | ED50 | 0.02 µg/cm² | [1] |
| Granulocyte infiltration (mouse) | ED50 | 0.03 µg/cm² | [1] |
| Ear edema inhibition (mouse) | ED50 | 2 mg/kg | [1] |
| Ear edema inhibition (rat) | ED50 | 2 mg/kg | [1] |
Experimental Protocols
Protocol 1: Determination of Optimal Concentration using a Cell Viability (MTT) Assay
This protocol is designed to assess the cytotoxicity of this compound and determine a non-toxic concentration range for your experiments.
Materials:
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Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve final concentrations ranging from, for example, 1 nM to 100 µM. Remember to prepare a vehicle control with the highest concentration of DMSO used.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions (and vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Measurement of Cytokine Inhibition in PBMCs
This protocol outlines the steps to measure the anti-inflammatory effect of this compound by quantifying the inhibition of cytokine production in Lipopolysaccharide (LPS)-stimulated Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
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Human Peripheral Blood Mononuclear Cells (PBMCs)
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RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin
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Ficoll-Paque
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Lipopolysaccharide (LPS)
-
This compound
-
DMSO
-
96-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI medium and seed them in a 96-well plate at a density of 1-2 x 10⁵ cells/well.
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Pre-treatment: Prepare dilutions of this compound in complete RPMI medium. Add the compound to the cells at the desired final concentrations and incubate for 1-2 hours. Include a vehicle control.
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Stimulation: Add LPS to the wells at a final concentration known to induce a robust cytokine response (e.g., 100 ng/mL).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
Cytokine Quantification: Measure the concentration of the cytokine of interest in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting flowchart for common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
stability of (-)-ZK 216348 in culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the stability of (-)-ZK 216348 in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how should it be handled?
This compound is the inactive enantiomer of (+)-ZK 216348, a selective nonsteroidal glucocorticoid receptor (GR) agonist.[1][2] For experimental use, it is crucial to handle and store the compound correctly to ensure its integrity. Stock solutions should be prepared in a suitable solvent like DMSO.[3][4]
Recommended Storage Conditions for Stock Solutions:
-
Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][5]
-
Avoid repeated freeze-thaw cycles to prevent degradation.[4][6]
Q2: Why is assessing the stability of this compound in my cell culture media important?
The stability of any test compound in an experimental setup is critical for the accurate interpretation of its biological effects.[3] If this compound degrades during an experiment, its effective concentration will decrease, potentially leading to an incorrect assessment of its activity (or lack thereof). Stability studies are vital for establishing a reliable concentration-response relationship.[3]
Q3: What factors can influence the stability of this compound in culture media?
Several factors can affect the stability of a small molecule like this compound in cell culture media:
-
Inherent aqueous stability: The compound may be inherently unstable in aqueous solutions at 37°C.[6]
-
Media components: Certain components in the media, such as amino acids or vitamins, could react with the compound.[6]
-
pH: The pH of the culture media can impact compound stability.[6]
-
Presence of serum: Serum proteins can sometimes stabilize compounds, but can also contribute to degradation.[6]
-
Binding to plasticware: Compounds may bind to the surface of cell culture plates and pipette tips.[6]
Experimental Protocol: Assessing Compound Stability
A general protocol to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is outlined below.[3][6]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640), with or without serum
-
Sterile microcentrifuge tubes or multi-well plates
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Create a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.[3]
-
Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture media to the desired final concentration (e.g., 10 µM). The final DMSO concentration should typically be less than 0.1%.[3]
-
Time Zero (T=0) Sample: Immediately take an aliquot of the spiked media. This serves as your T=0 time point.[3]
-
Incubation: Place the remaining samples in a 37°C incubator.[3]
-
Sample Collection: Collect aliquots at designated time points (e.g., 2, 4, 8, 24, 48 hours).[3]
-
Quench Degradation: Immediately stop any potential degradation by adding a threefold excess of a cold organic solvent like acetonitrile or methanol to precipitate proteins.[3]
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant for analysis.[3]
-
Analysis: Analyze the concentration of the parent compound in the processed samples using a validated HPLC or LC-MS/MS method.[3]
-
Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.[3]
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing compound stability in culture media.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates in media | Exceeding solubility limit in aqueous media. | Try a lower final concentration. Perform serial dilutions in pre-warmed media. Add the compound dropwise while gently vortexing.[3] |
| Adding compound to cold media. | Always use media pre-warmed to 37°C.[3] | |
| High variability between replicates | Inconsistent sample handling and processing. | Ensure precise and consistent timing for sample collection and processing.[6] |
| Incomplete solubilization of the compound. | Confirm complete dissolution of the compound in the stock solution and media.[6] | |
| Issues with the analytical method (HPLC/LC-MS). | Validate the analytical method for linearity, precision, and accuracy.[6] | |
| Rapid degradation of the compound | Inherent instability in aqueous solution at 37°C. | Perform a stability check in a simpler buffer system (e.g., PBS) to assess inherent aqueous stability.[6] |
| Reaction with media components. | Test stability in different types of culture media to identify any specific reactive components.[6] | |
| Effect of serum components. | Test stability in media with and without serum.[6] | |
| Low recovery of the compound | Non-specific binding to plasticware. | Use low-protein-binding plates and pipette tips. Include a control without cells to assess binding to plasticware.[6] |
| Cellular uptake. | Analyze cell lysates to determine the extent of cellular uptake.[6] |
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common experimental issues.
Hypothetical Signaling Pathway of (+)-ZK 216348
While this compound is inactive, its enantiomer, (+)-ZK 216348, is a selective glucocorticoid receptor (GR) agonist.[1][5][7] It is thought to exert its anti-inflammatory effects primarily through transrepression, while having a reduced effect on transactivation, which is associated with side effects.[7]
Caption: Dissociated mechanisms of the active enantiomer, (+)-ZK 216348.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of (-)-ZK 216348 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of (-)-ZK 216348. This resource is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: My experiment with this compound is showing no effect. Is my compound inactive?
A1: It is highly likely that the lack of effect is due to the inherent properties of the compound. Research indicates that the (-)-enantiomer of ZK 216348 is completely inactive, with IC50 values greater than 1000 nM for the Glucocorticoid Receptor (GR), Progesterone Receptor (PR), and Mineralocorticoid Receptor (MR)[1]. The pharmacological activity is associated with its counterpart, (+)-ZK 216348.
Q2: What is the active form of ZK 216348 and what are its primary targets?
A2: The active form is the (+)-enantiomer, also referred to as ZK 216348. It is a selective nonsteroidal glucocorticoid receptor (GR) agonist with an IC50 of approximately 20.3 nM[2][3]. Its primary intended target is the Glucocorticoid Receptor.
Q3: I am using the active (+)-ZK 216348 and observing unexpected effects. What are the known off-targets?
A3: The primary known off-targets for (+)-ZK 216348 are the Progesterone Receptor (PR) and the Mineralocorticoid Receptor (MR). It binds to these receptors with IC50 values of approximately 20.4 nM and 79.9 nM, respectively[2][3].
Q4: What is the functional activity of (+)-ZK 216348 at its off-targets?
A4: While (+)-ZK 216348 is an agonist at the Glucocorticoid Receptor, its activity at its primary off-targets is reported to be antagonistic. Studies have shown it has a predominantly antagonistic effect at the Progesterone Receptor (50% efficacy) and acts as a full antagonist at the Mineralocorticoid Receptor (100% efficacy)[4].
Q5: How does the mechanism of action of (+)-ZK 216348 differ from traditional glucocorticoids?
A5: (+)-ZK 216348 is a Selective Glucocorticoid Receptor Agonist (SEGRA). Its primary advantage is the dissociation of its transrepression and transactivation functions[4]. The anti-inflammatory effects of glucocorticoids are largely mediated by transrepression, while many side effects are linked to transactivation[4][5]. (+)-ZK 216348 preferentially induces transrepression, leading to a potentially improved side-effect profile compared to classical glucocorticoids like prednisolone[4].
Q6: Even with its selective profile, are there any in vivo side effects reported for (+)-ZK 216348?
A6: Yes. Despite a markedly superior side-effect profile concerning increases in blood glucose and spleen involution, some glucocorticoid-related side effects are still observed[3][4]. Notably, suppression of the hypothalamo-pituitary-adrenal (HPA) axis, a side effect mainly induced by transrepression, was seen with systemic treatment in rats[4].
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No biological activity observed in an in vitro or in vivo experiment. | You may be using the inactive (-)-enantiomer, this compound. | Verify the enantiomeric identity of your compound. The active form is (+)-ZK 216348. |
| Unexpected effects on reproductive system models or electrolyte balance. | This could be due to the off-target binding of (+)-ZK 216348 to the Progesterone Receptor (PR) or Mineralocorticoid Receptor (MR). | Consider the antagonistic activity at PR and MR in your experimental interpretation. Run control experiments with known PR or MR antagonists to dissect the observed effects. |
| Reduced side-effect profile compared to dexamethasone, but some effects like HPA axis suppression persist. | This is consistent with the known mechanism of (+)-ZK 216348 as a SEGRA. It effectively separates transrepression (anti-inflammatory) from transactivation (many side effects), but effects mediated by transrepression, like HPA axis suppression, can still occur[4]. | Acknowledge this mechanistic feature in your study design and analysis. If trying to avoid HPA axis effects, consider alternative therapeutic strategies. |
| Variability in potency compared to literature values. | Cellular uptake and physicochemical properties of this nonsteroidal compound may differ from classical steroidal glucocorticoids, affecting its activity in cellular assays[4]. | Optimize compound concentration and incubation times for your specific cell type. Ensure proper solubilization of the compound as per manufacturer's guidelines. |
Quantitative Data Summary
Table 1: In Vitro Binding Affinities of (+)-ZK 216348
| Receptor | IC50 (nM) | Reference(s) |
| Glucocorticoid Receptor (GR) | 20.3 | [2][3] |
| Progesterone Receptor (PR) | 20.4 | [2][3] |
| Mineralocorticoid Receptor (MR) | 79.9 | [2][3] |
Table 2: In Vitro Anti-inflammatory Activity of (+)-ZK 216348 in Human PBMCs
| Cytokine Inhibition | IC50 (nM) | Reference(s) |
| TNF-α | 89 | [2][5] |
| IL-12 | 52 | [2][5] |
Methodologies and Protocols
Binding Affinity Assay (General Protocol Outline)
A common method to determine binding affinity (IC50) is a competitive radioligand binding assay.
-
Preparation: Recombinant human GR, PR, or MR is prepared. A specific radioligand for each receptor is selected (e.g., [³H]dexamethasone for GR).
-
Competition: A constant concentration of the receptor and radioligand is incubated with increasing concentrations of the test compound, (+)-ZK 216348.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated (e.g., via filtration).
-
Detection: The amount of bound radioactivity is measured using a scintillation counter.
-
Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value, the concentration of the compound that displaces 50% of the radioligand, is calculated using non-linear regression analysis.
Functional Assay: Transrepression (IL-8 Inhibition)
This assay measures the ability of a compound to inhibit cytokine production.
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Cell Culture: Human cells capable of producing IL-8, such as Caco-2 cells, are cultured[3][5].
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Stimulation: Cells are stimulated with an inflammatory agent like TNF-α to induce the expression of IL-8.
-
Treatment: Concurrently, cells are treated with varying concentrations of (+)-ZK 216348 or a control compound.
-
Incubation: Cells are incubated for a sufficient period to allow for IL-8 production and secretion into the supernatant.
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Quantification: The concentration of IL-8 in the cell culture supernatant is measured using a standard method like an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Analysis: The inhibitory effect of (+)-ZK 216348 on IL-8 production is calculated, and an IC50 value can be determined.
Visualizations
Caption: Binding profile and functional activity of (+)-ZK 216348.
Caption: Troubleshooting logic for experiments with ZK 216348.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
Technical Support Center: Troubleshooting Inconsistent Results with SEGRAs
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting inconsistent results encountered during experiments with Selective Estrogen Receptor Degraders (SERDs) and Selective Glucocorticoid Receptor Agonists (SEGRAs). The following question-and-answer format directly addresses specific issues to help you achieve more reliable and reproducible data.
Frequently Asked Questions (FAQs) - Selective Estrogen Receptor Degraders (SERDs)
Q1: We are observing inconsistent degradation of Estrogen Receptor alpha (ERα) in our Western Blots after treatment with a SERD. What could be the cause?
A1: Inconsistent ERα degradation is a common issue. Several factors can contribute to this variability. The kinetics of SERD-induced degradation can vary between cell lines and may be dependent on the specific SERD used.[1] Furthermore, the process of ERα turnover is saturable; at very high expression levels of ERα, the degradation machinery may be overwhelmed, leading to incomplete degradation.[2][3]
Troubleshooting Summary: Inconsistent ERα Degradation
| Potential Cause | Recommended Solution | Key Considerations |
| Suboptimal SERD Concentration | Perform a dose-response experiment to determine the optimal concentration for ERα degradation in your specific cell line. | Different SERDs have varying potencies. Newer oral SERDs may be more potent than fulvestrant.[4] |
| Incorrect Treatment Duration | Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the time point of maximal ERα degradation. | Degradation kinetics can be rapid, with significant reduction seen within hours.[1] |
| High ERα Expression Levels | If using overexpression systems, consider reducing the amount of plasmid transfected. For endogenous expression, be aware of cell line-specific ERα levels. | The cellular machinery for protein degradation can become saturated.[2][3] |
| Cell Line Variability | Confirm the ERα status and typical response of your cell line to SERDs by referencing literature or performing preliminary characterization. | Different breast cancer cell lines can exhibit varied responses to SERDs.[5] |
| Proteasome Inhibitor Contamination | Ensure that no proteasome inhibitors are present in your cell culture media or reagents, as SERD-mediated degradation is proteasome-dependent. | This is a critical mechanistic point for SERD action.[6] |
Experimental Protocol: Dose-Response and Time-Course Analysis of SERD-mediated ERα Degradation by Western Blot
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Cell Seeding: Plate ERα-positive breast cancer cells (e.g., MCF-7, T47D) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment:
-
Dose-Response: Treat cells with a range of SERD concentrations (e.g., 0.1 nM to 1 µM) for a fixed time point (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Time-Course: Treat cells with a fixed, effective concentration of the SERD and harvest at various time points (e.g., 0, 4, 8, 12, 24 hours).
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
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Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate with a primary antibody against ERα overnight at 4°C.
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an ECL substrate and an imaging system.
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Normalize ERα band intensity to a loading control (e.g., β-actin, GAPDH).
-
Q2: Our ChIP-seq signal for ERα is unexpectedly reduced or altered after SERD treatment, making it difficult to interpret binding events. How can we optimize our ChIP-seq protocol for SERDs?
A2: This is an expected outcome, as SERDs are designed to degrade ERα. The reduction in ERα protein levels will naturally lead to a decrease in the number of ERα molecules available to bind to chromatin. Studies have shown that SERDs like fulvestrant reduce ERα DNA binding.[7][8] However, the extent of this reduction and the specific binding sites affected can vary.
Troubleshooting Summary: Altered ERα ChIP-seq Signal with SERDs
| Potential Cause | Recommended Solution | Key Considerations |
| Expected Biological Effect | Acknowledge that a global reduction in ERα binding is the intended effect of the SERD. Focus your analysis on differential binding at specific sites rather than a complete loss of signal. | SERDs can lead to a partial reduction in ERα binding at many sites.[8] |
| Insufficient Cross-linking | Optimize formaldehyde cross-linking time (e.g., 5-15 minutes) to efficiently capture the remaining ERα-DNA interactions. | Over-crosslinking can mask epitopes, while under-crosslinking will result in weak signal. |
| Low Signal-to-Noise Ratio | Increase the amount of starting material (cells or tissue) to ensure sufficient immunoprecipitated DNA for sequencing. | A higher starting amount can compensate for the reduced abundance of the target protein. |
| Antibody Inefficiency | Use a well-validated ChIP-grade antibody for ERα. | The efficiency of the immunoprecipitation step is critical when the target protein is scarce. |
Logical Workflow for Troubleshooting ChIP-seq with SERDs
Caption: Troubleshooting workflow for ChIP-seq experiments involving SERDs.
Frequently Asked Questions (FAQs) - Selective Glucocorticoid Receptor Agonists (SEGRAs)
Q1: We are observing variable results in our reporter gene assays when assessing SEGRA activity, particularly in distinguishing between transactivation and transrepression.
A1: This is a key challenge when working with SEGRAs, as their defining characteristic is the dissociation of their transrepression (anti-inflammatory) and transactivation (metabolic side effects) activities.[9][10] The balance between these two mechanisms can be influenced by the specific SEGRA, the cell type, the promoter context of the reporter construct, and the expression levels of co-activators and co-repressors.
Troubleshooting Summary: Variable SEGRA Reporter Assay Results
| Potential Cause | Recommended Solution | Key Considerations |
| Inappropriate Reporter Construct | Use well-characterized reporter plasmids with either a simple Glucocorticoid Response Element (GRE) for transactivation or a promoter responsive to NF-κB or AP-1 for transrepression. | The promoter context is critical for observing the dissociated effects of SEGRAs.[11] |
| Cell Line-Specific Co-factor Expression | Characterize the expression of key co-activators (e.g., GRIP-1) and co-repressors (e.g., SMRT) in your cell line, as their relative abundance can influence SEGRA activity. | Ligand-selective recruitment of co-factors is a key determinant of GR transcriptional activity.[12] |
| SEGRA Concentration | Perform detailed dose-response curves for both transactivation and transrepression to determine the potency and efficacy of the SEGRA for each mechanism. | The potency of a SEGRA can differ significantly between transactivation and transrepression.[11] |
| Assay Variability | Normalize reporter gene activity to an internal control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. | This is a standard and essential control for reporter gene assays. |
Experimental Protocol: Dual-Luciferase Reporter Assay for SEGRA Transactivation and Transrepression
-
Cell Seeding and Transfection:
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Seed cells (e.g., A549, HEK293) in a 96-well plate.
-
Co-transfect cells with:
-
A firefly luciferase reporter plasmid (either GRE-luc for transactivation or NF-κB/AP-1-luc for transrepression).
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A constitutively expressed Renilla luciferase plasmid (for normalization).
-
Optionally, a GR expression plasmid if endogenous levels are low.
-
-
-
Treatment:
-
After 24 hours, treat the cells with a range of SEGRA concentrations.
-
For transrepression assays, co-treat with an inflammatory stimulus (e.g., TNF-α, IL-1β) to activate the NF-κB or AP-1 pathway.
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Include a positive control (e.g., dexamethasone) and a vehicle control.
-
-
Cell Lysis and Luminescence Measurement:
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After 18-24 hours of treatment, lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity sequentially using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize the data.
-
Plot the normalized luciferase activity against the log of the SEGRA concentration to generate dose-response curves.
-
Signaling Pathway: Differentiating SEGRA and Classical Glucocorticoid Action
Caption: Simplified signaling pathways for classical glucocorticoids and SEGRAs.
Q2: We are having difficulty confirming protein-protein interactions with the Glucocorticoid Receptor (GR) using Co-Immunoprecipitation (Co-IP) after SEGRA treatment.
A2: Co-IP of nuclear receptors like GR can be challenging due to the transient nature of their interactions with co-regulators and the difficulty in solubilizing chromatin-bound protein complexes.[13] SEGRAs, by design, may stabilize different GR conformations compared to classical glucocorticoids, potentially altering its interaction partners or the stability of these interactions.
Troubleshooting Summary: Co-IP Challenges with SEGRA-bound GR
| Potential Cause | Recommended Solution | Key Considerations |
| Transient or Weak Interactions | Consider using a cross-linking agent (e.g., formaldehyde, DSP) to stabilize protein-protein interactions before cell lysis. Optimize the cross-linking conditions carefully. | Cross-linking can trap transient interactions but may also lead to non-specific background. |
| Incomplete Lysis of Nuclear Proteins | Use a lysis buffer specifically designed for nuclear proteins, which may include higher salt concentrations and stronger detergents. Sonication can also help to shear chromatin and release protein complexes. | The goal is to solubilize the GR and its interacting partners without disrupting their association. |
| Non-specific Binding to Beads | Pre-clear the cell lysate by incubating it with beads before adding the primary antibody. This will reduce background from proteins that non-specifically bind to the beads. | This is a crucial step for reducing false positives in Co-IP experiments. |
| Antibody Issues | Use a high-affinity antibody validated for IP. Ensure the antibody recognizes a GR epitope that is accessible when bound to the SEGRA. | The conformation of GR can change upon ligand binding, potentially masking some antibody epitopes. |
This technical support center provides a starting point for addressing common issues with SERDs and SEGRAs. Successful troubleshooting often requires a systematic approach of optimizing one parameter at a time and including all necessary controls in your experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. ChIP-Seq of ERα and RNA polymerase II defines genes differentially responding to ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ChIP-Seq of ERalpha and RNA polymerase II defines genes differentially responding to ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective glucocorticoid receptor agonists (SEGRAs): novel ligands with an improved therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ligand-selective transactivation and transrepression via the glucocorticoid receptor: role of cofactor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Agonist-specific Protein Interactomes of Glucocorticoid and Androgen Receptor as Revealed by Proximity Mapping - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Formulation of (-)-ZK 216348 for Topical Application
This technical support center provides guidance for researchers, scientists, and drug development professionals on the formulation of (-)-ZK 216348 for topical application. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action for topical application?
A1: this compound is a nonsteroidal selective glucocorticoid receptor (GR) agonist.[1][2] Its mechanism of action involves binding to the glucocorticoid receptor in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression.[3][4][5] Primarily, it is thought that the anti-inflammatory effects of GR agonists like this compound are mediated through transrepression, where the activated GR interferes with the function of pro-inflammatory transcription factors such as NF-κB.[6] This leads to a reduction in the expression of inflammatory cytokines and other inflammatory mediators in the skin.
Q2: What are the known physicochemical properties of this compound relevant to topical formulation?
Q3: What are the potential advantages of using this compound in a topical formulation compared to traditional corticosteroids?
A3: this compound is a selective glucocorticoid receptor agonist, which suggests it may have a better-dissociated profile between its anti-inflammatory effects (transrepression) and its potential side effects (transactivation).[6] This could translate to a reduced risk of common corticosteroid-induced side effects such as skin atrophy, telangiectasia, and systemic absorption-related issues.[2] Preclinical studies have shown that it has anti-inflammatory activity comparable to prednisolone with a markedly superior side-effect profile regarding increases in blood glucose and spleen involution.[2]
II. Formulation Development and Troubleshooting Guide
This section provides hypothetical formulation examples and troubleshooting guidance based on general principles of topical formulation for lipophilic compounds.
Hypothetical Formulation Examples
Table 1: Example Formulations for this compound (0.1% w/w)
| Ingredient | Function | Cream (Oil-in-Water) | Gel (Hydroalcoholic) |
| This compound | Active Pharmaceutical Ingredient | 0.1% | 0.1% |
| Caprylic/Capric Triglyceride | Oil phase, Solubilizer | 15.0% | - |
| Cetearyl Alcohol | Thickener, Emulsion Stabilizer | 5.0% | - |
| Ceteareth-20 | Emulsifier | 2.0% | - |
| Propylene Glycol | Co-solvent, Penetration Enhancer | 5.0% | 10.0% |
| Carbomer 940 | Gelling Agent | - | 1.0% |
| Triethanolamine | Neutralizing Agent | - | q.s. to pH 6.5 |
| Phenoxyethanol | Preservative | 0.5% | 0.5% |
| Purified Water | Aqueous Phase | q.s. to 100% | q.s. to 100% |
Experimental Protocols
Protocol 1: Preparation of a 0.1% this compound Oil-in-Water Cream
-
Oil Phase Preparation: In a suitable vessel, combine Caprylic/Capric Triglyceride, Cetearyl Alcohol, and Ceteareth-20. Heat to 70-75°C with gentle stirring until all components are melted and homogenous.
-
API Dissolution: Add this compound to the heated oil phase and stir until completely dissolved. Maintain the temperature.
-
Aqueous Phase Preparation: In a separate vessel, combine Purified Water and Propylene Glycol. Heat to 70-75°C.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed. Continue homogenization for 10-15 minutes to form a uniform emulsion.
-
Cooling: Reduce the heat and continue to stir the emulsion with a paddle mixer.
-
Preservation: When the emulsion has cooled to below 40°C, add Phenoxyethanol and mix until uniform.
-
Final Adjustment: Add Purified Water to compensate for any loss during heating and bring the batch to the final weight. Continue gentle stirring until the cream has cooled to room temperature.
Protocol 2: Preparation of a 0.1% this compound Hydroalcoholic Gel
-
Polymer Dispersion: In a primary vessel, disperse Carbomer 940 in Purified Water with constant agitation. Allow the dispersion to hydrate completely.
-
API Solubilization: In a separate container, dissolve this compound and Phenoxyethanol in Propylene Glycol.
-
Combining Phases: Slowly add the API solution to the hydrated Carbomer dispersion with continuous mixing.
-
Neutralization and Gelling: While stirring, add Triethanolamine dropwise to the mixture to neutralize the Carbomer and form the gel. Continue adding until a pH of approximately 6.5 is reached and the desired viscosity is achieved.
-
Final Mixing: Continue mixing at a low speed to ensure a homogenous, air-free gel.
Troubleshooting Common Formulation Issues
| Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound in the final formulation. | Insufficient solubility in the chosen vehicle. | Increase the concentration of the co-solvent (e.g., Propylene Glycol) or the oil phase. Consider using a different solubilizer. |
| Phase separation in the cream formulation. | Incorrect emulsifier concentration or type; Improper homogenization; Temperature shock during cooling. | Optimize the hydrophilic-lipophilic balance (HLB) of the emulsifier system. Increase homogenization time or speed. Ensure controlled and gradual cooling of the emulsion. |
| Low viscosity or "runny" gel. | Incomplete hydration of the gelling agent; Insufficient neutralization of Carbomer. | Allow more time for the Carbomer to hydrate before adding other excipients. Ensure the pH is in the optimal range for gelling (typically 6.0-7.0 for Carbomer 940). |
| Lumps or "fish eyes" in the gel. | Poor dispersion of the gelling agent. | Add the Carbomer to the vortex of the water under vigorous stirring to ensure proper dispersion before hydration. |
| Discoloration or degradation of the active ingredient. | pH instability; Exposure to light or high temperatures. | Conduct stability studies at different pH values to determine the optimal range for this compound. Protect the formulation from light and store at controlled room temperature. |
Visualizations
Signaling Pathway
Caption: Glucocorticoid Receptor Signaling Pathway for this compound.
Experimental Workflow
Caption: Experimental Workflow for Topical Formulation Development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
minimizing variability in animal studies with (-)-ZK 216348
This technical support center provides troubleshooting guidance for researchers encountering variability in animal studies involving (-)-ZK 216348 , a novel, nonsteroidal, selective glucocorticoid receptor agonist (SEGRA).[1][2] The information is presented in a question-and-answer format to directly address common issues and help researchers minimize variability and improve the reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective glucocorticoid receptor (GR) agonist.[1][2] Unlike classic glucocorticoids, it preferentially induces the transrepression function of the GR over the transactivation function.[2] This mechanism is thought to be responsible for the anti-inflammatory effects of glucocorticoids, while the transactivation pathway is associated with many of the undesirable side effects.[1][2] The goal of a SEGRA like this compound is to retain anti-inflammatory efficacy while reducing the risk of side effects such as hyperglycemia.[1][2]
Q2: What are the main applications of this compound in animal models?
A2: Based on its mechanism, this compound is primarily used in animal models of inflammation. It has shown efficacy comparable to prednisolone in rodent models of skin inflammation (croton oil-induced ear edema) and has been studied in models of inflammatory bowel disease (TNBS-induced colitis).[1][2][3]
Q3: Does this compound have off-target activity?
A3: Yes. In addition to its high affinity for the glucocorticoid receptor, this compound also binds to the progesterone and mineralocorticoid receptors with IC50 values of 20.4 nM and 79.9 nM, respectively.[1][4][5] Researchers should consider these off-target activities when designing experiments and interpreting results, as they could be a source of biological variability.
Troubleshooting Variability in Efficacy & Behavioral Studies
High variability in experimental outcomes is a common challenge in preclinical research.[6][7][8] It can be caused by factors related to the compound, experimental procedures, or the animals themselves.[9][10]
Q4: We are observing high variability in the anti-inflammatory response to this compound. What are the common causes?
A4: Variability in efficacy can stem from several factors.[9] Consider the following:
-
Formulation and Administration: Inconsistent preparation of the dosing solution can lead to significant differences in the administered dose.[11] Low aqueous solubility is a common cause of pharmacokinetic variability.[12] Ensure the compound is fully solubilized or evenly suspended. Technique in administration (e.g., oral gavage, subcutaneous injection) must be consistent across all animals and technicians.[9][13]
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Animal Factors: The strain, age, sex, and health status of the animals can significantly impact results.[8][9] The female estrous cycle is a known source of variation.[6] Use animals within a narrow age and weight range and consider using only one sex or analyzing data for each sex separately.[9]
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Environmental Stressors: Factors like noise, lighting, and handling can induce a stress response in animals, potentially confounding the effects of an anti-inflammatory compound.[6][7][10] Ensure a proper acclimatization period and standardized handling procedures.[13]
Q5: Our behavioral data is inconsistent between cohorts. How can we reduce this variability?
A5: Behavioral studies are inherently prone to variability.[6][14] Key factors to control include:
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Experimenter Effects: The handling technique and even the sex of the experimenter can influence rodent behavior.[6][7] Standardize handling and, if possible, have the same experimenter conduct the tests for a given study.
-
Environmental Conditions: Test animals at the same time of day to account for circadian rhythms.[14] Control for lighting, sound, and odors in the testing room, as these can significantly affect behavior.[6]
-
Test Battery Order: If multiple behavioral tests are performed, the order can influence outcomes.[7] Keep the order and the interval between tests consistent for all animals.
Pharmacokinetic Variability
Q6: We are seeing large inter-animal differences in plasma concentrations of this compound. Why might this be happening?
A6: High pharmacokinetic variability is often linked to issues with formulation, administration route, and animal physiology.[12][15]
-
Solubility and Formulation: Poor solubility is a primary driver of variable absorption after oral administration.[12] Refer to the solubility data below (Table 1) and ensure your chosen vehicle is appropriate. The stability of the formulation is also critical; prepare it fresh or validate its stability under your storage conditions.[4]
-
Route of Administration: Oral gavage can lead to variability due to differences in gastric emptying and first-pass metabolism.[15] Subcutaneous or intravenous routes may provide more consistent exposure.
-
Animal Health: The health of the animal, particularly liver and kidney function, will affect drug metabolism and clearance. Ensure all animals are healthy before starting the study.
Data & Protocols
Quantitative Data Summary
Table 1: Solubility of this compound in Common Vehicles
| Vehicle | Concentration | Temperature | Notes |
|---|---|---|---|
| DMSO | ≥ 50 mg/mL | Room Temp | Stock solution vehicle |
| Ethanol | ≥ 25 mg/mL | Room Temp | May require warming |
| 0.5% Methylcellulose (in water) | < 1 mg/mL | Room Temp | Forms a suspension |
| 10% Solutol® EL in Saline | ~5 mg/mL | Room Temp | Forms a clear solution |
Note: Data is synthesized for illustrative purposes. Always determine solubility empirically for your specific batch and experimental conditions.
Table 2: Recommended Starting Doses for In Vivo Models
| Animal Model | Species | Route | Suggested Dose Range | Reference |
|---|---|---|---|---|
| Croton Oil Ear Edema | Mouse | s.c. | 1 - 10 mg/kg | [1] |
| TNBS-Induced Colitis | Mouse | i.p. | 1 - 5 mg/kg | [3] |
| Systemic Inflammation | Rat | s.c. | 1 - 30 mg/kg |[4] |
s.c. = subcutaneous; i.p. = intraperitoneal
Detailed Experimental Protocol
Protocol: Preparation of this compound for Oral Gavage in Mice (Suspension)
This protocol provides a standardized method for preparing a 1 mg/mL suspension of this compound.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Sterile 15 mL conical tube
-
Microbalance and weigh boat
-
Spatula
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare Vehicle: Weigh 50 mg of CMC and add it to 10 mL of sterile water in a sterile container. Mix vigorously and allow it to dissolve completely. This may take time and can be aided by gentle heating or stirring. Allow the vehicle to return to room temperature before use.
-
Weigh Compound: Accurately weigh the required amount of this compound. For a 10 mL final volume at 1 mg/mL, weigh 10 mg of the compound.
-
Create Slurry: Transfer the weighed powder to the sterile 15 mL conical tube. Add a small volume of the vehicle (e.g., 1 mL) and mix with a vortex to create a uniform paste or slurry. This step is crucial to prevent clumping.
-
Final Dilution: Gradually add the remaining vehicle to the tube to reach the final volume of 10 mL.
-
Homogenize: Vortex the suspension thoroughly for 2-3 minutes to ensure it is homogenous. If available, brief sonication can help break up any remaining agglomerates.
-
Administration: Keep the suspension continuously mixed (e.g., on a stir plate or by vortexing between animals) during dosing to prevent the compound from settling.[11]
-
Storage: Formulations for oral administration do not need to be sterile but should be prepared fresh.[11] If storage is necessary, it should be done at 4°C and for a validated period only. Do not use if precipitation or discoloration is observed.[11]
Visual Guides
Signaling Pathway
Caption: Simplified signaling pathway of this compound via the Glucocorticoid Receptor.
Experimental Workflow
Caption: A typical experimental workflow for assessing anti-inflammatory efficacy.
Troubleshooting Logic
Caption: Decision tree for troubleshooting sources of experimental variability.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective glucocorticoid receptor agonists for the treatment of inflammatory bowel disease: studies in mice with acute trinitrobenzene sulfonic acid colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Role of Environment and Experimenter in Reproducibility of Behavioral Studies With Laboratory Mice [frontiersin.org]
- 11. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
- 12. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. How to Control Behavioral Studies for Rodents—Don’t Project Human Thoughts onto Them | eNeuro [eneuro.org]
- 15. benchchem.com [benchchem.com]
storage and handling recommendations for (-)-ZK 216348
Technical Support Center: (-)-ZK 216348
This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and experimental use of ZK 216348.
Crucial Note on Enantiomers: It is important to distinguish between the two enantiomers of ZK 216348. The information provided below primarily pertains to (+)-ZK 216348 , which is the active, nonsteroidal selective glucocorticoid receptor (GR) agonist. Its enantiomer, This compound , is considered to be biologically inactive, with an IC50 greater than 1000 nM for the glucocorticoid, progesterone, and mineralocorticoid receptors.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing solid (+)-ZK 216348?
For optimal stability, solid (+)-ZK 216348 should be stored under specific conditions to prevent degradation.
| Storage Condition | Duration | Additional Notes |
| 0 - 4°C | Short-term (days to weeks) | Keep dry and protected from light.[2][3] |
| -20°C | Long-term (months to years) | Keep dry and protected from light for extended preservation.[2][3] |
Q2: How should I prepare and store stock solutions of (+)-ZK 216348?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of (+)-ZK 216348.
| Storage Temperature | Shelf Life | Recommendations |
| -20°C | Up to 1 month | Ensure the container is sealed to prevent moisture absorption and light exposure.[4] |
| -80°C | Up to 6 months | For longer-term storage, this temperature is preferred. Keep sealed and protected from light.[4] |
Q3: What is the solubility of (+)-ZK 216348?
The solubility of (+)-ZK 216348 is a critical factor for in vitro and in vivo experimental design.
| Solvent | Concentration | Notes |
| DMSO | ≥ 200 mg/mL (419.77 mM) | Sonication may be required to achieve this concentration. Due to DMSO's hygroscopic nature, it is advisable to use a newly opened bottle. |
For in vivo experiments, a stock solution in DMSO can be further diluted. A common formulation involves a mixture of 10% DMSO and 90% corn oil.[5] Another option is a multi-component vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a solubility of at least 3.5 mg/mL.[6]
Troubleshooting Guide
Issue 1: Compound Precipitation Upon Dilution of DMSO Stock Solution
-
Problem: When diluting the DMSO stock solution with an aqueous buffer or cell culture medium, the compound precipitates out of solution.
-
Cause: (+)-ZK 216348 has low aqueous solubility. The high concentration of the compound in DMSO can lead to supersaturation and precipitation when the solvent composition changes to a more aqueous environment.
-
Solutions:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in the aqueous solution as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts in biological assays.
-
Serial Dilutions: Perform serial dilutions in your aqueous buffer or medium rather than a single large dilution step.
-
Vortexing During Dilution: Vigorously vortex the aqueous solution while adding the DMSO stock to promote rapid mixing and reduce localized high concentrations.
-
Consider Alternative Solvents for In Vivo Studies: For animal studies, consider using a vehicle like corn oil or a PEG-based formulation to improve solubility and bioavailability.[5][6]
-
Issue 2: Inconsistent Results in Cell-Based Assays
-
Problem: High variability is observed between replicate wells or experiments.
-
Cause: This can be due to several factors, including inconsistent final compound concentration due to precipitation, effects of the solvent on the cells, or degradation of the compound.
-
Solutions:
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO) to account for any effects of the solvent on cell viability and function.
-
Fresh Working Solutions: Prepare fresh working solutions from the frozen stock for each experiment to avoid degradation.
-
Confirm Solubility: Visually inspect your final working solutions under a microscope to ensure there is no precipitate.
-
Signaling Pathway and Experimental Workflow
Glucocorticoid Receptor (GR) Signaling Pathway
(+)-ZK 216348 is a selective agonist of the glucocorticoid receptor. Upon binding, it initiates a signaling cascade that ultimately modulates the transcription of target genes. This process involves two main mechanisms: transactivation and transrepression. Transrepression is thought to be the primary mechanism for the anti-inflammatory effects of glucocorticoids, while transactivation is associated with some of the side effects.[7]
References
identifying potential artifacts in (-)-ZK 216348 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective glucocorticoid receptor agonist, (+)-ZK 216348.
Note on Chirality: The compound of interest, ZK 216348, is the pharmacologically active (+)-enantiomer. The (-)-enantiomer, (-)-ZK 216347, does not exhibit significant binding to the glucocorticoid receptor (GR).[1] This guide pertains to the active (+)-ZK 216348.
Understanding the Mechanism of Action of ZK 216348
ZK 216348 is a nonsteroidal selective glucocorticoid receptor (GR) agonist.[1][2][3][4] Unlike classical glucocorticoids, it preferentially induces the transrepression function of the GR over the transactivation function.[1][5] This dissociation is believed to contribute to a more favorable side-effect profile, maintaining anti-inflammatory effects while reducing the risk of metabolic side effects.[1][5][6]
dot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. goldbio.com [goldbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel selective glucocorticoid receptor modulator GRM-01 demonstrates dissociation of anti-inflammatory effects from adverse effects on glucose and bone metabolism [frontiersin.org]
Validation & Comparative
Uncoupling Efficacy from Adverse Effects: A Comparative Analysis of (-)-ZK 216348 and Dexamethasone
An in-depth comparison of the selective glucocorticoid receptor agonist (-)-ZK 216348 and the conventional corticosteroid dexamethasone reveals a significant divergence in their side-effect profiles, underscoring a pivotal shift in the development of anti-inflammatory therapeutics. While both compounds exhibit potent anti-inflammatory properties, preclinical data demonstrates that this compound, a selective glucocorticoid receptor agonist (SEGRA), substantially mitigates the classical adverse effects associated with traditional glucocorticoids like dexamethasone.
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the comparative side effects, underlying mechanisms of action, and the experimental protocols used to evaluate these two compounds.
Quantitative Comparison of Side Effects
Experimental data from preclinical studies highlights the improved safety profile of this compound compared to conventional glucocorticoids. The following table summarizes the key differential side effects observed in studies comparing this compound with prednisolone (a closely related glucocorticoid to dexamethasone) and dexamethasone itself.
| Side Effect Parameter | This compound | Dexamethasone/Prednisolone | Key Findings |
| Hyperglycemia (Diabetogenic Effect) | No significant increase in blood glucose levels.[1] | Dose-dependent increase in blood glucose levels.[1] | This compound demonstrates a significantly lower risk of inducing hyperglycemia, a common and serious side effect of dexamethasone.[1] |
| Spleen Involution (Immunosuppression) | Markedly reduced effect on spleen weight. | Significant dose-dependent decrease in spleen weight. | Indicates a lesser degree of systemic immunosuppression with this compound compared to traditional glucocorticoids. |
| Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression | Similar suppression of ACTH as prednisolone.[1][2] | Exhibits HPA axis suppression. | Both compounds show a similar degree of HPA axis suppression, a side effect mediated by transrepression.[1][2] |
| Skin Atrophy | Lesser extent of skin atrophy compared to prednisolone.[2] | Induces skin atrophy. | This compound shows a reduced potential for causing skin thinning.[2] |
Mechanisms of Action: A Tale of Two Pathways
The differential side-effect profiles of this compound and dexamethasone can be attributed to their distinct interactions with the glucocorticoid receptor (GR) and the subsequent downstream signaling pathways. Glucocorticoid actions are primarily mediated through two mechanisms: transactivation and transrepression.
-
Transrepression: This process is largely responsible for the anti-inflammatory effects of glucocorticoids. The glucocorticoid-GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.
-
Transactivation: In this pathway, the glucocorticoid-GR complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the transcription of various genes. Many of the undesirable side effects of glucocorticoids, including metabolic disturbances, are linked to this mechanism.[1][3]
This compound is designed as a "dissociated" agonist, meaning it preferentially activates the transrepression pathway while having minimal effect on the transactivation pathway.[1][4] Dexamethasone, on the other hand, potently activates both pathways, leading to its strong anti-inflammatory effects but also its significant side-effect profile.
Signaling Pathway Diagrams
Caption: Glucocorticoid receptor signaling pathways.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the comparative studies of this compound and dexamethasone/prednisolone.
Croton Oil-Induced Ear Edema in Mice (Anti-inflammatory Activity)
This model is a standard method for evaluating the topical anti-inflammatory activity of compounds.
Procedure:
-
A solution of croton oil, a potent inflammatory agent, is applied to the inner surface of the right ear of each mouse.
-
The test compounds, this compound or a reference glucocorticoid, are applied topically to the same ear.
-
After a set period, typically a few hours, the mice are euthanized, and a circular section of the ear is removed and weighed.
-
The difference in weight between the treated (right) and untreated (left) ears is a measure of the inflammatory edema.
-
The percentage inhibition of edema by the test compound is calculated relative to the control group that received only the croton oil.
TNBS-Induced Colitis in Mice (Gastrointestinal Side Effects)
This model is used to induce a condition that mimics inflammatory bowel disease and allows for the assessment of both therapeutic efficacy and gastrointestinal side effects.
Procedure:
-
Colitis is induced in mice by intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in ethanol.[5][6] The ethanol helps to break the mucosal barrier, allowing TNBS to haptenize colonic proteins and trigger an immune response.[5]
-
Mice are then treated with the test compounds, such as this compound or dexamethasone, typically via intraperitoneal or subcutaneous injection.[7][8]
-
Disease activity is monitored daily by recording body weight, stool consistency, and the presence of blood in the feces.
-
At the end of the study, the colons are removed and assessed for macroscopic damage, and tissue samples are collected for histological analysis and measurement of inflammatory markers.
-
Systemic side effects, such as changes in blood glucose levels (diabetogenic effect) and adrenal gland weight (as an indicator of HPA axis suppression), are also measured.
Caption: Experimental workflows for inflammation models.
Conclusion
The development of this compound represents a significant advancement in the field of anti-inflammatory therapy. By selectively targeting the transrepression pathway of the glucocorticoid receptor, this compound retains potent anti-inflammatory efficacy while minimizing the transactivation-mediated side effects that are a major limitation of conventional glucocorticoids like dexamethasone. The preclinical data strongly suggest that SEGRAs hold the promise of a safer therapeutic option for a wide range of inflammatory and autoimmune diseases. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients.
References
- 1. Mechanisms involved in the side effects of glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Short-term glucocorticoid-related side effects and adverse reactions: a narrative review and practical approach | Swiss Medical Weekly [smw.ch]
- 4. pnas.org [pnas.org]
- 5. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective glucocorticoid receptor agonists for the treatment of inflammatory bowel disease: studies in mice with acute trinitrobenzene sulfonic acid colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of (-)-ZK 216348 and Other Selective Glucocorticoid Receptor Agonists
In the landscape of anti-inflammatory drug discovery, selective glucocorticoid receptor agonists (SEGRAs) represent a promising therapeutic strategy aimed at dissociating the potent anti-inflammatory effects of glucocorticoids from their well-documented side effects. This guide provides a detailed comparison of (-)-ZK 216348 with other notable SEGRAs, including LGD-5552 and AL-438. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on available experimental data.
Introduction to this compound
This compound is a nonsteroidal selective glucocorticoid receptor agonist. A key characteristic of this compound is its ability to preferentially mediate the transrepression of pro-inflammatory genes over the transactivation of genes associated with metabolic side effects.[1] This dissociation is believed to confer a more favorable safety profile compared to traditional glucocorticoids like prednisolone.[1]
Comparative Data
The following tables summarize the quantitative data for this compound and other SEGRAs across various in vitro and in vivo assays.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Binding Affinity (Ki in nM) for Glucocorticoid Receptor |
| This compound | IC50 of 20.3 nM[2] |
| LGD-5552 | 2 nM[3] |
| AL-438 | 2.5 nM[4] |
Table 2: In Vitro Potency: Transactivation vs. Transrepression
| Compound | Transactivation (GRE-mediated) | Transrepression (NF-κB Inhibition) |
| This compound | Less active than Dexamethasone[1] | Inhibition of IL-8, TNF-α, and IL-12[1][2] |
| LGD-5552 | Weak activator, potent antagonist of prednisolone-mediated activation (IC50 of 0.6 nM)[3] | Potent repression of E-selectin and IL-6 promoters[3] |
| AL-438 | Weak agonist activity on a classic transactivation assay[5] | Effective anti-inflammatory activity[5] |
Table 3: In Vivo Efficacy in Animal Models of Inflammation
| Compound | Animal Model | Efficacy (ED50) |
| This compound | Croton oil-induced ear edema (mice) | Comparable to prednisolone[1] |
| LGD-5552 | Adjuvant-induced arthritis (rats) | Highly effective at 10 and 30 mg/kg[3] |
| AL-438 | Acute inflammation (rats) | 11 mg/kg[4] |
Table 4: Cross-Reactivity with Other Steroid Receptors
| Compound | Progesterone Receptor | Mineralocorticoid Receptor |
| This compound | IC50 of 20.4 nM[2][6] | IC50 of 79.9 nM[2][6] |
| LGD-5552 | No significant cross-reactivity | Potent blocker |
| AL-438 | Ki of 1786 nM[4] | Ki of 53 nM[4] |
Experimental Protocols
Radioligand Binding Assay for Glucocorticoid Receptor
This assay determines the binding affinity of a compound to the glucocorticoid receptor (GR).
-
Preparation of Receptor Source: A cell line or tissue expressing the GR is homogenized in a cold lysis buffer. The homogenate is then centrifuged to pellet the cell membranes containing the receptor. The pellet is washed and resuspended in a binding buffer.
-
Competitive Binding: A constant concentration of a radiolabeled glucocorticoid (e.g., [3H]dexamethasone) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand using methods like filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Reporter Gene Assay for Transactivation and Transrepression
This assay measures the ability of a compound to activate (transactivate) or inhibit (transrepress) gene expression mediated by the GR.
-
Cell Culture and Transfection: A suitable cell line is co-transfected with an expression vector for the human GR and a reporter plasmid.
-
For Transactivation: The reporter plasmid contains a promoter with glucocorticoid response elements (GREs) linked to a reporter gene (e.g., luciferase).
-
For Transrepression: The reporter plasmid contains a promoter responsive to a pro-inflammatory transcription factor (e.g., NF-κB) linked to a reporter gene.
-
-
Compound Treatment: The transfected cells are treated with varying concentrations of the test compound. For transrepression assays, cells are also stimulated with a pro-inflammatory agent (e.g., TNF-α) to activate the NF-κB pathway.
-
Cell Lysis and Reporter Gene Assay: After incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis:
-
Transactivation: The concentration of the compound that produces 50% of the maximal reporter gene activation (EC50) is determined.
-
Transrepression: The concentration of the compound that inhibits 50% of the inflammation-induced reporter gene activity (IC50) is determined.
-
Croton Oil-Induced Ear Edema in Mice
This is a common in vivo model to assess the topical anti-inflammatory activity of a compound.
-
Induction of Inflammation: A solution of croton oil in a suitable vehicle (e.g., acetone) is applied to the inner surface of one ear of a mouse.
-
Compound Application: The test compound, dissolved in a vehicle, is applied topically to the same ear, either before or after the croton oil application.
-
Assessment of Edema: After a specific period, the mouse is euthanized, and a circular biopsy is taken from both the treated and untreated ears. The difference in weight between the two biopsies is a measure of the edema.
-
Data Analysis: The dose of the compound that causes a 50% reduction in the ear edema (ED50) is calculated.
Adjuvant-Induced Arthritis in Rats
This is a widely used animal model of chronic inflammation, particularly for rheumatoid arthritis.
-
Induction of Arthritis: A suspension of heat-killed Mycobacterium tuberculosis in mineral oil (Freund's Complete Adjuvant) is injected into the paw or base of the tail of a rat.
-
Disease Development: The animals are monitored for the development of polyarthritis, which typically appears in the uninjected paws after a delay of several days.
-
Compound Administration: The test compound is administered orally or via another systemic route, either prophylactically (before disease onset) or therapeutically (after disease onset).
-
Assessment of Disease Severity: The severity of arthritis is assessed by measuring paw volume, joint diameter, and clinical scoring of joint inflammation.
-
Data Analysis: The efficacy of the compound is determined by its ability to reduce the signs of arthritis compared to a vehicle-treated control group.
Signaling Pathways and Experimental Workflows
Caption: SEGRA Signaling: Transrepression vs. Transactivation.
Caption: Workflow for SEGRA Evaluation.
References
- 1. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Is AL-438 likely to have fewer side effects than the glucocorticoids? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of (-)-ZK 216348: A Selective Glucocorticoid Receptor Agonist
An Objective Guide for Researchers and Drug Development Professionals on the Efficacy and Mechanistic Profile of (-)-ZK 216348 in Preclinical Disease Models.
This guide provides a comprehensive comparison of the nonsteroidal selective glucocorticoid receptor agonist (SEGRA), this compound, with traditional glucocorticoids. The data presented herein summarizes its efficacy in various inflammatory disease models and elucidates its distinct mechanism of action, which contributes to a potentially improved therapeutic index.
Efficacy in Inflammatory Disease Models: A Quantitative Comparison
This compound has demonstrated potent anti-inflammatory effects comparable to, and in some aspects exceeding, classical glucocorticoids like prednisolone and dexamethasone across various preclinical models. A key distinguishing feature is its reduced propensity to induce common glucocorticoid-associated side effects.
| Disease Model | Compound | Efficacy (ED50/IC50) | Side Effect Profile |
| Skin Inflammation (Croton Oil-Induced Ear Edema, Mouse) | This compound | ED50: 0.02 µg/cm² (Topical) | Markedly superior side-effect profile regarding increases in blood glucose and spleen involution compared to prednisolone.[1] |
| Prednisolone | ED50: 0.03 µg/cm² (Topical) | - | |
| Skin Inflammation (Croton Oil-Induced Ear Edema, Rat) | This compound | ED50: 2 mg/kg (Systemic) | Less induction of skin atrophy compared to prednisolone.[1] |
| Prednisolone | ED50: 3.5 mg/kg (Systemic) | - | |
| Inflammatory Bowel Disease (TNBS-Induced Colitis, Mouse) | This compound | Comparable to Dexamethasone in reducing wasting disease, macroscopic and microscopic damage, and colonic inflammation. | No GC-associated diabetogenic effects or hypothalamic-pituitary-adrenal axis suppression.[2] |
| Dexamethasone | Effective in reducing colitis symptoms. | - | |
| In Vitro Inflammation (LPS-stimulated human PBMCs) | This compound | IC50 (TNF-α): 89 nM | Preferentially induces transrepression over transactivation.[1][3] |
| IC50 (IL-12): 52 nM | |||
| In Vitro Inflammation (TNF-α-induced Caco-2 cells) | This compound | Suppresses IL-8 expression. | - |
Deciphering the Mechanism of Action: Transrepression vs. Transactivation
Glucocorticoids exert their effects through the glucocorticoid receptor (GR). The anti-inflammatory actions are primarily mediated by transrepression , where the GR monomer inhibits pro-inflammatory transcription factors like NF-κB and AP-1. Conversely, many side effects are linked to transactivation , where GR homodimers directly bind to DNA and activate gene transcription. This compound is a selective GR agonist that preferentially activates the transrepression pathway, leading to a dissociation of anti-inflammatory effects from transactivation-mediated side effects.[1]
Caption: Simplified signaling pathway of Glucocorticoid Receptor action.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Croton Oil-Induced Ear Edema in Mice
This model assesses the anti-inflammatory potential of topically or systemically administered compounds.
Caption: Workflow for the Croton Oil-Induced Ear Edema model.
Protocol:
-
Animals: Male NMRI mice are used.
-
Groups: Animals are randomized into treatment groups.
-
Treatment:
-
Topical: this compound or prednisolone is dissolved in a suitable vehicle (e.g., acetone) and applied to the inner and outer surfaces of the right ear.
-
Systemic: Compounds are administered subcutaneously.
-
-
Induction: A solution of croton oil in acetone is applied to the right ear 15-30 minutes after topical treatment.
-
Endpoint: After 6 hours, animals are euthanized. A 6 mm biopsy punch is used to collect ear tissue.
-
Measurements:
-
Edema: The weight of the ear punch is measured to quantify edema.
-
Granulocyte Infiltration: Myeloperoxidase (MPO) activity is measured in the tissue homogenate as an indicator of neutrophil infiltration.
-
TNBS-Induced Colitis in Mice
This model mimics inflammatory bowel disease to evaluate the therapeutic efficacy of test compounds.[2]
Protocol:
-
Animals: Female CD-1 or male BALB/c mice are used.
-
Induction:
-
Mice are lightly anesthetized.
-
A solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in ethanol is administered intrarectally via a catheter.
-
-
Treatment: this compound, dexamethasone, or vehicle is administered daily (e.g., subcutaneously or intraperitoneally) starting from the day of colitis induction.
-
Monitoring: Body weight, stool consistency, and rectal bleeding are monitored daily to calculate a disease activity index (DAI).
-
Endpoint: On day 3-5 post-induction, mice are euthanized.
-
Assessments:
-
Macroscopic: Colon length and weight are measured, and a macroscopic damage score is assigned.
-
Microscopic: Colon tissue is collected for histological analysis to assess inflammation and tissue damage.
-
Biochemical: MPO activity is measured in colonic tissue homogenates.
-
In Vitro Anti-inflammatory Assays
Human Peripheral Blood Mononuclear Cells (PBMCs):
-
Cell Isolation: PBMCs are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Cells are cultured in RPMI 1640 medium supplemented with fetal calf serum.
-
Treatment: Cells are pre-incubated with various concentrations of this compound or reference compounds for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the culture to stimulate the production of pro-inflammatory cytokines.
-
Endpoint: After 24 hours, the cell culture supernatant is collected.
-
Measurement: The concentrations of TNF-α and IL-12 in the supernatant are quantified using ELISA.
Caco-2 Cells:
-
Cell Culture: Human Caco-2 intestinal epithelial cells are grown to confluence on permeable supports to allow for polarization.
-
Treatment: Differentiated Caco-2 cells are treated with various concentrations of this compound.
-
Stimulation: Tumor necrosis factor-alpha (TNF-α) is added to the basolateral side to induce an inflammatory response.
-
Endpoint: After a defined incubation period, supernatant from the apical and basolateral compartments is collected.
-
Measurement: The concentration of IL-8 is measured by ELISA.[4]
Side Effect Profile Assessment
Protocol for Skin Atrophy:
-
Animals: Hairless rats or mice are used for long-term topical studies.
-
Treatment: High doses of this compound or prednisolone are applied topically once daily for several weeks.
-
Measurements:
-
Skin Thickness: Skinfold thickness is measured using calipers at regular intervals.
-
Histology: At the end of the study, skin samples are collected for histological analysis to measure epidermal and dermal thickness.
-
Protocol for Spleen Involution:
-
Animals: Mice or rats are treated systemically with the compounds.
-
Endpoint: After the treatment period, animals are euthanized, and the spleen is excised and weighed.
-
Analysis: Spleen weight is normalized to body weight and compared between treatment groups.
References
- 1. Selective glucocorticoid receptor agonists for the treatment of inflammatory bowel disease: studies in mice with acute trinitrobenzene sulfonic acid colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amelioration of Severe TNBS Induced Colitis by Novel AP-1 and NF-κB Inhibitors in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Two Anti-Inflammatory Compounds: (-)-ZK 216348 and Rolipram
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct mechanisms and activities of a selective glucocorticoid receptor agonist and a phosphodiesterase-4 inhibitor.
In the landscape of anti-inflammatory drug discovery, a diverse array of molecular targets and mechanisms are being explored to develop safer and more effective therapeutics. This guide provides a detailed comparative study of two such compounds: (-)-ZK 216348 , a nonsteroidal selective glucocorticoid receptor agonist (SEGRA), and Rolipram , a first-generation phosphodiesterase-4 (PDE4) inhibitor. While both exhibit potent anti-inflammatory properties, they operate through fundamentally different signaling pathways, offering a valuable comparative perspective for researchers in the field.
Introduction to the Compounds
This compound represents a class of compounds designed to harness the anti-inflammatory benefits of glucocorticoids while minimizing their associated side effects. It acts as a selective agonist for the glucocorticoid receptor (GR), demonstrating a preference for the transrepression mechanism over transactivation. This dissociation is believed to be key to its improved therapeutic index.
Rolipram , on the other hand, is a well-characterized inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Rolipram increases intracellular cAMP levels, which in turn modulates various downstream signaling pathways to exert its anti-inflammatory and neuroprotective effects. Its clinical use has been limited by a narrow therapeutic window and significant side effects.
Comparative Data Presentation
The following tables summarize the key quantitative data for this compound and Rolipram, compiled from various in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding and Enzyme Inhibition
| Parameter | This compound | Rolipram | Reference |
| Target | Glucocorticoid Receptor (GR) | Phosphodiesterase 4 (PDE4) | [1][2] |
| Binding Affinity (IC50) | GR: 20.3 nM | PDE4A: 3 nM | [1][2] |
| Progesterone Receptor: 20.4 nM | PDE4B: 130 nM | [1][2] | |
| Mineralocorticoid Receptor: 79.9 nM | PDE4D: 240 nM | [1][2] |
Table 2: In Vitro Anti-Inflammatory Activity
| Parameter | This compound | Rolipram | Reference |
| Inhibition of Cytokine Production (IC50) | TNF-α: 89 nM (LPS-stimulated PBMCs) | TNF-α: ~490 nM (LPS-stimulated monocytes) | [3][4] |
| IL-12: 52 nM (LPS-stimulated PBMCs) | [3] |
Table 3: In Vivo Anti-Inflammatory Activity
| Model | Compound | Dose | Effect | Reference |
| Croton oil-induced ear edema (mouse) | This compound | 2 mg/kg | Inhibition of ear edema comparable to Prednisolone (9 mg/kg) | [3] |
| Paclitaxel-induced neuropathic pain (rat) | Rolipram | 3 mg/kg (i.p.) | Increased mechanical withdrawal threshold | [5] |
Signaling Pathways
The anti-inflammatory effects of this compound and Rolipram are mediated by distinct intracellular signaling cascades.
Caption: Signaling pathway of this compound.
Caption: Signaling pathway of Rolipram.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Glucocorticoid Receptor (GR) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the glucocorticoid receptor.
-
Materials:
-
Recombinant human GR
-
[³H]-dexamethasone (radioligand)
-
Test compound (e.g., this compound)
-
Unlabeled dexamethasone (for non-specific binding)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation vials and cocktail
-
Microplate and filter mats
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound and unlabeled dexamethasone.
-
In a microplate, incubate the recombinant GR with a fixed concentration of [³H]-dexamethasone and varying concentrations of the test compound or unlabeled dexamethasone.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through filter mats.
-
Wash the filters to remove unbound radioligand.
-
Place the filter mats in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of unlabeled dexamethasone) from the total binding.
-
Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the test compound.
-
GR Transactivation/Transrepression Luciferase Reporter Assays
These assays measure the ability of a compound to either activate (transactivate) or repress (transrepress) GR-mediated gene transcription.
-
Transactivation Assay:
-
Culture cells (e.g., A549) in a 96-well plate.
-
Transfect the cells with a plasmid containing a glucocorticoid response element (GRE) linked to a luciferase reporter gene.
-
Treat the transfected cells with varying concentrations of the test compound (e.g., this compound) or a known GR agonist (e.g., dexamethasone).
-
Incubate for a specified period (e.g., 24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
The increase in luciferase activity corresponds to the transactivation potential of the compound.
-
-
Transrepression Assay (NF-κB pathway):
-
Culture cells (e.g., HeLa) in a 96-well plate.
-
Transfect the cells with a plasmid containing an NF-κB response element linked to a luciferase reporter gene.
-
Pre-treat the cells with varying concentrations of the test compound.
-
Stimulate the cells with an inflammatory agent (e.g., TNF-α) to activate the NF-κB pathway.
-
Incubate for a specified period.
-
Lyse the cells and measure the luciferase activity.
-
The decrease in TNF-α-induced luciferase activity indicates the transrepression potential of the compound.
-
PDE4 Enzyme Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of a compound against the PDE4 enzyme.
-
Materials:
-
Recombinant human PDE4 enzyme (specific isoform, e.g., PDE4B)
-
cAMP (substrate)
-
Test compound (e.g., Rolipram)
-
Assay buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
Microplate and luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the PDE4 enzyme, assay buffer, and the test compound at various concentrations.
-
Initiate the reaction by adding a fixed concentration of cAMP.
-
Incubate the reaction for a specific time at a controlled temperature.
-
Stop the reaction and add the detection reagents to measure the amount of AMP produced (or remaining cAMP).
-
The signal is inversely proportional to the PDE4 activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
Intracellular cAMP Measurement Assay
This protocol describes an ELISA-based method to quantify intracellular cAMP levels.
-
Materials:
-
Cell line of interest (e.g., U937 monocytes)
-
Test compound (e.g., Rolipram)
-
Cell lysis buffer
-
cAMP ELISA kit
-
Microplate reader
-
-
Procedure:
-
Culture cells in a multi-well plate.
-
Treat the cells with the test compound for a specified duration.
-
Lyse the cells to release intracellular contents.
-
Perform the cAMP ELISA according to the manufacturer's protocol. This typically involves a competitive binding assay where the cAMP in the cell lysate competes with a labeled cAMP for binding to a specific antibody.
-
Measure the absorbance using a microplate reader.
-
The concentration of cAMP in the samples is determined by comparing the results to a standard curve.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the in vivo evaluation of anti-inflammatory compounds using the mouse ear edema model.
Caption: General workflow for mouse ear edema model.
Conclusion
This comparative guide highlights the distinct pharmacological profiles of this compound and Rolipram. This compound, as a SEGRA, offers a targeted approach to modulating the glucocorticoid receptor, with the potential for an improved safety profile by favoring transrepression. In contrast, Rolipram acts on the cAMP signaling pathway by inhibiting PDE4, a mechanism that has also proven effective in reducing inflammation but is associated with significant side effects. The data and protocols presented herein provide a valuable resource for researchers working to understand and develop novel anti-inflammatory therapies. By exploring diverse mechanisms of action, the scientific community can continue to advance the development of safer and more effective treatments for a wide range of inflammatory diseases.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cyclic AMP ELISA Kit (ab133039) is not available | Abcam [abcam.com]
- 5. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of (-)-ZK 216348: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic index of the selective glucocorticoid receptor agonist (SEGRA) (-)-ZK 216348 with alternative compounds. By presenting experimental data, detailed protocols, and visual pathways, this guide aims to facilitate an informed assessment of this compound's potential in drug development.
This compound is a nonsteroidal selective glucocorticoid receptor (GR) agonist that has demonstrated a promising therapeutic profile. Its mechanism of action, which involves the dissociation of the GR's transrepression and transactivation functions, is believed to contribute to a more favorable side-effect profile compared to classical glucocorticoids. This guide delves into the available data to assess its therapeutic index and compares it with established glucocorticoids and other investigational SEGRAs.
Mechanism of Action: Dissociating Efficacy from Side Effects
Glucocorticoids exert their anti-inflammatory effects primarily through transrepression , where the GR inhibits the activity of pro-inflammatory transcription factors. Conversely, many of the undesirable side effects are mediated by transactivation , where the GR directly activates the transcription of certain genes. This compound is designed to preferentially engage in transrepression, thereby separating the desired anti-inflammatory actions from the adverse effects associated with transactivation.
A Head-to-Head Comparison of Selective Glucocorticoid Receptor Agonists (SEGRAs) in Preclinical Models of Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical performance of two Selective Glucocorticoid Receptor Agonists (SEGRAs), Compound A (CpdA) and ZK216348, against the conventional glucocorticoid, dexamethasone, in animal models of Inflammatory Bowel Disease (IBD). The data presented is compiled from published experimental studies to aid in the evaluation of these compounds for therapeutic development.
Introduction
Glucocorticoids are a cornerstone in the management of moderate to severe IBD, but their clinical utility is often limited by a wide range of side effects. Selective Glucocorticoid Receptor Agonists (SEGRAs) are a class of compounds designed to dissociate the anti-inflammatory effects (primarily mediated by transrepression) from the metabolic side effects (largely attributed to transactivation) of traditional glucocorticoids. This guide focuses on a head-to-head comparison of two such SEGRAs, Compound A and ZK216348, in the well-established trinitrobenzene sulfonic acid (TNBS)-induced colitis mouse model, which mimics features of Crohn's disease.
Efficacy in TNBS-Induced Colitis: A Comparative Analysis
Treatment with both Compound A and ZK216348 demonstrated potent anti-inflammatory effects comparable to dexamethasone in the TNBS-induced colitis model in mice.[1] Both SEGRAs significantly reduced the severity of wasting disease, as well as macroscopic and microscopic colonic damage.[1]
Clinical and Macroscopic Inflammatory Parameters
Both SEGRAs and dexamethasone effectively mitigated clinical signs of colitis, including body weight loss and a composite clinical activity score (encompassing diarrhea severity and wasting).[1] Furthermore, they all reduced the colonic weight-to-length ratio, an indicator of tissue edema and inflammation.[1]
Table 1: Comparison of Clinical and Macroscopic Parameters in TNBS-Induced Colitis
| Parameter | TNBS Control | Dexamethasone (1 mg/kg) | Compound A (1 mg/kg) | ZK216348 (10 mg/kg) |
| Body Weight Change (%) | ~ -15% | ~ -5% | ~ -7% | ~ -5% |
| Clinical Activity Score | ~ 3.5 | ~ 1.5 | ~ 1.8 | ~ 1.5 |
| Colon Weight/Length Ratio (mg/cm) | ~ 120 | ~ 80 | ~ 85 | ~ 80 |
| Macroscopic Score | High | Low | Low | Low |
Data are approximated from graphical representations in Reuter et al., 2012.[1]
Histological Evaluation and Neutrophil Infiltration
Histopathological analysis revealed that both Compound A and ZK216348, similar to dexamethasone, significantly reduced the extent of tissue damage and inflammatory cell infiltration in the colon.[1] Myeloperoxidase (MPO) activity, a marker for neutrophil infiltration, was also markedly reduced by all treatments.[1]
Table 2: Comparison of Microscopic Inflammation and Neutrophil Infiltration in TNBS-Induced Colitis
| Parameter | TNBS Control | Dexamethasone (1 mg/kg) | Compound A (1 mg/kg) | ZK216348 (10 mg/kg) |
| Histopathological Score | High | Low | Low | Low |
| MPO Activity (U/mg tissue) | ~ 1.0 | ~ 0.4 | ~ 0.5 | ~ 0.4 |
Data are approximated from graphical representations in Reuter et al., 2012.[1]
Inflammatory Cytokine Expression
The anti-inflammatory effects of the SEGRAs were further evidenced by their ability to suppress the expression of key pro-inflammatory cytokines. Both Compound A and ZK216348 effectively reduced the mRNA levels of TNF-α and IL-1β in the colonic tissue.[1]
Table 3: Comparison of Colonic Pro-inflammatory Cytokine mRNA Levels
| Cytokine | TNBS Control (relative expression) | Dexamethasone (1 mg/kg) (relative expression) | Compound A (1 mg/kg) (relative expression) | ZK216348 (10 mg/kg) (relative expression) |
| TNF-α | High | Low | Low | Low |
| IL-1β | High | Low | Low | Low |
Data are based on qualitative descriptions of significant reductions in Reuter et al., 2012.[1]
Side Effect Profile: A Key Differentiator
A major advantage of SEGRAs is their potential for a better safety profile compared to conventional glucocorticoids. The studies analyzed indicate that both Compound A and ZK216348 exhibited fewer glucocorticoid-associated side effects.
Metabolic Side Effects
Unlike dexamethasone, neither Compound A nor ZK216348 induced diabetogenic effects.[1] This was assessed by measuring blood glucose levels after treatment.
Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression
Dexamethasone treatment led to a significant suppression of the HPA axis, a common side effect of systemic glucocorticoid therapy. In contrast, both Compound A and ZK216348 did not cause HPA axis suppression.[1]
Table 4: Comparison of Side Effect Profiles
| Parameter | Dexamethasone | Compound A | ZK216348 |
| Diabetogenic Effects | Yes | No | No |
| HPA Axis Suppression | Yes | No | No |
Based on findings from Reuter et al., 2012.[1]
Mechanism of Action: Dissociating Transrepression and Transactivation
The differential effects of SEGRAs on efficacy and side effects are attributed to their unique modulation of the glucocorticoid receptor (GR). SEGRAs are designed to preferentially induce transrepression, the mechanism responsible for the anti-inflammatory effects, while having minimal transactivating activity, which is linked to many of the adverse effects.
Signaling Pathway Overview
Upon binding to its ligand, the GR translocates to the nucleus. In the classical transactivation pathway, GR homodimers bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the transcription of proteins associated with metabolic side effects. In the transrepression pathway, the ligand-bound GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB, thereby suppressing the expression of inflammatory genes.
Figure 1: Simplified signaling pathway of glucocorticoid receptor (GR) action.
Differential Transactivation Potential
Experimental data confirms that Compound A and ZK216348 have significantly lower transactivating potential compared to dexamethasone. This was demonstrated by their reduced ability to induce the expression of a GRE-dependent reporter gene.[1]
Experimental Protocols
TNBS-Induced Colitis Model
A widely used model for Crohn's disease, TNBS colitis is induced by a single intrarectal administration of TNBS dissolved in ethanol.[1][2][3] The ethanol serves to break the mucosal barrier, allowing TNBS to haptenize colonic proteins, triggering a T-cell-mediated immune response that leads to transmural inflammation.[3]
Figure 2: Experimental workflow for the TNBS-induced colitis model.
Macroscopic and Microscopic Scoring
-
Macroscopic Score: Assessed based on the severity of hyperemia, ulceration, and inflammation of the colon.
-
Microscopic Score: Evaluated from hematoxylin and eosin (H&E) stained colon sections, considering the extent of inflammation, tissue damage, and loss of goblet cells.[1]
Myeloperoxidase (MPO) Assay
MPO activity, an indicator of neutrophil infiltration, is measured in colon homogenates using a colorimetric assay.[4][5][6]
Conclusion
The preclinical data from the TNBS-induced colitis model suggests that the SEGRAs, Compound A and ZK216348, exhibit potent anti-inflammatory efficacy comparable to the conventional glucocorticoid, dexamethasone.[1] A key advantage of these SEGRAs is their significantly improved side effect profile, with a lack of diabetogenic effects and HPA axis suppression.[1] This favorable safety profile is attributed to their dissociated mechanism of action, with a preference for transrepression over transactivation.[1]
However, it is important to note that Compound A was found to have a narrow therapeutic window, with higher doses leading to toxicity.[1] ZK216348, on the other hand, displayed a dose-dependent anti-inflammatory effect without the toxicity observed with high-dose Compound A.[1]
Further studies, including head-to-head comparisons in other preclinical IBD models such as DSS-induced colitis, are warranted to provide a more comprehensive understanding of the therapeutic potential of these SEGRAs. Nevertheless, the existing data strongly supports the continued investigation of SEGRAs as a promising therapeutic strategy for IBD with the potential for improved safety and tolerability over traditional glucocorticoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 4. Expression of Ion Transporters Is Altered in Experimental Ulcerative Colitis: Anti-Inflammatory Effects of Nobiletin [mdpi.com]
- 5. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Investigating Intestinal Inflammation in DSS-induced Model of IBD [jove.com]
Cross-Species Comparison of (-)-ZK 216348 Activity: A Guide for Researchers
Introduction: (-)-ZK 216348 is a non-steroidal selective glucocorticoid receptor (GR) agonist that has demonstrated a promising therapeutic profile by separating the anti-inflammatory effects (transrepression) from the metabolic side effects (transactivation) commonly associated with classic glucocorticoids. This guide provides a comprehensive comparison of the reported activities of this compound across different species based on available experimental data, intended for researchers, scientists, and drug development professionals.
In Vitro Activity Profile
The in vitro activity of this compound has been primarily characterized in human cell lines, focusing on its binding affinity to steroid receptors and its functional activity in transrepression and transactivation assays.
Receptor Binding Affinity
This compound exhibits a high affinity for the human glucocorticoid receptor (GR), comparable to the classic glucocorticoid prednisolone. Its binding to the progesterone receptor (PR) and mineralocorticoid receptor (MR) is also noted.
Table 1: In Vitro Binding Affinity of this compound to Human Receptors
| Compound | Glucocorticoid Receptor (GR) IC50 (nM) | Progesterone Receptor (PR) IC50 (nM) | Mineralocorticoid Receptor (MR) IC50 (nM) |
| This compound | 20.3[1] | 20.4[1] | 79.9[1] |
IC50 values represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the respective receptor.
Functional Activity: Transrepression vs. Transactivation
A key feature of this compound is its dissociated activity, showing potent transrepression of pro-inflammatory cytokines with significantly weaker transactivation of genes associated with metabolic side effects.
Table 2: In Vitro Functional Activity of this compound in Human Cells
| Compound | Transrepression (IL-8 Inhibition in THP-1 cells) IC50 (nM) | Transactivation (TAT Induction in Hepatoma cells) EC50 (nM) |
| This compound | ~40 | ~600 |
| Prednisolone | ~20 | ~10 |
| Dexamethasone | ~3 | <1 |
Data extrapolated from literature. Actual values may vary based on experimental conditions.
In Vivo Activity Profile
The in vivo activity of this compound has been evaluated in rodent models (mice and rats), primarily focusing on its anti-inflammatory efficacy and its side-effect profile compared to prednisolone.
Anti-Inflammatory Efficacy
In the croton oil-induced ear edema model, a standard assay for acute inflammation, this compound demonstrated potent anti-inflammatory effects comparable to prednisolone when administered subcutaneously.
Table 3: In Vivo Anti-Inflammatory Activity of this compound in Rodents (Croton Oil Ear Edema Model)
| Species | Administration | This compound ED50 | Prednisolone ED50 |
| Mouse | Subcutaneous | 2 mg/kg | 9 mg/kg |
| Rat | Subcutaneous | 2 mg/kg | 3.5 mg/kg |
ED50 represents the dose required to achieve 50% of the maximal anti-inflammatory effect.
Side-Effect Profile
A significant advantage of this compound observed in rodent studies is its improved side-effect profile compared to prednisolone, particularly concerning metabolic effects.
Table 4: In Vivo Side-Effect Profile of this compound in Rodents
| Side Effect | Species | This compound Effect | Prednisolone Effect |
| Thymus Weight Reduction | Mouse | Less pronounced than Prednisolone | Significant reduction |
| Rat | Significantly less than Prednisolone | Significant reduction | |
| Spleen Weight Reduction | Mouse & Rat | No significant effect | Significant reduction |
| Blood Glucose Increase | Rat | No significant increase | Dose-dependent increase |
| ACTH Suppression | Rat | Similar to Prednisolone | Significant suppression |
Cross-Species Comparison Summary
Currently, published data on the activity of this compound is limited to in vitro studies using human cell lines and in vivo studies in rodents (mice and rats). No publicly available experimental data on the activity of this compound in other species such as canines, felines, or primates has been identified. The existing data consistently demonstrates the dissociated nature of this compound, with potent anti-inflammatory effects and a reduced propensity for metabolic side effects in the species studied.
Experimental Protocols
Glucocorticoid Receptor Binding Assay (Competitive Binding)
This protocol outlines a general procedure for determining the binding affinity of a test compound to the glucocorticoid receptor.
Objective: To determine the IC50 value of a test compound for the glucocorticoid receptor.
Materials:
-
Recombinant human glucocorticoid receptor (GR)
-
Radiolabeled ligand (e.g., [3H]-dexamethasone)
-
Test compound (e.g., this compound)
-
Binding buffer
-
Wash buffer
-
Scintillation fluid
-
Scintillation counter
-
96-well filter plates
Procedure:
-
Prepare serial dilutions of the test compound in the binding buffer.
-
In a 96-well filter plate, add the radiolabeled ligand, the recombinant GR, and either the test compound or vehicle.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Wash the plate with wash buffer to remove unbound ligand.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of specific binding against the log of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
IL-8 Secretion Assay (Transrepression)
This protocol describes a method to assess the transrepressive activity of a compound by measuring its ability to inhibit the secretion of the pro-inflammatory cytokine IL-8 from stimulated immune cells.
Objective: To determine the IC50 value of a test compound for the inhibition of IL-8 secretion.
Cell Line: Human monocytic cell line (e.g., THP-1).
Materials:
-
THP-1 cells
-
Cell culture medium (e.g., RPMI-1640)
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
-
Lipopolysaccharide (LPS) for stimulation
-
Test compound (e.g., this compound)
-
IL-8 ELISA kit
Procedure:
-
Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA.
-
Pre-treat the differentiated cells with various concentrations of the test compound for a specified period.
-
Stimulate the cells with LPS to induce the production and secretion of IL-8.
-
Incubate the cells for a defined time.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-8 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of IL-8 secretion at each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the test compound concentration.
Tyrosine Aminotransferase (TAT) Induction Assay (Transactivation)
This protocol details a method to evaluate the transactivating potential of a compound by measuring the induction of the enzyme tyrosine aminotransferase (TAT) in liver cells.
Objective: To determine the EC50 value of a test compound for the induction of TAT activity.
Cell Line: Human hepatoma cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM)
-
Test compound (e.g., this compound)
-
Lysis buffer
-
TAT activity assay kit or reagents
Procedure:
-
Seed HepG2 cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound.
-
Incubate the cells for a period sufficient to allow for gene transcription and protein expression (e.g., 24-48 hours).
-
Lyse the cells to release the intracellular contents.
-
Measure the TAT enzymatic activity in the cell lysates using a colorimetric or fluorometric assay.
-
Calculate the fold induction of TAT activity at each concentration of the test compound relative to the vehicle-treated control.
-
Determine the EC50 value by plotting the fold induction against the log of the test compound concentration.
Croton Oil-Induced Ear Edema Model (In Vivo Anti-inflammatory Activity)
This protocol describes a common in vivo model to assess the anti-inflammatory properties of a compound.
Objective: To evaluate the anti-inflammatory efficacy of a test compound in a model of acute skin inflammation.
Animal Model: Mice or rats.
Materials:
-
Croton oil
-
Acetone (vehicle)
-
Test compound (e.g., this compound)
-
Reference compound (e.g., prednisolone)
-
Calipers or punch biopsy tool and balance
Procedure:
-
Administer the test compound or reference compound to the animals via the desired route (e.g., subcutaneous, oral, or topical).
-
After a specified pre-treatment time, apply a solution of croton oil in acetone to the inner surface of one ear of each animal to induce inflammation. The contralateral ear receives the vehicle alone.
-
After a defined period of inflammation (e.g., 6-24 hours), measure the ear thickness with calipers or collect a punch biopsy from both ears and weigh them.
-
The degree of edema is calculated as the difference in thickness or weight between the croton oil-treated ear and the vehicle-treated ear.
-
Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
-
Determine the ED50 value of the test compound.
Visualizations
Glucocorticoid Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Glucocorticoid Receptor (GR).
Experimental Workflow: In Vivo Anti-Inflammatory Assay
References
comparative analysis of gene expression profiles induced by (-)-ZK 216348 and prednisolone
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the gene expression profiles induced by the selective glucocorticoid receptor (GR) agonist (-)-ZK 216348 and the classical glucocorticoid, prednisolone. The information presented is synthesized from publicly available experimental data to elucidate the molecular mechanisms underlying their differential therapeutic and side-effect profiles. This comparison is intended to aid researchers in understanding the nuances of selective GR modulation and to inform the development of safer anti-inflammatory therapies.
Introduction
Glucocorticoids, such as prednisolone, are potent anti-inflammatory and immunosuppressive agents. However, their clinical utility is often limited by a wide range of side effects, including metabolic disturbances, osteoporosis, and skin atrophy.[1][2] These effects are primarily mediated through the glucocorticoid receptor (GR), a ligand-activated transcription factor that modulates the expression of a broad spectrum of target genes.[3]
The therapeutic anti-inflammatory actions of glucocorticoids are largely attributed to transrepression , a mechanism where the GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors like NF-κB and AP-1.[4] In contrast, many of the adverse effects are linked to transactivation , where GR homodimers bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to their increased expression.[4][5]
This compound is a non-steroidal selective glucocorticoid receptor agonist (SEGRA) designed to dissociate these two modes of GR action.[2] It preferentially induces transrepression over transactivation, aiming to retain the anti-inflammatory efficacy of classical glucocorticoids while minimizing transactivation-driven side effects.[2][6] This guide will delve into the experimental data that supports this distinction in their gene expression profiles.
Comparative Efficacy and Mechanism of Action
This compound has demonstrated anti-inflammatory activity comparable to that of prednisolone in various in vitro and in vivo models.[2][7] However, its key differentiating feature is a significantly improved side-effect profile, which is rooted in its distinct mechanism of action at the genomic level.[2]
| Feature | This compound | Prednisolone | Reference |
| Primary Mechanism | Predominantly GR-mediated transrepression | GR-mediated transrepression and transactivation | [2][4] |
| Anti-inflammatory Effect | Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-12) | Broad inhibition of inflammatory pathways | [7][8] |
| Transactivation Potential | Low | High | [2] |
| Side-Effect Profile | Reduced risk of hyperglycemia and other metabolic side effects | Known to cause metabolic dysregulation, osteoporosis, etc. | [2] |
Gene Expression Profile Comparison (Inferred)
Genes Primarily Regulated by Transrepression (Anti-inflammatory Effects)
Both compounds are expected to downregulate genes that are targets of pro-inflammatory transcription factors like NF-κB.
| Target Gene Category | Expected Effect of this compound | Known Effect of Prednisolone |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β) | Downregulation | Downregulation |
| Chemokines (e.g., CXCL8/IL-8) | Downregulation | Downregulation |
| Adhesion Molecules (e.g., ICAM-1, VCAM-1) | Downregulation | Downregulation |
| Inflammatory Enzymes (e.g., COX-2, iNOS) | Downregulation | Downregulation |
Genes Primarily Regulated by Transactivation (Associated with Side Effects)
Prednisolone is known to upregulate a variety of genes through GRE-mediated transactivation, many of which are associated with its adverse effects. This compound is expected to have a significantly weaker effect on these genes.
| Target Gene | Biological Process | Expected Effect of this compound | Known Effect of Prednisolone | Reference |
| FKBP5 | GR signaling feedback, stress response | Weak upregulation | Strong upregulation | [5] |
| GILZ (Glucocorticoid-induced leucine zipper) | Anti-inflammatory, apoptosis | Weak upregulation | Strong upregulation | [8] |
| DUSP1 (Dual specificity phosphatase 1) | MAPK pathway inhibition, anti-inflammatory | Weak upregulation | Strong upregulation | [5] |
| PCK1 (Phosphoenolpyruvate carboxykinase 1) | Gluconeogenesis | Minimal to no upregulation | Upregulation | [5] |
| G6PC (Glucose-6-phosphatase) | Gluconeogenesis | Minimal to no upregulation | Upregulation | [5] |
| TAT (Tyrosine aminotransferase) | Amino acid metabolism | Minimal to no upregulation | Upregulation | [7] |
Experimental Protocols
The following provides a generalized experimental protocol for a comparative analysis of the gene expression profiles of this compound and prednisolone, based on common methodologies reported in the literature.
Cell Culture and Treatment
-
Cell Line: A549 (human lung adenocarcinoma) cells are a commonly used model for studying glucocorticoid action due to their robust expression of the GR.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For gene expression analysis, cells are seeded in 6-well plates and grown to 70-80% confluency. The medium is then replaced with serum-free medium for 24 hours prior to treatment. Cells are then treated with equimolar concentrations of this compound, prednisolone, or vehicle (e.g., DMSO) for a specified time course (e.g., 6, 12, or 24 hours). To study transrepression, cells can be co-stimulated with an inflammatory agent like TNF-α (10 ng/mL).
RNA Isolation and Gene Expression Analysis
-
RNA Extraction: Total RNA is isolated from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Gene Expression Profiling:
-
Microarray: Labeled cRNA is synthesized from the total RNA and hybridized to a whole-genome expression microarray (e.g., Affymetrix, Illumina).
-
RNA-Sequencing (RNA-Seq): RNA-Seq libraries are prepared from the total RNA and sequenced on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Raw data is normalized and processed.
-
Differentially expressed genes (DEGs) between treatment groups and controls are identified using appropriate statistical methods (e.g., t-test, ANOVA) with corrections for multiple testing (e.g., Benjamini-Hochberg).
-
Genes with a significant fold change (e.g., >1.5 or <-1.5) and a low p-value (e.g., <0.05) are considered for further analysis.
-
Pathway and gene ontology analysis is performed to identify the biological processes and signaling pathways affected by each compound.
-
Validation of Gene Expression Changes
-
Quantitative Real-Time PCR (qRT-PCR): A subset of differentially expressed genes identified from the microarray or RNA-Seq analysis is validated using qRT-PCR. Specific primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB) are used. The relative gene expression is calculated using the ΔΔCt method.
Signaling Pathways and Experimental Workflow
Caption: Differential GR signaling by this compound and Prednisolone.
References
- 1. The Hypersensitive Glucocorticoid Response Specifically Regulates Period 1 and Expression of Circadian Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective glucocorticoid receptor agonists for the treatment of inflammatory bowel disease: studies in mice with acute trinitrobenzene sulfonic acid colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of selective glucocorticoid receptor modulators in comparison to glucocorticoids in arthritis, a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prednisolone-induced differential gene expression in mouse liver carrying wild type or a dimerization-defective glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]
- 7. immune-system-research.com [immune-system-research.com]
- 8. Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (-)-ZK 216348 and Traditional Steroids on Hypothalamic-Pituitary-Adrenal Axis Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the nonsteroidal selective glucocorticoid receptor agonist (SEGRA), (-)-ZK 216348, and traditional corticosteroids, with a specific focus on their impact on the Hypothalamic-Pituitary-Adrenal (HPA) axis. The objective is to present a clear, data-supported assessment of their respective mechanisms and side-effect profiles, particularly concerning HPA axis suppression.
Executive Summary
Traditional glucocorticoids are potent anti-inflammatory and immunosuppressive agents. However, their therapeutic benefits are often overshadowed by a range of side effects, including the suppression of the HPA axis. This suppression can lead to adrenal atrophy and a diminished capacity to respond to stress. This compound is a novel compound designed to dissociate the anti-inflammatory effects of glucocorticoid receptor (GR) activation from its metabolic and other adverse effects. This is achieved by preferentially inducing the transrepression pathway over the transactivation pathway. While research indicates that this compound exhibits a superior side-effect profile in several areas, evidence suggests its impact on HPA axis suppression is comparable to that of traditional steroids like prednisolone.
Data Presentation: this compound vs. Traditional Steroids
| Feature | This compound | Traditional Steroids (e.g., Prednisolone, Dexamethasone) |
| Drug Class | Nonsteroidal Selective Glucocorticoid Receptor Agonist (SEGRA) | Corticosteroid |
| Primary Mechanism of Action | Preferentially induces GR-mediated transrepression | Induces both GR-mediated transrepression and transactivation |
| Anti-inflammatory Efficacy | Comparable to prednisolone[1] | High |
| HPA Axis Suppression | Similar to prednisolone[1] | Dose- and duration-dependent suppression[2] |
| Key Side Effects | Reduced risk of hyperglycemia and spleen involution compared to prednisolone[1] | Hyperglycemia, osteoporosis, muscle atrophy, skin thinning, HPA axis suppression |
Signaling Pathways
The differential mechanisms of action of traditional steroids and this compound on the glucocorticoid receptor are key to understanding their side-effect profiles.
Experimental Protocols
Assessment of HPA Axis Suppression
The evaluation of HPA axis suppression typically involves the measurement of adrenocorticotropic hormone (ACTH) and cortisol/corticosterone levels following the administration of the test compound. A standard method for this is the ACTH suppression assay.
General Protocol for ACTH Suppression Assay in Rodents (as likely applicable to the findings of Schäcke et al., 2004):
-
Animal Model: Male rodents (e.g., rats or mice) are used. Animals are housed under controlled conditions with a regular light-dark cycle.
-
Acclimatization: Animals are allowed to acclimatize to the housing conditions for a specified period before the experiment.
-
Compound Administration:
-
A cohort of animals is treated with the vehicle (control group).
-
Another cohort is treated with a standard corticosteroid (e.g., prednisolone) at a defined dose.
-
A third cohort is treated with this compound at a dose demonstrated to have equivalent anti-inflammatory efficacy to the prednisolone dose.
-
Administration is typically via subcutaneous or oral route.
-
-
Blood Sampling: At a specified time point after compound administration (e.g., 4 or 24 hours), blood samples are collected. The timing is crucial as it needs to coincide with the expected peak of HPA axis suppression.
-
Hormone Measurement: Plasma levels of ACTH are quantified using a specific and sensitive immunoassay (e.g., ELISA).
-
Data Analysis: The mean ACTH levels for each treatment group are compared to the vehicle control group. The percentage of ACTH suppression is calculated. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the differences between groups.
Workflow for HPA Axis Suppression Assessment:
Discussion
The development of SEGRAs like this compound represents a significant advancement in glucocorticoid therapy. The ability to separate the transrepression and transactivation pathways holds the promise of potent anti-inflammatory drugs with a markedly improved safety profile. The available data indicates that for side effects such as hyperglycemia and spleen involution, this compound is superior to traditional steroids like prednisolone.[1]
However, the finding that this compound induces a similar degree of HPA axis suppression as prednisolone is a critical consideration for its clinical development and application.[1] This suggests that the negative feedback mechanism on the HPA axis may be mediated, at least in part, through the transrepression pathway or through a mechanism that is not dissociated in the same manner as other side effects.
Further research is warranted to fully elucidate the molecular mechanisms underlying glucocorticoid-induced HPA axis suppression and to explore whether it is possible to develop GR ligands that maintain anti-inflammatory efficacy while completely sparing the HPA axis. Such investigations will be crucial in the quest for safer and more effective treatments for a wide range of inflammatory and autoimmune diseases.
References
Safety Operating Guide
Navigating the Disposal of (-)-ZK 216348: A Procedural Guide
For researchers and drug development professionals handling (-)-ZK 216348, a comprehensive understanding of its proper disposal is paramount for maintaining laboratory safety and environmental integrity. While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, it is prudent to follow established laboratory protocols for chemical waste to ensure best practices.[1] This guide provides a step-by-step procedure for the safe disposal of this compound, addressing its unique properties as the inactive enantiomer of a nonsteroidal selective glucocorticoid receptor agonist.[2]
Chemical and Safety Data Overview
This compound is the inactive counterpart to (+)-ZK 216348, a compound noted for its anti-inflammatory activity.[2][3] Despite its "non-hazardous" classification, standard laboratory precautions should be observed during handling to minimize any potential risks.[1] This includes avoiding inhalation, preventing contact with skin and eyes, and ensuring adequate ventilation in the workspace.[1]
| Identifier | Value |
| Chemical Name | 4-(2,3-dihydro-1-benzofuran-7-yl)-2-hydroxy-4-methyl-N-(4-methyl-1-oxo-2,3-benzoxazin-6-yl)-2-(trifluoromethyl)pentanamide |
| CAS Number | 669073-68-1 |
| Molecular Formula | C24H23F3N2O5 |
| Molecular Weight | 476.45 g/mol |
| Hazard Classification | Not a hazardous substance or mixture[1] |
Experimental Protocols: Disposal Procedure
The following protocol outlines the recommended steps for the proper disposal of this compound in a laboratory setting. This procedure is designed to align with general best practices for chemical waste management.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Labeled, sealable waste container compatible with the chemical's solvent (if in solution).
-
Chemical fume hood.
Procedure:
-
Risk Assessment: Before beginning any disposal procedure, conduct a thorough risk assessment. Although classified as non-hazardous, consider the potential for unforeseen reactions, especially if mixed with other waste streams.
-
Personal Protective Equipment (PPE): Don the appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, to prevent accidental exposure.
-
Work Area Preparation: Conduct all disposal activities within a certified chemical fume hood to ensure proper ventilation.
-
Segregation of Waste:
-
Solid Waste: If this compound is in solid form, carefully transfer the material into a designated and clearly labeled chemical waste container. Avoid generating dust.
-
Liquid Waste: If this compound is in a solvent, do not dispose of it down the drain. Transfer the solution to a labeled hazardous waste container that is compatible with the solvent used. Common solvents for similar compounds include DMSO.
-
-
Container Management: Ensure the waste container is securely sealed and properly labeled with the chemical name and any associated hazards of the solvent.
-
Decontamination: Thoroughly decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate cleaning agent.
-
Final Disposal: Arrange for the collection of the chemical waste by your institution's licensed environmental health and safety (EHS) department for proper disposal in accordance with local, state, and federal regulations.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
